Hypothemycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3-/t9-,14-,15+,17+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQAUBBJYCSMY-KNTMUCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017784 | |
| Record name | Hypothemycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76958-67-3 | |
| Record name | Hypothemycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hypothemycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Hypothemycin from Hypomyces subiculosus: A Technical Guide to its Isolation, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypothemycin, a resorcylic acid lactone produced by the fungus Hypomyces subiculosus, has emerged as a promising natural product with significant potential in oncology and immunology.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound. It details the experimental protocols for the fermentation of Hypomyces subiculosus, the extraction and purification of this compound, and the key bioassays utilized to elucidate its mechanism of action as a potent protein kinase inhibitor.[4][5] Furthermore, this document presents a compilation of its biological activity data and visual representations of its targeted signaling pathways and discovery workflow, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular pharmacology.
Introduction
This compound is a 14-membered resorcylic acid lactone, a class of polyketide natural products known for their diverse biological activities. Initially isolated from Hypomyces species, it has demonstrated a range of effects including antifungal, antimalarial, and potent cytotoxic activities against various cancer cell lines. The primary mechanism of action of this compound is the selective and irreversible inhibition of a subset of protein kinases that possess a conserved cysteine residue within their ATP-binding domain. This unique mode of action has positioned this compound as a valuable tool for chemical biology and a lead compound for the development of targeted cancer therapeutics.
This guide aims to provide a detailed technical resource for the scientific community, covering the critical aspects of this compound research from the producing organism to its molecular targets.
Physicochemical Properties and Spectroscopic Data
This compound's structure has been elucidated through extensive spectroscopic analysis. Below is a summary of its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₈ | |
| Molecular Weight | 378.37 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and acetone; insoluble in water and methanol. | |
| λmax | 221, 267, 310 nm |
Table 2: NMR Spectroscopic Data for this compound (Data compiled from analogous compounds and related literature; a definitive complete dataset for this compound from a single source is not readily available in the searched literature)
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 10 | ||
| 11 | ||
| 12 | ||
| 13 | ||
| 14 | ||
| 1' | ||
| 2' | ||
| 3' | ||
| 4' | ||
| 5' | ||
| 6' | ||
| OMe |
Biological Activity
This compound exhibits potent inhibitory activity against several key protein kinases and demonstrates significant cytotoxicity in various cancer cell lines.
Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MDA-MB-435 | Melanoma | 1.9 | |
| OVCAR3 | Ovarian Cancer | 2.6 | |
| A549 | Lung Cancer | 6 | |
| MV-4-11 | Acute Myeloid Leukemia | 0.006 | |
| EOL1 | Eosinophilic Leukemia | 0.0004 |
Table 4: Kinase Inhibitory Activity of this compound (IC₅₀ Values)
| Kinase | IC₅₀ (nM) | Reference |
| MEK | 15 | |
| TAK1 | 33 | |
| IL-2 Production | 9 | |
| IL-2 Induced Proliferation | 194 |
Experimental Protocols
Fermentation of Hypomyces subiculosus
The production of this compound is achieved through the fermentation of Hypomyces subiculosus. While specific media compositions can influence the yield, a general protocol is outlined below.
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Strain and Culture Maintenance: Hypomyces subiculosus strains (e.g., DSM 11931, DSM 11932) are maintained on potato dextrose agar (PDA) plates.
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Seed Culture: Inoculate a suitable liquid medium (e.g., YEPD broth containing 20 g/L yeast extract, 1 g/L peptone, and 20 g/L glucose) with mycelia from a PDA plate. Incubate at 26°C for approximately 8 hours with shaking until germ tubes are visible.
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Production Culture: Transfer the seed culture (approximately 10% v/v) into a production medium. While various media can be used, oatmeal-based media have been shown to support robust production. Incubate the production culture for an extended period (e.g., 10-14 days) at 26°C with shaking.
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Monitoring Production: The production of this compound can be monitored by periodically taking samples from the culture broth, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by HPLC.
Isolation and Purification of this compound
Following fermentation, this compound is extracted and purified from the culture broth.
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Extraction: Separate the mycelia from the culture broth by filtration. Extract the culture filtrate and the mycelia with a suitable organic solvent such as ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure.
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Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps. This may include:
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Initial Fractionation: Using flash chromatography on a silica gel column with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).
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Further Purification: The fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile and water.
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Purity Assessment: The purity of the isolated this compound is assessed by HPLC-PDA and confirmed by mass spectrometry and NMR spectroscopy.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT assay.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
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Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
MEK1/2 Kinase Inhibition Assay
The inhibitory effect of this compound on MEK1/2 kinase activity can be assessed using a variety of commercially available kits or by western blotting for the phosphorylation of its downstream target, ERK1/2.
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Cell Treatment: Treat cells with varying concentrations of this compound for a specified period.
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Cell Lysis: Lyse the cells to extract proteins.
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Western Blotting for Phospho-ERK1/2:
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Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
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Signaling Pathways and Experimental Workflows
This compound exerts its biological effects primarily through the inhibition of the Ras/Raf/MEK/ERK signaling pathway.
Caption: this compound inhibits the Ras/Raf/MEK/ERK signaling pathway.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound, a natural product from Hypomyces subiculosus, represents a significant lead compound in the development of novel anticancer and immunosuppressive agents. Its well-defined mechanism of action, targeting key protein kinases, provides a strong rationale for its further investigation and development. This technical guide consolidates the available information on its discovery, biological activity, and the experimental protocols required for its study, aiming to facilitate future research in this promising area of natural product science.
References
- 1. Genes for the biosynthesis of the fungal polyketides this compound from Hypomyces subiculosus and radicicol from Pochonia chlamydosporia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genes for the Biosynthesis of the Fungal Polyketides this compound from Hypomyces subiculosus and Radicicol from Pochonia chlamydosporia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Aflatoxin B1: Biosynthesis, Regulation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Aflatoxin B1 (AFB1) is a potent mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus.[1][2] As a Class 1 human carcinogen, it poses a significant threat to food safety and public health. This guide provides an in-depth overview of the molecular intricacies of AFB1, from its genetic origins to its quantitative analysis.
The Aflatoxin B1 Biosynthetic Pathway
The biosynthesis of AFB1 is a complex process involving a cascade of at least 27 enzymatic reactions.[3] The genes encoding these enzymes are located in a 70-kb gene cluster on chromosome 3.[3][4] The pathway begins with the synthesis of a hexanoate starter unit and its subsequent extension with malonyl-CoA by a polyketide synthase (PKS) and two fatty acid synthases (FAS) to form norsolorinic acid, the first stable intermediate.
The pathway proceeds through a series of intermediates, including averantin, averufin, versiconal, and versicolorin A, before reaching the penultimate stable metabolite, sterigmatocystin. The final steps involve the conversion of sterigmatocystin to O-methylsterigmatocystin and finally to aflatoxin B1.
A detailed list of the genes within the aflatoxin biosynthetic cluster and their corresponding enzymes is presented below.
| Gene | Enzyme/Protein Function |
| Early Steps (Acetate to Norsolorinic Acid) | |
| aflA (fas-2) | Fatty acid synthase (FAS) alpha subunit |
| aflB (fas-1) | Fatty acid synthase (FAS) beta subunit |
| aflC (pksA) | Polyketide synthase (PKS) |
| Intermediate Conversions (Norsolorinic Acid to Versicolorin A) | |
| aflD (nor-1) | Ketoreductase converting norsolorinic acid to averantin |
| aflE (avnA) | P450 monooxygenase involved in averantin to averufin conversion |
| aflF (avfA) | P450 oxidase in the conversion of averufin |
| aflG (adhA) | Alcohol dehydrogenase |
| aflH (estA) | Esterase |
| aflI (vbs) | Versicolorin B synthase |
| aflJ (aflS) | Regulatory protein (co-activator) |
| aflK (verB) | Desaturase |
| Late Stage Conversions (Versicolorin A to Aflatoxin B1) | |
| aflL | Putative enzyme |
| aflM (ver-1) | Cytochrome P450 monooxygenase |
| aflN | Oxidase |
| aflO | P450 monooxygenase |
| aflP (omtB) | O-methyltransferase B |
| aflQ (omtA) | O-methyltransferase A |
| aflR | Pathway-specific transcription factor |
| aflS (aflJ) | Regulatory protein (co-activator) |
| aflT | Hypothetical protein |
| aflU (cypA) | Cytochrome P450 monooxygenase (involved in G-aflatoxin synthesis) |
| aflV (cypX) | Cytochrome P450 monooxygenase |
| aflW (moxY) | Monooxygenase |
| aflX (ordB) | Oxidoreductase |
| aflY (hypA) | Hypothetical protein |
Source: Adapted from various studies on aflatoxin biosynthesis.
Regulation of Aflatoxin B1 Production
The production of AFB1 is tightly regulated at the genetic level, influenced by both pathway-specific and global regulatory factors.
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Pathway-Specific Regulation : The expression of the aflatoxin gene cluster is primarily controlled by the aflR gene, which encodes a Zn(II)2Cys6 transcription factor. AflR binds to the promoter regions of most of the structural genes in the cluster, activating their transcription. Another gene, aflS (also known as aflJ), located adjacent to aflR, encodes a protein that acts as a transcriptional co-activator, enhancing the activity of AflR.
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Global Regulation and Environmental Factors : Environmental cues such as temperature, pH, carbon source, and nitrogen availability significantly impact AFB1 production. For instance, a temperature of 29-30°C and high water activity (around 0.99 aw) are optimal for aflatoxin synthesis. These environmental signals are often transduced through global regulatory proteins like VeA, LaeA, and SrrA, which in turn modulate the expression of aflR. Oxidative stress has also been identified as a key trigger for aflatoxin biosynthesis, potentially as a defense mechanism for the fungus.
Quantitative Data on Aflatoxin B1
The production of AFB1 can vary significantly depending on the fungal strain, substrate, and environmental conditions. The following tables summarize representative quantitative data from various studies.
Table 1: AFB1 Production by Aspergillus flavus on Different Media
| Medium | Incubation Time (days) | AFB1 Concentration (µg/mL or µg/g) |
| Yeast Extract Sucrose Broth (YEB) | 14 | 1.25 |
| YEB + Peptone | 14 | 1.5 |
| Czapek-Dox Liquid Medium (Czp-D) | 14 | 2.5 |
| Rice (Solid State) | 14 | 0.75 |
| Corn (Solid State) | 14 | 1.0 |
| Corn, Sugar, Peanut, Coconut (CSPC) | 14 | 1.75 |
| Data adapted from a study on optimizing AFB1 production. |
Table 2: Occurrence of AFB1 in Various Commodities
| Commodity | Number of Samples | Positive Samples (%) | Concentration Range (ng/g) |
| Wheat | 34 | 29.4 | ND - 7.08 |
| Poultry Feed (Pakistan) | 40 | 92.5 | 34 - 86.2 |
| Peanuts (Global Review) | - | - | 32.82 (average) |
| Walnuts (Global Review) | - | - | 22.23 (average) |
| Hazelnuts (Global Review) | - | - | 10.54 (average) |
| Data compiled from multiple surveillance studies. (ND = Not Detected) |
Experimental Protocols
Accurate quantification of AFB1 is critical for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and validated method.
Protocol: Quantification of AFB1 in Feedstuffs by HPLC
This protocol is a generalized procedure based on common methods involving solvent extraction, cleanup, and HPLC analysis.
1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized and ground sample into a 50 mL centrifuge tube. b. Add 20 mL of an extraction solvent (e.g., acetonitrile/methanol, 40/60 v/v). c. Shake vigorously for 3 minutes at 3000 g. d. Add 1 g of sodium chloride and 4 g of anhydrous magnesium sulfate to induce phase separation. e. Shake for another 3 minutes at 3000 g and centrifuge. f. Transfer 1 mL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (Pre-column): a. Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of n-hexane). b. Add 50 µL of trifluoroacetic acid (TFA). c. Vortex and incubate in a heating block at 65°C for 10 minutes to form the more fluorescent TFA derivative (AFB2a). d. Evaporate the TFA and n-hexane under nitrogen. e. Reconstitute the final sample in the HPLC mobile phase (e.g., water/acetonitrile/methanol) for injection.
3. HPLC-FLD Analysis: a. HPLC System: A standard HPLC system equipped with a fluorescence detector (FLD). b. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: An isocratic or gradient mixture of water, acetonitrile, and methanol. A typical isocratic mobile phase is water:acetonitrile:methanol (60:20:20, v/v/v). d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20-100 µL. f. Fluorescence Detection: Excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.
4. Quantification: a. Prepare a calibration curve using certified AFB1 standards that have undergone the same derivatization process. b. Quantify the AFB1 concentration in the sample by comparing its peak area to the calibration curve.
References
An In-depth Technical Guide to Hypothemycin: Chemical Structure, Properties, and Biological Activity
Introduction
Hypothemycin is a naturally occurring resorcylic acid lactone (RAL), a class of polyketide secondary metabolites produced by various fungi, including those of the genus Hypomyces.[1] This macrolide has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antifungal, antineoplastic, and immunomodulatory properties.[2][3] Its mechanism of action, primarily as a covalent inhibitor of protein kinases, positions it as a valuable tool for cell biology research and a potential scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Physicochemical Properties
This compound is characterized by a 14-membered macrocyclic lactone ring fused to a β-resorcylic acid moiety.[2] Key structural features include a cis-enone system and an epoxide, which are crucial for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione[4] |
| CAS Number | 76958-67-3 |
| Molecular Formula | C₁₉H₂₂O₈ |
| SMILES | C[C@H]1C/C=C\C(=O)--INVALID-LINK--C3=C(C(=CC(=C3)OC)O)C(=O)O1)O">C@HO |
| InChIKey | SSNQAUBBJYCSMY-KNTMUCJRSA-N |
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Weight | 378.37 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO and acetone; Insoluble in water and methanol. |
| UV λmax | 221, 267, 310 nm |
| Storage Temperature | -20°C |
Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for a this compound Analogue (4'-O-Methylthis compound in CDCl₃)
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| Aromatic H | 12.07 (s, 1H), 6.42 (d, J=2.5, 1H), 6.40 (d, J=2.5, 1H) | - |
| Olefinic H | 6.33 (dd, J=11.5, 3.0, 1H), 6.20 (td, J=11.5, 2.5, 1H) | 145.4, 126.4 |
| Macrolide H | 5.52 (dqd, J=11.5, 6.0, 2.0, 1H), 4.77 (br s, 1H), 4.39 (d, J=1.5, 1H), 3.62 (dd, J=9.5, 1.5, 1H), 3.17 (dt, J=17.5, 11.5, 1H), 2.78 (br d, J=9.5, 1H), 2.57 (dq, J=17.5, 3.0, 1H), 2.20 (dd, J=15.0, 9.5, 1H), 0.97 (dd, J=15.5, 9.5, 1H) | 200.0 (C=O), 166.2 (C=O), 165.2 (C=O), 79.4, 75.8, 73.2, 62.9, 57.5, 36.9, 31.9 |
| Methyl H | 1.43 (d, J=6.0, 3H) | 21.0 |
| Methoxy H | 3.80 (s, 3H), 3.47 (s, 3H) | 56.8, 55.5 |
| Note: This data is for a closely related analogue and serves as a reference. Chemical shifts for this compound will be similar but may vary slightly. |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of a subset of protein kinases that possess a conserved cysteine residue within their ATP-binding site. This inhibitory action is covalent and irreversible, proceeding through a Michael addition reaction where the thiol group of the cysteine residue attacks the α,β-unsaturated ketone of this compound's cis-enone moiety.
Inhibition of the MEK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of Mitogen-activated protein kinase kinase (MEK), a central component of this cascade. By covalently binding to a conserved cysteine in MEK, this compound prevents its activation of Extracellular signal-regulated kinase (ERK), thereby blocking downstream signaling.
References
The Resorcylic Acid Lactone Family: A Technical Guide to a Versatile Pharmacophore
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The resorcylic acid lactone (RAL) family, a class of fungal-derived polyketides, has garnered significant attention in the scientific community for its remarkable structural diversity and broad spectrum of biological activities. Characterized by a core β-resorcylic acid moiety fused to a macrocyclic lactone ring, these natural products have shown promise as potent inhibitors of critical cellular targets, including heat shock protein 90 (Hsp90), various protein kinases, and the NF-κB signaling pathway. This technical guide provides an in-depth overview of the RAL family's core structure, biosynthesis, and mechanisms of action. It presents a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and biosynthetic workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Core Structure and Classification
The fundamental architecture of the resorcylic acid lactone family consists of a β-resorcylic acid (2,4-dihydroxybenzoic acid) unit integrated into a macrolactone ring.[1][2][3] The majority of naturally occurring RALs feature a 14-membered macrocyclic ring, though variations with 10, 12, and 16-membered rings also exist.[3] The structural diversity within the RAL family arises from variations in the macrolactone ring's size and functionalization, as well as the stereochemistry of chiral centers. RALs are broadly classified based on the absolute configuration at specific carbon atoms, such as the C-17 position in 14-membered RALs, leading to distinct biological activities.[3]
Biosynthesis
The biosynthesis of resorcylic acid lactones is a complex process orchestrated by iterative Type I polyketide synthases (PKSs). These large, multi-domain enzymes catalyze the repeated condensation of malonyl-CoA derived extender units to a starter unit, typically acetyl-CoA. The growing polyketide chain undergoes a series of modifications, including ketoreduction, dehydration, and enoylreduction, before being cyclized by a thioesterase domain to form the characteristic macrolactone ring. The β-resorcylic acid core is also formed through the polyketide pathway, followed by an aromatization reaction.
Key Members and Mechanisms of Action
Several members of the RAL family have been extensively studied for their potent biological activities. This section details the mechanisms of action for three prominent examples: radicicol, hypothemycin, and zearalenone.
Radicicol: Hsp90 Inhibition
Radicicol is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction and cell cycle regulation. Radicicol binds to the N-terminal ATP-binding pocket of Hsp90 with high affinity, competitively inhibiting the binding of ATP. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins.
This compound: Covalent Kinase Inhibition
This compound and other RALs containing a cis-enone moiety are potent inhibitors of a specific subset of protein kinases. Their mechanism involves the formation of a covalent bond with a conserved cysteine residue located in the ATP-binding site of susceptible kinases. This irreversible Michael addition reaction effectively inactivates the kinase, blocking downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade (MEK-ERK pathway), which is often dysregulated in cancer.
Zearalenone: Estrogenic and NF-κB Pathway Modulation
Zearalenone (ZEA) is a well-known mycoestrogen due to its structural similarity to 17β-estradiol, which allows it to bind to estrogen receptors (ERα and ERβ). This interaction can lead to endocrine-disrupting effects. Additionally, zearalenone has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. Studies suggest that ZEA can inhibit the activation of TAK1, an upstream kinase in the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. However, in other contexts, it can also promote inflammatory responses. The immunomodulatory effects of zearalenone are complex and appear to be cell-type and context-dependent.
Quantitative Biological Data
The following tables summarize the inhibitory concentrations (IC₅₀) of selected resorcylic acid lactones against various cancer cell lines and protein kinases. This data highlights the potent and, in some cases, selective activity of these compounds.
Table 1: Cytotoxicity of Resorcylic Acid Lactones in Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | P815 (Mastocytoma) | 0.37 | |
| This compound | MV4-11 (Leukemia) | 0.006 | |
| This compound | EOL1 (Leukemia) | 0.0004 | |
| 15-O-desmethyl-5Z-7-oxozeaenol | DLD-1 (Colon) | >50 | |
| 5Z-7-Oxozeaenol | DLD-1 (Colon) | 0.03 | |
| Zearalenone | DLD-1 (Colon) | >25 | |
| α-Zearalenol | DLD-1 (Colon) | >50 | |
| β-Zearalenol | DLD-1 (Colon) | 15.4 | |
| Radicicol | P. falciparum 3D7 | 8.563 |
Table 2: Kinase and Hsp90 Inhibitory Activity of Selected Resorcylic Acid Lactones
| Compound | Target | IC₅₀ / Kᵢ | Reference |
| Radicicol | Hsp90 | < 1 µM (IC₅₀) | |
| Radicicol | PDK1 | 230 µM (IC₅₀) | |
| Radicicol | PDK3 | 400 µM (IC₅₀) | |
| This compound | MEK1 | 0.033 µM (Kᵢ) | |
| This compound | ERK2 | 0.17 µM (Kᵢ) | |
| This compound | MKK4 | 0.057 µM (Kᵢ) | |
| This compound | JNK1 | 0.07 µM (Kᵢ) | |
| L-783277 | MEK | 4 nM (IC₅₀) |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the biological activity of resorcylic acid lactones.
Hsp90 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.
-
Principle: The assay quantifies the amount of ADP or inorganic phosphate (Pi) produced from ATP hydrolysis by Hsp90. Common methods include a colorimetric malachite green-based assay that detects Pi, or an enzyme-coupled spectrophotometric assay. The latter continuously measures ATP hydrolysis by linking ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
General Protocol (Enzyme-Coupled Assay):
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM KCl, 6 mM MgCl₂) containing purified Hsp90 enzyme, an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate), and a reporter system (lactate dehydrogenase and NADH).
-
Compound Addition: Add the test RAL compound (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., geldanamycin).
-
Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 1 mM).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the reaction. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Protein Kinase Inhibition Assay
This assay determines the potency of RALs in inhibiting the activity of specific protein kinases.
-
Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific peptide or protein substrate. The assay can be performed using various detection methods, including radiometric assays with [γ-³²P]ATP or [γ-³³P]ATP, or fluorescence/luminescence-based assays that detect ADP production or the phosphorylated substrate.
-
General Protocol (Fluorescence-based):
-
Reaction Setup: In a microplate well, combine the target protein kinase, a specific peptide substrate, and the test RAL compound at various concentrations in a kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and add detection reagents. For ADP-Glo™ or similar assays, one reagent depletes remaining ATP, and a second reagent converts the generated ADP into a luminescent signal.
-
Measurement: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve. For covalent inhibitors like this compound, time-dependent inhibition assays are performed to determine the inactivation rate constant (k_inact).
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of RALs on cultured cells.
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active (i.e., viable) cells. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the RAL compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol, or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Conclusion
The resorcylic acid lactone family represents a rich source of biologically active compounds with significant therapeutic potential. Their ability to potently and often selectively target key cellular machinery like Hsp90 and protein kinases makes them attractive scaffolds for the development of novel anticancer and anti-inflammatory agents. This guide provides a foundational resource for researchers, summarizing the core chemical and biological properties of RALs, and offering standardized frameworks for their investigation. Further exploration into the structure-activity relationships, synthetic derivatization, and in vivo efficacy of these fascinating natural products is warranted to fully realize their clinical potential.
References
Hypothemycin's Mechanism of Action: A Technical Guide for Researchers
An In-depth Examination of a Covalent Kinase Inhibitor
Hypothemycin, a resorcylic acid lactone polyketide originally isolated from fungal species, has garnered significant interest within the scientific community for its potent and selective inhibitory effects on key cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document details its primary molecular targets, the signaling cascades it perturbs, and the downstream cellular consequences, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Covalent Inhibition of Kinases
This compound's primary mechanism of action is the selective and irreversible inhibition of a subset of protein kinases. This inhibition is achieved through a covalent modification of a conserved cysteine residue located within the ATP-binding pocket of susceptible kinases. The α,β-unsaturated ketone (a cis-enone) in the macrolide ring of this compound acts as a Michael acceptor, reacting with the nucleophilic thiol group of the cysteine residue. This covalent bond formation permanently inactivates the kinase, preventing ATP binding and subsequent phosphorylation of its substrates. This targeted covalent inactivation accounts for both the potency and selectivity of this compound.
Primary Molecular Targets and Signaling Pathways
This compound has been demonstrated to inhibit several critical kinases involved in cell proliferation, survival, and inflammation. The most well-characterized targets include Mitogen-activated protein kinase kinase (MEK), Transforming growth factor-β-activated kinase 1 (TAK1), and Extracellular signal-regulated kinase (ERK).
Inhibition of the Ras-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. This compound is a potent inhibitor of MEK1, a key kinase in this pathway.[1][2] By covalently binding to a conserved cysteine in MEK1, this compound prevents the phosphorylation and activation of its downstream targets, ERK1 and ERK2.[3] This disruption of the MEK-ERK axis leads to the normalization of transformed phenotypes in cancer cells driven by Ras mutations.[4] The inhibition of this pathway is a cornerstone of this compound's anti-tumor activity.
Inhibition of the NF-κB Signaling Pathway via TAK1
Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial upstream kinase that activates both the NF-κB and JNK/p38 MAPK signaling pathways in response to pro-inflammatory cytokines such as TNF-α and IL-1. This compound is a potent inhibitor of TAK1, again through covalent modification of a cysteine residue in its ATP-binding site.[1] By inhibiting TAK1, this compound effectively blocks the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival. This mechanism underlies the anti-inflammatory properties of this compound.
Quantitative Data Summary
The inhibitory potency of this compound against various kinases and cancer cell lines has been quantified in numerous studies. The following tables summarize key IC50 values.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 Value | Reference |
| MEK | 15 nM | |
| TAK1 | 33 nM | |
| ERK | - | |
| PDGFR | - | |
| VEGFR | - | |
| PKD1 | - | |
| MAPKAP5/MK5 | - | |
| IL-2 Production | 9 nM | |
| IL-2 Induced Proliferation | 194 nM |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Lung Carcinoma | 6 µM | |
| MV-4-11 | Acute Myeloid Leukemia | 0.006 µM | |
| EOL1 | Eosinophilic Leukemia | 0.0004 µM | |
| OVCAR3 | Ovarian Cancer | 2.6 µM | |
| MDA-MB-435 | Melanoma | 1.9 µM |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against a target kinase.
Materials:
-
Recombinant active kinase (e.g., MEK1, TAK1)
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK1, MKK6 for TAK1)
-
ATP (at or near the Km for the specific kinase)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the kinase and its specific substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP or the produced ADP using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the MEK-ERK signaling pathway.
Materials:
-
Cells (e.g., cancer cell line with an active Ras-MEK-ERK pathway)
-
This compound
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specific time.
-
Stimulate the cells with a mitogen like PMA to induce ERK1/2 phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the effect of this compound on ERK1/2 phosphorylation.
Conclusion
This compound represents a potent and selective class of kinase inhibitors with a well-defined covalent mechanism of action. Its ability to target key nodes in the Ras-MEK-ERK and NF-κB signaling pathways underscores its therapeutic potential in oncology and inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to further elucidating the biological activities of this compound and exploring its translational applications. The continued investigation into the broader kinome-wide selectivity and in vivo efficacy of this compound and its analogs will be crucial for its future development as a therapeutic agent.
References
Hypothemycin as a Protein Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothemycin is a resorcylic acid lactone natural product that has garnered significant interest in the field of oncology and cell signaling due to its potent and selective inhibitory activity against a specific subset of protein kinases.[1][2] Its unique mechanism of action, involving the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of target kinases, distinguishes it from many traditional competitive inhibitors. This covalent and irreversible inhibition leads to a prolonged duration of action and can offer advantages in terms of potency and efficacy. This guide provides an in-depth overview of this compound's function as a protein kinase inhibitor, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Mechanism of Action: Covalent Inhibition
This compound belongs to a class of cis-enone resorcylic acid lactones that act as targeted covalent inhibitors. The core of its mechanism lies in the α,β-unsaturated ketone (a Michael acceptor) within its macrocyclic structure. This electrophilic "warhead" is poised to react with nucleophilic residues in the active site of its target kinases.
A structural-bioinformatics analysis has revealed that the kinases potently inhibited by this compound share a conserved cysteine residue in their ATP-binding pocket. The inhibition process is a two-step mechanism:
-
Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the target kinase. This initial binding is driven by reversible interactions and is characterized by an inhibition constant (Ki).
-
Covalent Bond Formation: Following the initial binding, the strategically positioned cysteine residue performs a nucleophilic attack on the cis-enone of this compound, forming a stable, irreversible covalent adduct. This step is characterized by the rate of inactivation (kinact).
This covalent modification permanently disables the kinase, preventing it from binding ATP and phosphorylating its substrates.
Quantitative Data: Kinase Inhibition Profile
This compound has been shown to inhibit a range of protein kinases, with a notable selectivity for those containing the conserved cysteine residue in the ATP-binding site. The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: Inhibitory Constants (Ki) for Purified Protein Kinases
| Target Kinase | Ki (nM) |
| VEGFR1 | 70 |
| VEGFR2 | 10 |
| MEK1 | 17 |
| MEK2 | 38 |
| FLT-3 | 90 |
| PDGFRα | 1500 |
| PDGFRβ | 900 |
| ERK1 | 8400 |
| ERK2 | 2400 |
Data sourced from Probes & Drugs.[3]
Table 2: Cellular IC50 Values for Growth Inhibition
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 7.82 |
| SK-OV-3 | Ovarian Cancer | 7.16 |
| COLO-829 | Malignant Melanoma | 6.82 |
| HeLa | Cervical Cancer | - |
| A549 | Lung Carcinoma | - |
| MDA-MB-435 | Melanoma | 5.72 |
| OVCAR-3 | Ovarian Cancer | 5.58 |
| MCF7 | Breast Cancer | 5.48 |
| NCI-H460 | Lung Cancer | 5.37 |
| HT-29 | Colon Cancer | 5.23 |
| SF-268 | Glioblastoma | 4.9 |
Data sourced from Probes & Drugs.[3]
Affected Signaling Pathways
This compound's inhibitory activity has a significant impact on key signaling pathways that are often dysregulated in cancer and other diseases. The primary target is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade. By inhibiting MEK1/2 and to a lesser extent ERK1/2, this compound effectively blocks the propagation of growth signals, leading to reduced cell proliferation and survival.
Experimental Protocols
Protocol 1: Biochemical Assay for Time-Dependent Kinase Inhibition
This protocol is designed to characterize the covalent inhibitory activity of this compound against a purified protein kinase.
Materials:
-
Purified recombinant protein kinase of interest
-
This compound stock solution (in DMSO)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
96-well or 384-well white assay plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Prepare a solution of the kinase in assay buffer.
-
Prepare a solution of the substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In the assay plate, add the kinase solution to wells containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for the time-dependent covalent modification.
-
-
Kinase Reaction Initiation:
-
To initiate the kinase reaction, add the substrate/ATP mixture to all wells.
-
-
Reaction and Detection:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a fixed time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration at each pre-incubation time point relative to the DMSO control.
-
Plot the observed rate constant (kobs) of inactivation against the inhibitor concentration. The kobs can be determined from the slope of the natural log of the remaining enzyme activity versus pre-incubation time.
-
Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol assesses the inhibitory effect of this compound on the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Cancer cell line of interest
-
Complete growth medium and serum-free medium
-
This compound stock solution
-
Growth factor for stimulation (e.g., EGF)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
Strip the membrane to remove the first set of antibodies.
-
Re-block the membrane and probe with the anti-total-ERK1/2 antibody to assess the total amount of ERK protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Conclusion
This compound represents a potent and selective covalent inhibitor of a specific subset of protein kinases, with a pronounced effect on the MAPK/ERK signaling pathway. Its unique mechanism of action and efficacy in preclinical models make it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other covalent kinase inhibitors, enabling researchers to further elucidate their therapeutic potential.
References
- 1. Antitumor efficacy of this compound, a new Ras-signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling and crystal structure of ERK2-hypothemycin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (PD085730, SSNQAUBBJYCSMY-LWQPPDATSA-N) [probes-drugs.org]
- 4. merckmillipore.com [merckmillipore.com]
biological activities of Hypothemycin
An In-depth Technical Guide on the Biological Activities of Hypothemycin
Introduction
This compound is a 14-membered resorcylic acid lactone (RAL), a polyketide natural product isolated from fungal species such as Hypomyces subiculosus.[1][2] Structurally, it is characterized by a macrolide ring, an enone, an aromatic ether, an epoxide, and a diol.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, immunomodulatory, and antiparasitic effects.[1][3] Its primary mechanism of action involves the selective and irreversible inhibition of specific protein kinases, making it a valuable lead compound in drug discovery and a powerful tool for chemical biology research.
Core Mechanism of Action: Kinase Inhibition
This compound's biological effects are predominantly attributed to its ability to act as a covalent inhibitor of a subset of protein kinases. It selectively targets kinases that possess a conserved cysteine residue within the ATP-binding pocket. The inhibition occurs via a thiol-Michael addition reaction, where the cysteine residue's sulfhydryl group nucleophilically attacks the α,β-unsaturated enone system of this compound, forming an irreversible covalent bond. This covalent modification prevents the kinase from binding ATP, thereby inactivating it.
Inhibition of Transforming Growth Factor-β Activated Kinase 1 (TAK1)
A primary and well-characterized target of this compound is the Transforming Growth Factor-β Activated Kinase 1 (TAK1), also known as MAP3K7. TAK1 is a crucial upstream kinase in the signaling pathways of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are pivotal in regulating inflammation, immunity, and cell survival. By irreversibly binding to a cysteine residue in the ATP-binding pocket of TAK1, this compound effectively blocks these downstream signaling cascades, which contributes significantly to its anticancer and anti-inflammatory properties.
Inhibition of the Ras/ERK Signaling Pathway
This compound has also been shown to inhibit cellular signaling mediated by the Ras oncogene. This inhibition leads to the reduced expression of Ras-inducible genes that are critical for tumor invasion and angiogenesis, such as matrix metalloproteinases (MMP-1, MMP-3, MMP-9), transforming growth factor-beta (TGF-β), and vascular endothelial growth factor (VEGF). Furthermore, it disrupts the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway, which is often downstream of Ras. This suggests that this compound interferes with the Ras/MEK/ERK signaling cascade, a pathway fundamental to cell proliferation and survival.
Anticancer Activity
This compound exhibits potent cytotoxic properties against a variety of human cancer cell lines. Its efficacy is linked to its ability to inhibit kinases like TAK1, which are overactive in certain cancers and promote tumor cell survival and proliferation.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| OVCAR3 | Ovarian Cancer | 2.6 | |
| MDA-MB-435 | Melanoma | 1.9 |
Anti-inflammatory and Immunomodulatory Activity
This compound demonstrates significant immunomodulatory effects, primarily by inhibiting T-cell activation and altering cytokine production profiles. It potently suppresses the production of pro-inflammatory cytokines while enhancing the secretion of others, indicating a complex and novel mode of action as an immunosuppressive agent.
| Activity | System | IC₅₀ (nM) | Reference |
| IL-2 Production Suppression | Stimulated Human T-cells | 9 | |
| IL-2 Induced Proliferation | Stimulated Human T-cells | 194 |
In addition to inhibiting Interleukin-2 (IL-2), this compound also suppresses the production of IL-6, IL-10, IFN-γ, and TNF-α. Conversely, it has been observed to markedly enhance the production of IL-4, IL-5, and IL-13 at both the mRNA and protein levels.
Antiparasitic Activity
Recent studies have highlighted the potential of this compound as a therapeutic agent for African trypanosomiasis, the disease caused by the protozoan parasite Trypanosoma brucei. The compound is potently trypanocidal both in vitro and in murine infection models. Its mechanism in this context also involves the covalent inhibition of essential parasite kinases, particularly TbCLK1, a kinase critical for parasite survival.
| Organism | Activity | EC₅₀ (nM) | Reference |
| Trypanosoma brucei (bloodstream form) | Trypanocidal | ~170 |
Experimental Protocols
Representative Protocol: In Vitro Kinase Inhibition Assay (TAK1)
This protocol is based on the methodology described for determining TAK1 inhibitory activity.
-
Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions in 10% DMSO for the assay.
-
Reaction Mixture : In a 50 µL final reaction volume, combine 40 mM Tris (pH 7.4), 10 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.
-
Enzyme and Substrate : Add the TAK1-TAB1 enzyme complex and the substrate (e.g., 0.2 mg/mL Myelin Basic Protein, MBP) to the reaction mixture.
-
Pre-incubation : Add 5 µL of the diluted this compound compound to the mixture (final DMSO concentration of 1%). Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation : Initiate the enzymatic reaction by adding ATP to a final concentration of 20 µM.
-
Incubation : Conduct the reaction for 45 minutes at 30 °C.
-
Detection : Stop the reaction and quantify the amount of substrate phosphorylation using an appropriate method, such as radiometric assays with [γ-³²P]ATP or luminescence-based assays that measure remaining ATP.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Representative Protocol: Cell Viability (Cytotoxicity) Assay
This protocol outlines a general workflow for determining the cytotoxic effect of this compound on cancer cell lines using an MTT assay, a common method for assessing cell proliferation.
Conclusion
This compound is a potent bioactive natural product with a well-defined mechanism of action centered on the covalent inhibition of specific protein kinases. Its ability to target key signaling nodes like TAK1 and the ERK pathway underpins its significant anticancer and anti-inflammatory activities. Furthermore, its efficacy against parasites like T. brucei opens new avenues for therapeutic development. The detailed understanding of its molecular interactions and biological effects makes this compound an invaluable tool for researchers and a promising scaffold for the design of novel, targeted therapies in oncology, immunology, and infectious diseases.
References
A Technical Guide to Preliminary Studies on the Cytotoxicity of Hypothemycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic studies of Hypothemycin, a resorcylic acid lactone natural product. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a consolidated look at its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Quantitative Cytotoxicity Data
This compound has demonstrated a wide range of cytotoxic and inhibitory activities across various cell types, from protozoan parasites to human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key metrics for quantifying a compound's potency. The following table summarizes the reported quantitative data for this compound and its analogues.
| Compound | Target Cell Line / Organism | Assay Type | Reported IC50 / EC50 | Reference |
| This compound | Trypanosoma brucei (Bloodstream Form) | Cell Density | ~170 nM (EC50) | [1] |
| This compound | OVCAR3 (Human Ovarian Cancer) | Cytotoxicity Assay | 2.6 µM | [2] |
| This compound | MDA-MB-435 (Human Melanoma) | Cytotoxicity Assay | 1.9 µM | [2] |
| This compound | Human T-Cells (IL-2 Production) | Cytokine Production | 9 nM | [3] |
| This compound | Human T-Cells (IL-2 Induced Proliferation) | Cell Proliferation | 194 nM | [3] |
| This compound | Plasmodium falciparum (Malaria) | Anti-malarial Activity | 2.2 µg/mL | |
| 4-O-demethylthis compound | BRAF-mutated Cell Lines | Cytotoxicity Assay | Potent and Selective |
Mechanisms of Cytotoxic Action
Preliminary studies indicate that this compound exerts its cytotoxic effects by targeting and inhibiting specific protein kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation, survival, and inflammation. The primary mechanisms identified to date involve the covalent inactivation of kinases that possess a conserved cysteine residue within their ATP-binding domain.
Inhibition of the MEK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK/ERK axis, is a central regulator of cell growth and proliferation. This compound has been shown to selectively inhibit this pathway. It can block the phosphorylation and activation of ERK1/2, which is crucial for transmitting proliferative signals to the nucleus. This inhibition contributes to the normalization of transformed phenotypes in cancer cells dependent on this pathway for growth.
Inhibition of the NF-κB Pathway via TAK1
Transforming growth factor-β activated kinase 1 (TAK1) is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is integral to inflammation and cancer cell survival. This compound and its analogues have been identified as inhibitors of TAK1. By inhibiting TAK1, this compound prevents the downstream signaling cascade that leads to the activation of NF-κB, thereby promoting apoptosis in cancer cells.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preliminary cytotoxic studies of this compound.
General Cytotoxicity Assay (MTT/WST-8 Based)
This protocol outlines a common method for assessing the cytotoxic activity of compounds like this compound against adherent cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., OVCAR3, MDA-MB-435) in a 96-well, flat-bottom plate at a density of approximately 5,000 cells per well.
-
Overnight Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (typically DMSO) should be kept constant and low (e.g., <0.5%) across all wells. Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation Period: Return the plate to the incubator for a predetermined period, typically 24, 48, or 72 hours.
-
Viability Reagent: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 to each well and incubate for 1-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the Kinase-Glo® Plus assay, which measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.
Methodology:
-
Reagent Preparation: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Prepare dilutions of this compound in a buffer with a low percentage of DMSO (e.g., 10% DMSO for the stock, resulting in 1% final concentration).
-
Reaction Setup: In a 96-well plate, add the kinase (e.g., TAK1), the appropriate substrate, and ATP to a reaction buffer.
-
Inhibitor Pre-incubation: Add 5 µL of the diluted this compound or control to the reaction mixture. Pre-incubate for approximately 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction: Initiate the kinase reaction (often by the addition of ATP or substrate) and allow it to proceed for a set time at the optimal temperature for the enzyme.
-
Signal Generation: Add an equal volume of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. The luciferase in the reagent will catalyze the conversion of the remaining ATP to light.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
Preliminary studies on this compound reveal its potential as a cytotoxic agent with specific molecular targets in key signaling pathways related to cell proliferation and survival, such as the MEK/ERK and NF-κB pathways. The quantitative data, while varied across different cell types, consistently demonstrates potent activity in the nanomolar to low micromolar range.
Future research should focus on elucidating the broader kinase inhibitory profile of this compound to better understand its selectivity and potential off-target effects. Investigating its efficacy in additional cancer cell lines, particularly those with known mutations in the identified pathways (e.g., BRAF or RAS mutations), will be crucial. Furthermore, exploring the potential for apoptosis induction and cell cycle arrest as downstream consequences of its kinase inhibition will provide a more complete picture of its cytotoxic mechanism. Finally, in vivo studies in relevant animal models are a necessary next step to validate these in vitro findings and assess the therapeutic potential of this compound.
References
- 1. Hypothemicin, a fungal natural product, identifies therapeutic targets in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semisynthesis of this compound Analogues Targeting the C8-C9 Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferative response and modulates the production of cytokines during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulatory Effects of Hypothemycin on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypothemycin, a resorcylic acid lactone antibiotic, has demonstrated significant immunomodulatory properties, particularly in its ability to selectively regulate cytokine production. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cytokine expression, the underlying molecular mechanisms, and detailed experimental protocols for its study. Quantitative data are summarized, and key signaling pathways are visualized to offer a comprehensive resource for researchers in immunology and drug development.
Introduction
Cytokines are pivotal mediators of the immune response, orchestrating a complex network of cellular communication that governs inflammation, immunity, and hematopoiesis. Dysregulation of cytokine production is a hallmark of numerous inflammatory and autoimmune diseases, making the modulation of cytokine signaling a key therapeutic strategy. This compound has emerged as a molecule of interest due to its unique ability to differentially modulate cytokine profiles, inhibiting the production of certain pro-inflammatory cytokines while enhancing the secretion of others. This dual activity suggests a novel mechanism of action with potential therapeutic implications.
Quantitative Impact of this compound on Cytokine Production
This compound exhibits a distinct pattern of cytokine modulation, primarily observed in activated T cells. It has been shown to suppress the production of several pro-inflammatory cytokines while simultaneously augmenting the expression of Th2-associated cytokines. The available quantitative data from studies on human and mouse T cells stimulated with anti-CD3 monoclonal antibody and phorbol myristate acetate (PMA) are summarized below.
Table 1: Inhibitory Effects of this compound on Cytokine Production
| Cytokine | Effect | IC50 Value (nM) | Cell Type | Notes |
| Interleukin-2 (IL-2) | Potent Suppression | 9[1] | Human and Mouse T cells | This inhibition is a key indicator of T cell activation suppression. |
| Interleukin-6 (IL-6) | Inhibition | Not specified | Human and Mouse T cells | The precise IC50 value has not been reported in the reviewed literature. |
| Interleukin-10 (IL-10) | Inhibition | Not specified | Human and Mouse T cells | The precise IC50 value has not been reported in the reviewed literature. |
| Interferon-gamma (IFN-γ) | Inhibition | Not specified | Human and Mouse T cells | The precise IC50 value has not been reported in the reviewed literature. |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Not specified | Human and Mouse T cells | The precise IC50 value has not been reported in the reviewed literature. |
Table 2: Enhancing Effects of this compound on Cytokine Production
| Cytokine | Effect | Quantitative Data | Cell Type | Notes |
| Interleukin-4 (IL-4) | Marked Enhancement | Specific fold-increase not detailed in reviewed literature | Human and Mouse T cells | Effect observed at both mRNA and protein levels.[1] |
| Interleukin-5 (IL-5) | Marked Enhancement | Specific fold-increase not detailed in reviewed literature | Human and Mouse T cells | Effect observed at both mRNA and protein levels.[1] |
| Interleukin-13 (IL-13) | Marked Enhancement | Specific fold-increase not detailed in reviewed literature | Human and Mouse T cells | Effect observed at both mRNA and protein levels.[1] |
Molecular Mechanisms of Action
This compound's modulation of cytokine production is attributed to its interference with key intracellular signaling pathways. The primary mechanisms identified involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades.
Inhibition of the MEK-ERK Pathway
A central mechanism of this compound's action is the inhibition of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] This is a critical step in the MAPK pathway, which is essential for T cell activation and the production of several cytokines. This compound's effect on ERK1/2 is likely due to its ability to inhibit upstream kinases, such as MEK1/2.
Inhibition of the TAK1-NF-κB Pathway
This compound is a known inhibitor of TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB signaling pathway. By inhibiting TAK1, this compound prevents the subsequent activation of the IκB kinase (IKK) complex, which is necessary for the degradation of IκB and the nuclear translocation of NF-κB. This blockade of NF-κB activation leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.
Detailed Experimental Protocols
The following are representative protocols for studying the effects of this compound on T cell activation and cytokine production. These should be optimized for specific experimental conditions.
T Cell Activation and Proliferation Assay
This protocol describes the in vitro stimulation of T cells and the assessment of their proliferative response in the presence of this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-CD3 monoclonal antibody (e.g., OKT3)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
[³H]-thymidine or CFSE staining kit
-
Scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) for 2-4 hours at 37°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Seed the PBMCs at a density of 1-2 x 10⁵ cells/well.
-
Add PMA to a final concentration of 10-50 ng/mL.
-
Add varying concentrations of this compound to the designated wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
For CFSE staining, label the cells with CFSE prior to stimulation and analyze the dilution of the dye by flow cytometry after incubation.
Cytokine Measurement by ELISA
This protocol outlines the quantification of secreted cytokines in the supernatant of stimulated T cell cultures.
Materials:
-
Supernatants from T cell activation assay (from section 4.1)
-
Cytokine-specific ELISA kits (e.g., for IL-2, TNF-α, IL-4, etc.)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
After the incubation period in the T cell activation assay, centrifuge the 96-well plates and carefully collect the supernatant from each well.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. A general procedure is as follows: a. Coat the ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with an appropriate blocking buffer. c. Add cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP. f. Wash the plate and add the substrate solution (e.g., TMB). g. Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol is for assessing the phosphorylation status of ERK1/2 in T cells treated with this compound.
Materials:
-
Stimulated and this compound-treated T cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After a short stimulation period (e.g., 15-30 minutes) with anti-CD3 and PMA in the presence or absence of this compound, lyse the T cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
Conclusion and Future Directions
This compound presents a fascinating profile of cytokine modulation, with a clear inhibitory effect on key pro-inflammatory cytokines and an enhancing effect on Th2-type cytokines. Its mechanism of action through the inhibition of the MEK/ERK and TAK1/NF-κB pathways provides a solid foundation for its observed immunomodulatory activities. The differential regulation of cytokine production suggests that this compound could be a valuable tool for dissecting the signaling pathways that control T cell differentiation and function.
For drug development professionals, the selective nature of this compound's effects warrants further investigation. Future research should focus on obtaining more precise quantitative data for its impact on a wider range of cytokines and exploring its in vivo efficacy in models of inflammatory and autoimmune diseases. Elucidating the exact molecular interactions that lead to the enhancement of Th2 cytokine production is a critical next step in understanding its full therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a robust starting point for researchers aiming to explore the multifaceted immunomodulatory properties of this compound.
References
The Therapeutic Potential of Hypothemycin: An Early Research Retrospective
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hypothemycin, a resorcylic acid lactone natural product, has garnered significant interest in the scientific community for its diverse biological activities. Early research into this fungal metabolite has unveiled its potential as a therapeutic agent, particularly in the realms of oncology and immunology. This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its therapeutic promise.
Core Mechanism of Action: Kinase Inhibition
This compound's primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. It has been identified as a potent, irreversible inhibitor of several kinases, primarily through the covalent modification of a conserved cysteine residue within the ATP-binding pocket. This targeted inhibition disrupts downstream signaling cascades that are often dysregulated in diseases such as cancer and inflammatory disorders.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the key quantitative data from early studies on this compound, providing a comparative overview of its inhibitory activity against various cancer cell lines and specific protein kinases.
Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| OVCAR3 | Ovarian Cancer | 2.6 µM | [1] |
| MDA-MB-435 | Melanoma | 1.9 µM | [1] |
| P815 | Mastocytoma (c-KIT mutant) | 370 nM | [2] |
| MV4-11 | Acute Myeloid Leukemia (FLT3 mutant) | 6 nM | [2] |
| EOL1 | Eosinophilic Leukemia (PDGFRα mutant) | 0.4 nM | [2] |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition Constant (Ki) | Inactivation Rate (kinact) | Second-Order Rate Constant (kinact/Ki) | Reference |
| Selected Cys-Containing Kinases | ||||
| MEK1 | 1.2 µM | 0.002 s⁻¹ | 1,700 M⁻¹s⁻¹ | |
| ERK2 | 2.4 µM | 0.001 s⁻¹ | 420 M⁻¹s⁻¹ | |
| TAK1 | Data not explicitly provided in this format | |||
| GSK3α | No time-dependent inactivation observed | |||
| Other Kinases | ||||
| TbCLK1 | IC50: 150 nM | Not Applicable | Not Applicable | |
| TbGSK3short | IC50: >4.5 µM | Not Applicable | Not Applicable |
Table 3: Immunomodulatory Activity of this compound
| Activity | Target | IC50 Value | Reference |
| Inhibition of IL-2 Production | T-cells | 9 nM | |
| Inhibition of IL-2-induced Proliferation | T-cells | 194 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the early research of this compound.
Cell Viability and Cytotoxicity Assay
This protocol was used to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., OVCAR3, MDA-MB-435) were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: this compound, dissolved in DMSO, was serially diluted and added to the wells.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a plate reader, and the data is used to calculate the IC50 value.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of this compound on the activity of specific kinases, such as TAK1.
-
Reaction Setup: The assay was performed using a commercial kit like the Kinase-Glo® Plus Luminescence Kinase Assay.
-
Pre-incubation: this compound was pre-incubated with the target kinase (e.g., TAK1) in a reaction mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP. The reaction measures the amount of ATP remaining after the kinase reaction.
-
Luminescence Detection: A luminescence signal, inversely proportional to the kinase activity, was measured using a luminometer. The data was then used to determine the inhibitory potency of this compound.
T-Cell Activation and Proliferation Assay
This protocol was employed to investigate the immunomodulatory effects of this compound on T-cell function.
-
T-Cell Isolation: T-cells were isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: T-cells were stimulated to proliferate using anti-CD3 monoclonal antibodies (mAb) alone or in combination with phorbol 12-myristate 13-acetate (PMA).
-
This compound Treatment: The stimulated T-cells were treated with varying concentrations of this compound.
-
Proliferation Assessment: T-cell proliferation was measured by the incorporation of [3H]-thymidine or by using dye dilution assays (e.g., CFSE).
-
Cytokine Production Analysis: The levels of various cytokines (e.g., IL-2, IL-4, IFN-γ) in the cell culture supernatants were quantified using ELISA.
Ras-Responsive Element (RRE)-Driven Reporter Gene Assay
This assay was designed to screen for inhibitors of Ras-mediated cellular signaling.
-
Cell Line: A cell line was engineered to contain a reporter gene (e.g., luciferase) under the control of a Ras-responsive element (RRE).
-
Treatment: The cells were treated with this compound.
-
Reporter Gene Expression: The expression of the reporter gene was quantified (e.g., by measuring luciferase activity). A reduction in reporter gene expression indicated inhibition of the Ras signaling pathway.
Signaling Pathways and Visualizations
This compound has been shown to interfere with key signaling pathways implicated in cancer and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by this compound.
Ras-Mediated Signaling Pathway
The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in Ras are frequently found in human cancers, leading to constitutive activation of this pathway. Early studies demonstrated that this compound inhibits Ras-mediated cellular signals, leading to the reduced expression of Ras-inducible genes.
Caption: Inhibition of the Ras-mediated signaling pathway by this compound.
TAK1/NF-κB Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a key upstream kinase that activates the NF-κB and MAPK signaling pathways in response to various stimuli, including pro-inflammatory cytokines. This compound has been shown to be a potent inhibitor of TAK1, thereby blocking downstream inflammatory and survival signals.
Caption: Inhibition of the TAK1/NF-κB signaling pathway by this compound.
Experimental Workflow for T-Cell Activation Assay
The following diagram illustrates the general workflow for assessing the impact of this compound on T-cell activation and cytokine production.
Caption: Workflow for T-cell activation and cytokine production assays.
Conclusion
The early research on this compound has laid a strong foundation for its development as a potential therapeutic agent. Its ability to potently and selectively inhibit key kinases in oncogenic and inflammatory signaling pathways highlights its promise. The quantitative data and detailed experimental protocols summarized in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon these foundational studies and further explore the therapeutic potential of this compound and its analogs. Future research will likely focus on optimizing its pharmacological properties, evaluating its efficacy in more complex disease models, and elucidating its full spectrum of molecular targets.
References
An In-Depth Technical Guide to the Biosynthetic Pathway of Hypothemycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothemycin is a resorcylic acid lactone (RAL) natural product with significant biological activities, including potent inhibitory effects on various protein kinases. Its complex chemical structure, featuring a 14-membered macrolactone ring, makes it an attractive target for biosynthetic studies and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic machinery, biochemical transformations, and genetic organization. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is orchestrated by a dedicated gene cluster encoding a suite of enzymes responsible for the assembly of the polyketide backbone and its subsequent modifications. The pathway can be broadly divided into two major stages: the synthesis of the core macrolactone structure by polyketide synthases (PKSs) and the post-PKS tailoring reactions that furnish the final bioactive molecule.
The initial steps of this compound biosynthesis are catalyzed by a collaborative effort between a highly reducing polyketide synthase (HR-PKS), Hpm8, and a non-reducing polyketide synthase (NR-PKS), Hpm3.[1] Hpm8 is responsible for the synthesis of a hexaketide intermediate, which is then transferred to Hpm3 for further extension and cyclization. This enzymatic duo ultimately produces the key intermediate, trans-7',8'-dehydrozearalenol (DHZ).[2][3]
Following the formation of DHZ, a series of post-PKS modifications are carried out by tailoring enzymes to yield this compound. These modifications include methylation, epoxidation, and hydroxylation, catalyzed by an O-methyltransferase (OMT), a flavin-dependent monooxygenase (FMO), and a cytochrome P450 enzyme, respectively.[2][4] Finally, a glutathione S-transferase (GST) is proposed to catalyze the cis-trans isomerization of a double bond to yield the final stereochemistry of this compound.
Quantitative Data on this compound Biosynthesis
Quantitative data regarding the efficiency of the this compound biosynthetic pathway is crucial for metabolic engineering and yield improvement efforts. The following table summarizes key quantitative parameters that have been reported in the literature.
| Enzyme/Strain | Parameter | Value | Reference |
| Hpm8 (HR-PKS) | Heterologous Expression Yield in S. cerevisiae | 1.5 mg/L | |
| Hpm3 (NR-PKS) | Heterologous Expression Yield in S. cerevisiae | 2.0 mg/L | |
| Hypomyces subiculosus OMT knockout | Product Accumulation | Increased production of 4-O-desmethylthis compound |
Key Enzymes and their Functions
The this compound biosynthetic gene cluster encodes a series of enzymes with distinct catalytic roles. A summary of these key enzymes and their proposed functions is provided in the table below.
| Gene | Enzyme | Proposed Function | Reference |
| hpm8 | Highly Reducing Polyketide Synthase (HR-PKS) | Synthesizes a hexaketide intermediate from acetyl-CoA and malonyl-CoA. | |
| hpm3 | Non-Reducing Polyketide Synthase (NR-PKS) | Extends the hexaketide intermediate and catalyzes cyclization to form trans-7',8'-dehydrozearalenol (DHZ). | |
| hpm_omt | O-methyltransferase (OMT) | Catalyzes the methylation of a hydroxyl group on the resorcylic acid core. | |
| hpm_fmo | Flavin-dependent monooxygenase (FMO) | Catalyzes the epoxidation of a double bond in the macrolactone ring. | |
| hpm_p450 | Cytochrome P450 monooxygenase | Catalyzes the hydroxylation of the macrolactone ring. | |
| hpm_gst | Glutathione S-transferase (GST) | Proposed to catalyze the cis-trans isomerization of the 7',8' double bond. |
Experimental Protocols
This section provides an overview of the key experimental methodologies that have been employed to elucidate the this compound biosynthetic pathway.
Heterologous Expression and Purification of Hpm8 and Hpm3 in Saccharomyces cerevisiae
The functional characterization of the polyketide synthases Hpm8 and Hpm3 was achieved through their heterologous expression in Saccharomyces cerevisiae. A general protocol for the expression and purification of His-tagged proteins from yeast is outlined below.
1. Gene Cloning and Vector Construction:
-
The open reading frames of hpm8 and hpm3 are amplified from the genomic DNA of Hypomyces subiculosus.
-
The amplified genes are cloned into a yeast expression vector containing a suitable promoter (e.g., GAL1) and a C-terminal hexahistidine (His6)-tag for affinity purification.
2. Yeast Transformation and Expression:
-
The expression constructs are transformed into a suitable S. cerevisiae host strain (e.g., BJ5464-NpgA).
-
Transformed yeast cells are grown in selective media to maintain the plasmids.
-
Protein expression is induced by the addition of galactose to the culture medium.
3. Cell Lysis and Protein Purification:
-
Yeast cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors.
-
Cells are lysed using mechanical methods such as glass bead beating or a French press.
-
The cell lysate is clarified by high-speed centrifugation.
-
The supernatant containing the soluble His-tagged proteins is incubated with Ni-NTA affinity resin.
-
The resin is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The His-tagged proteins are eluted from the resin using a buffer with a high concentration of imidazole.
-
The purity of the eluted proteins is assessed by SDS-PAGE.
In Vitro Reconstitution of DHZ Biosynthesis
The catalytic activity of the purified Hpm8 and Hpm3 enzymes can be reconstituted in vitro to produce the key intermediate DHZ.
1. Reaction Setup:
-
A reaction mixture is prepared containing purified Hpm8 and Hpm3 enzymes in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
The substrates, malonyl-CoA and the reducing agent NADPH, are added to the reaction mixture.
2. Incubation and Product Extraction:
-
The reaction is incubated at an optimal temperature (e.g., 25°C) for a defined period.
-
The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate).
3. Product Analysis:
-
The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of DHZ.
O-methyltransferase (OMT) Gene Knockout in Hypomyces subiculosus
Gene knockout experiments are essential for confirming the function of specific genes in a biosynthetic pathway. The following provides a general workflow for creating a targeted gene deletion using CRISPR/Cas9 technology in filamentous fungi.
1. Design and Construction of gRNA and Donor DNA:
-
A specific guide RNA (gRNA) is designed to target the hpm_omt gene.
-
A donor DNA template is constructed containing flanking homologous regions to the target gene and a selectable marker.
2. Protoplast Preparation and Transformation:
-
Protoplasts are generated from the mycelia of Hypomyces subiculosus by enzymatic digestion of the cell wall.
-
The Cas9 protein, the in vitro transcribed gRNA, and the donor DNA are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
3. Selection and Screening of Transformants:
-
Transformed protoplasts are regenerated on a selective medium.
-
Putative knockout mutants are screened by PCR using primers flanking the target gene to confirm the desired gene replacement event.
4. Metabolite Analysis:
-
The metabolite profiles of the wild-type and knockout strains are compared by HPLC and LC-MS to confirm the loss of this compound production and the accumulation of the corresponding demethylated intermediate.
Visualizations of the this compound Biosynthetic Pathway and Experimental Workflows
To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for Hypothemycin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothemycin, a resorcylic acid lactone natural product, has emerged as a promising agent in cancer research. Its cytotoxic effects against a variety of cancer cell lines are primarily attributed to its role as a potent and selective inhibitor of key signaling pathways involved in cell proliferation, survival, and inflammation. This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies, summarizing its mechanism of action, providing quantitative data on its efficacy, and outlining detailed experimental procedures.
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of at least two major signaling pathways:
-
TAK1/NF-κB Signaling Pathway: this compound is a known inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of the NF-κB signaling pathway.[1][2][3] By inhibiting TAK1, this compound prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[4][5] The NF-κB pathway is constitutively active in many cancers and plays a crucial role in promoting cell survival, proliferation, and inflammation.
-
Ras/MEK/ERK Signaling Pathway: this compound has also been shown to inhibit the Ras-mediated cellular signaling pathway. This pathway, when activated by mutations in Ras or upstream growth factor receptors, leads to the activation of the MEK/ERK cascade, promoting cell proliferation and survival. This compound's inhibition of this pathway contributes to its anti-proliferative effects.
The inhibition of these critical pathways by this compound ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Data Presentation
Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR3 | Ovarian Cancer | 2.6 | |
| MDA-MB-435 | Melanoma | 1.9 | |
| SKOV3 | Ovarian Cancer | Comparable to this compound | |
| COLO829 | Melanoma | More potent than in SKOV3 | |
| HT29 | Colon Cancer | More potent than in SKOV3 | |
| P815 | Mastocytoma | 0.37 | |
| MV4-11 | Acute Myeloid Leukemia | 0.006 | |
| EOL1 | Eosinophilic Leukemia | 0.0004 |
Note: Specific IC50 values for SKOV3, COLO829, and HT29 were not explicitly provided in the source, but the relative potency was described.
This compound-Induced Apoptosis and Cell Cycle Arrest
While the pro-apoptotic and cell cycle inhibitory effects of this compound are documented, specific quantitative data from a wide range of cell lines is still emerging. Researchers are encouraged to perform the described protocols to generate cell line-specific data. Generally, treatment with this compound is expected to lead to an increase in the percentage of apoptotic cells (Annexin V positive) and an accumulation of cells in the G1 or G2/M phase of the cell cycle, depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the TAK1 and Ras signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-IKKα/β, anti-IKKα/β, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound inhibits TAK1 and Ras signaling pathways.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
References
- 1. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hypothemycin Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothemycin is a resorcylic acid lactone natural product that has garnered significant interest as a potent and selective kinase inhibitor.[1][2] It functions as a covalent inhibitor, forming a stable adduct with a conserved cysteine residue within the ATP-binding site of a specific subset of protein kinases.[3] This unique mechanism of action makes this compound a valuable tool for studying kinase signaling and a potential lead compound for drug development.
This document provides detailed methodologies for both biochemical and cell-based assays to characterize the inhibitory activity of this compound against its key kinase targets. These protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.
Key Kinase Targets of this compound
This compound has been shown to selectively inhibit a range of protein kinases, primarily within the mitogen-activated protein kinase (MAPK) signaling pathways. Its targets include:
-
MEK1/2 (MAPK/ERK Kinase 1/2): Key components of the MAPK/ERK pathway.
-
ERK1/2 (Extracellular signal-regulated kinase 1/2): The downstream effectors of the MEK kinases.
-
Receptor Tyrosine Kinases (RTKs): Including c-KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[3][4]
-
Other MAPK pathway kinases: Such as TAK1 (transforming growth factor-β-activated kinase 1), MEK3/6 (p38 MAPK kinases), and MEK4/7 (JNK/SAPK kinases).
Data Presentation: this compound Inhibition Data
The following tables summarize the inhibitory potency of this compound against various kinases as reported in the literature.
Table 1: Biochemical Inhibition of Kinases by this compound
| Kinase | IC50 (nM) | Ki (µM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | Reference |
| MEK1 | 15 | - | - | - | |
| ERK2 | - | 2.4 | 0.0043 | 1.8 x 10³ | |
| PDGFRα | - | 1.5 | 0.0020 | 1.3 x 10³ | |
| PDGFRβ | - | 0.9 | 0.0020 | 2.2 x 10³ | |
| FLT3 | - | 0.09 | 0.0045 | 5.0 x 10⁴ | |
| c-KIT | 370 (cellular) | - | - | - |
Note: IC50 values can vary depending on assay conditions, particularly ATP concentration.
Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines with Specific Kinase Dependencies
| Cell Line | Primary Kinase Target | IC50 (nM) | Reference |
| P815 | c-KIT | 370 | |
| MV4-11 | FLT3 | 6 | |
| EOL1 | PDGFRα | 0.4 | |
| HT29 | B-RAF V600E (ERK pathway) | 20 (for P-ERK1/2 depletion) | |
| COLO829 | B-RAF V600E (ERK pathway) | 10 (for P-ERK1/2 depletion) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: MEK-ERK Signaling Pathway and Points of this compound Inhibition.
Caption: p38 and JNK MAPK Pathways with this compound Inhibition.
Caption: General Workflow for a Biochemical Kinase Inhibition Assay.
Experimental Protocols
I. Biochemical Kinase Inhibition Assays
These protocols describe methods to measure the direct inhibition of purified kinase enzymes by this compound. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this purpose, as it measures the amount of ADP produced, which is directly proportional to kinase activity.
A. General Protocol for Luminescence-Based Kinase Assays (e.g., ADP-Glo™)
This protocol is adaptable for various kinases targeted by this compound, such as MEK1, ERK2, c-KIT, FLT3, and PDGFRα. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase, typically near the Km for ATP and substrate.
Materials:
-
Purified recombinant kinase (e.g., MEK1, ERK2, c-KIT, FLT3, PDGFRα)
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer containing a final DMSO concentration of 1% or less.
-
Dilute the kinase and substrate to their final desired concentrations in kinase assay buffer.
-
Prepare the ATP solution at the desired final concentration in kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a white assay plate, add 5 µL of the this compound dilution (or DMSO for control).
-
Add 10 µL of the diluted kinase solution to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Specific Protocol for TAK1 Inhibition Assay
This protocol is adapted from a published method for assessing TAK1 inhibition.
Materials:
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
-
Recombinant TAK1/TAB1 complex
-
Myelin Basic Protein (MBP) as a substrate
-
Reaction Buffer: 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
ATP (final concentration 20 µM)
-
This compound (dissolved in DMSO)
Procedure:
-
Add 5 µL of serially diluted this compound to the wells of a 96-well plate (final DMSO concentration of 1%).
-
Add 25 µL of a master mix containing TAK1/TAB1 enzyme and MBP substrate in reaction buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration 20 µM).
-
Incubate for 45 minutes at 30°C.
-
Add 50 µL of Kinase-Glo® Plus reagent to each well.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence. The signal is inversely proportional to kinase activity.
II. Cell-Based Kinase Inhibition Assays
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by accounting for cell permeability, off-target effects, and engagement with the target in its native environment.
A. Cellular Phosphorylation Assay (e.g., Western Blotting for p-ERK)
This method measures the phosphorylation status of a downstream substrate to determine the activity of an upstream kinase. It is particularly useful for assessing the inhibition of the MEK-ERK pathway by this compound.
Materials:
-
Cancer cell line with a constitutively active MEK-ERK pathway (e.g., HT29, COLO829 with B-RAF V600E mutation).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Calculate the percent inhibition of ERK phosphorylation relative to the DMSO control.
-
B. Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the growth and survival of cancer cells that are dependent on the activity of its target kinases.
Materials:
-
Cancer cell lines (e.g., P815, MV4-11, EOL1, HT29).
-
Cell culture medium and supplements.
-
This compound.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Blue®, Promega; or MTT).
Procedure:
-
Cell Seeding:
-
Seed a known number of cells (e.g., 5,000 cells/well) into a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Add serially diluted this compound to the wells. Include a DMSO control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent viability against the logarithm of the this compound concentration.
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on its key kinase targets. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of the potency, selectivity, and cellular efficacy of this compound, thereby facilitating its use as a chemical probe and its potential development as a therapeutic agent.
References
Application Notes and Protocols for Performing Cytotoxicity Assays with Hypothemycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothemycin is a resorcylic acid lactone natural product that has demonstrated potent antitumor and anti-inflammatory activities.[1] Its mechanism of action is primarily attributed to the irreversible inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of the NF-κB and MAPK signaling pathways.[2][3] Additionally, this compound has been shown to inhibit Ras-mediated cellular signaling, leading to the reduced expression of genes involved in tumor invasion and angiogenesis.[4]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines using common in vitro assays: the MTT, SRB, and LDH assays. This document also includes representative data on its efficacy and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation
The cytotoxic activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound can vary depending on the cell line and the assay conditions.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| OVCAR3 | Ovarian Cancer | 2.6 | CellTiter-Blue Cell Viability Assay | |
| MDA-MB-435 | Melanoma | 1.9 | CellTiter-Blue Cell Viability Assay |
Signaling Pathways
This compound exerts its cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
Caption: this compound inhibits TAK1, preventing NF-κB activation.
Caption: this compound inhibits Ras signaling and tumor progression.
Experimental Protocols
The following are detailed protocols for three common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.
Experimental Workflow:
Caption: Workflow for the SRB cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air-dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plates for 5 minutes on a shaker to ensure complete solubilization and measure the absorbance at 540 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.
References
- 1. This compound inhibits the proliferative response and modulates the production of cytokines during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semisynthesis of this compound Analogues Targeting the C8-C9 Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antitumor efficacy of this compound, a new Ras-signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothemycin Dose-Response Studies in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothemycin is a resorcylic acid lactone natural product that has garnered significant interest for its potent and selective inhibitory effects on specific protein kinases.[1][2] It functions as a covalent inhibitor, targeting a conserved cysteine residue within the ATP-binding domain of a subset of kinases.[3] This mechanism of action leads to the irreversible inactivation of key signaling proteins, particularly within the mitogen-activated protein kinase (MAPK) cascades, such as the MEK-ERK pathway.[3] Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases, making this compound a valuable tool for basic research and a potential lead compound for therapeutic development.
These application notes provide a summary of dose-response data for this compound in various cell culture models and detailed protocols for key experimental procedures to assess its biological activity.
Data Presentation: this compound Dose-Response in Cell Culture
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in different cell lines and for various biological endpoints. This data provides a comparative overview of its potency and selectivity.
| Cell Line | Cell Type | Assay | Endpoint | IC50 |
| T-Cells (Human/Mouse) | Immune Cells | Proliferation Assay | IL-2 Production | 9 nM[4] |
| Proliferation Assay | IL-2 Induced Proliferation | 194 nM | ||
| HT-29 | Human Colon Cancer | Western Blot | P-ERK1/2 Depletion | 20 nM |
| COLO829 | Human Melanoma | Western Blot | P-ERK1/2 Depletion | 10 nM |
| A549 | Human Lung Cancer | Western Blot | P-ERK1/2 Depletion | 300 nM |
| SKOV3 | Human Ovarian Cancer | Western Blot | P-ERK1/2 Depletion | 600 nM |
| MDA-MB-435 | Human Melanoma | Cytotoxicity Assay | Cell Viability | Not explicitly quantified, but active |
| OVCAR3 | Human Ovarian Cancer | Cytotoxicity Assay | Cell Viability | Not explicitly quantified, but active |
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the MEK/ERK signaling pathway.
Experimental Workflow for Assessing this compound Activity
References
- 1. Dose-Dependent Suppression Of Cytokine Production From T Cells By a Novel Phosphoinositide 3-Kinase Delta Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferative response and modulates the production of cytokines during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Hypothemycin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Hypothemycin in mouse models, focusing on its potential as an anticancer and anti-inflammatory agent. The protocols outlined below are based on established methodologies for in vivo studies and can be adapted for the specific investigation of this compound.
Introduction to this compound
This compound is a resorcylic acid lactone with demonstrated biological activities, including antitumor, immunomodulatory, and antiparasitic effects. In vivo studies in mouse models have shown that this compound can significantly inhibit tumor growth and modulate immune responses, suggesting its potential as a therapeutic agent.[1][2][3] Its primary mechanism of action involves the inhibition of the Ras-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.[1]
Quantitative Data from In Vivo Mouse Studies
The following table summarizes the available quantitative data from in vivo studies of this compound in mouse models. Further research is needed to expand this dataset, particularly in the areas of oncology and inflammation.
| Application Area | Mouse Model | Dosage and Administration | Key Findings | Toxicity/Side Effects |
| Antiparasitic | Trypanosoma brucei infected mice | 10 mg/kg, once daily for 7 days | 33% cure rate | Signs of toxicity (weight loss, lethargy) observed at doses ≥10 mg/kg |
| Anticancer | Tumor-bearing mice | Daily treatment | Significant inhibition of tumor growth | Not specified in available literature |
Signaling Pathways Modulated by this compound
This compound has been shown to primarily target the Ras-MEK-ERK signaling pathway, a critical cascade in cancer development and progression. Additionally, it influences cytokine signaling pathways, which are central to the inflammatory response.
Experimental Protocols
The following are generalized protocols for conducting in vivo studies with this compound in mouse models for anticancer and anti-inflammatory applications. These should be adapted based on the specific research question, cell lines, and mouse strains used.
Anticancer Efficacy in a Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor xenograft and the subsequent evaluation of this compound's antitumor activity.
Materials:
-
Human cancer cell line (e.g., colon, breast, lung)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID)
-
This compound
-
Vehicle for this compound solubilization (e.g., DMSO, PEG400)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80-90% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the this compound formulation. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle only. The dosage and schedule should be determined from preliminary dose-finding studies.
-
Efficacy Evaluation: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors and measure their weight. Tumor tissue can be used for further analysis (e.g., histology, western blotting for pathway proteins).
Anti-inflammatory Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the induction of arthritis in mice and the evaluation of this compound's potential to ameliorate the inflammatory response.
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
8-10 week old DBA/1 mice
-
This compound
-
Vehicle for this compound
-
Calipers for paw measurement
Procedure:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in CFA. Anesthetize mice and administer the primary immunization via intradermal injection at the base of the tail.
-
Day 21: Emulsify bovine type II collagen in IFA. Administer a booster immunization via intradermal injection.
-
-
Monitoring and Treatment:
-
Begin monitoring mice for signs of arthritis (paw swelling, redness, and joint stiffness) from day 21 onwards.
-
Upon the first signs of arthritis, randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule.
-
-
Assessment of Arthritis:
-
Score the clinical signs of arthritis in each paw 3-4 times per week based on a standardized scoring system (e.g., 0 = normal, 1 = mild swelling/erythema, 4 = severe swelling and ankylosis).
-
Measure paw thickness using calipers.
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., day 42-49), euthanize the mice.
-
Collect blood for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Harvest paws and joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent in preclinical mouse models of cancer and inflammation. The provided protocols offer a framework for further in vivo investigation into its efficacy and mechanism of action. Future studies should focus on establishing a more comprehensive quantitative dataset for its anticancer and anti-inflammatory effects, including dose-response relationships and detailed pharmacokinetic/pharmacodynamic analyses.
References
- 1. Antitumor efficacy of this compound, a new Ras-signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Hypothemycin Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothemycin is a resorcylic acid lactone polyketide with a range of biological activities, including antifungal, antiparasitic, and potent anticancer properties.[1] It functions as a selective and irreversible inhibitor of several protein kinases by targeting a conserved cysteine residue within their ATP-binding domains.[2] Notably, this compound effectively inhibits the MEK-ERK and transforming growth factor-β-activated kinase 1 (TAK1) signaling pathways, which are crucial for cell proliferation and survival.[3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₈ | [4] |
| Molecular Weight | 378.37 g/mol | [5] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (10 mg/mL) and acetone. Insoluble in water and methanol. | |
| Storage (Solid) | Store sealed at -20°C for up to 2 years. | |
| Storage (DMSO Solution) | Store in aliquots at -20°C. |
Biological Activity of this compound
This compound exhibits potent inhibitory activity against various cancer cell lines and specific kinases. The half-maximal inhibitory concentration (IC₅₀) values are crucial for determining appropriate working concentrations in experimental setups.
| Target | IC₅₀ Value | Reference |
| MEK | 15 nM | |
| TAK1 | 33 nM | |
| A549 (Lung Carcinoma) | 6 µM | |
| MV-4-11 (Leukemia) | 0.006 µM | |
| EOL-1 (Leukemia) | 0.0004 µM | |
| IL-2 Production (T-cells) | 9 nM | |
| IL-2 Induced Proliferation | 194 nM |
Experimental Protocols
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All weighing and initial dissolution steps should be performed in a chemical fume hood to avoid inhalation of the powder.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound (Molecular Weight = 378.37 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 3.78 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots tightly sealed at -20°C.
Preparation of Working Solutions for Cell Culture
For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps for better accuracy (e.g., 1:10 followed by 1:100).
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For instance, to make 10 mL of culture medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of MEK and TAK1 signaling by this compound.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Semisynthesis of this compound Analogues Targeting the C8-C9 Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hypothemycin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the semisynthesis of Hypothemycin analogues, focusing on the functionalization of the C8-C9 diol. The protocols are based on established and peer-reviewed methods, offering a starting point for the generation of diverse analogues for structure-activity relationship (SAR) studies and drug discovery programs.
Introduction
This compound is a naturally occurring resorcylic acid lactone (RAL) that has garnered significant interest as a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator in the NF-κB signaling pathway.[1][2] Inhibition of TAK1 is a promising therapeutic strategy for various cancers.[1][2] The development of this compound analogues is crucial for improving its pharmacological properties, such as solubility and metabolic stability, and for elucidating the SAR of this important natural product.
The primary approach for generating a library of this compound analogues is the semisynthesis from the parent natural product.[1] This involves the chemical modification of existing functional groups. A particularly fruitful strategy has been the functionalization of the C8-C9 diol, which has yielded numerous analogues with retained or even improved biological activity and solubility.
This document outlines the experimental protocols for the synthesis of various classes of this compound analogues, including esters, carbonates, sulfonates, and other derivatives. It also provides a summary of the biological activity of these compounds to guide further derivatization efforts.
Synthetic Schemes and Workflows
The synthesis of this compound analogues from the parent compound can be achieved through several straightforward chemical transformations targeting the C8 and C9 hydroxyl groups. A non-selective, step-economical approach allows for the generation of multiple analogues from a single reaction.
General Workflow for Analogue Synthesis
The overall workflow involves the reaction of this compound with an appropriate electrophile in the presence of a base, followed by purification to isolate the desired mono- and di-substituted products.
Caption: General workflow for the semisynthesis of this compound analogues.
Experimental Protocols
The following protocols are adapted from Al Subeh et al., 2022. All reactions should be performed under a positive pressure of nitrogen in dry solvents.
Protocol 1: General Method for the Synthesis of Ester Derivatives
This protocol describes the acylation of this compound's C8/C9 diol using various anhydrides.
Materials:
-
This compound
-
Dry Dichloromethane (CH₂Cl₂)
-
2,6-Lutidine
-
Appropriate Anhydride (e.g., acetic anhydride, succinic anhydride)
-
Water (for quenching)
-
Silica Gel
Procedure:
-
To a stirred solution of this compound (10 mg, 0.026 mmol) in dry CH₂Cl₂ (1.0 mL, 0.026 M), add 2,6-lutidine (9.2 μL, 0.079 mmol, 3.0 equiv).
-
Add the appropriate anhydride (0.058 mmol, 2.2 equiv) to the reaction mixture.
-
Stir the solution at ambient temperature for 12 hours.
-
Quench the reaction with the addition of water (2 mL).
-
Extract the mixture with CH₂Cl₂ (2 mL).
-
Filter the organic layer through silica gel and concentrate under a stream of nitrogen gas.
-
Purify the residue as needed, typically by preparative HPLC, to isolate individual analogues.
Protocol 2: General Method for the Synthesis of Carbonate Derivatives
This protocol details the synthesis of carbonate analogues using chloroformates.
Materials:
-
This compound
-
Dry Chloroform (CHCl₃)
-
2,6-Lutidine
-
Appropriate Chloroformate (e.g., ethyl chloroformate, benzyl chloroformate)
-
Water (for quenching)
-
Dichloromethane (CH₂Cl₂) (for extraction)
-
Silica Gel
Procedure:
-
To a stirred solution of this compound (10 mg, 0.026 mmol) in dry CHCl₃ (0.1 mL, 0.26 M), add 2,6-lutidine (9.2 μL, 0.079 mmol, 3.0 equiv).
-
Add the appropriate chloroformate (0.63 mmol, 24 equiv) to the reaction mixture.
-
Stir the solution at ambient temperature for 12 hours.
-
Quench the reaction with the addition of water (2 mL).
-
Extract the mixture with CH₂Cl₂ (2 mL).
-
Filter the organic layer through silica gel and concentrate under a stream of nitrogen gas.
-
Purify the resulting analogues by preparative HPLC.
Protocol 3: General Method for the Synthesis of Sulfonate Derivatives
This protocol is for the synthesis of sulfonate esters at the C8/C9 positions.
Materials:
-
This compound
-
Dry Chloroform (CHCl₃)
-
2,6-Lutidine
-
Appropriate Sulfonyl Chloride (e.g., mesyl chloride, tosyl chloride)
-
Water (for quenching)
-
Dichloromethane (CH₂Cl₂) (for extraction)
-
Silica Gel
Procedure:
-
To a stirred solution of this compound (10 mg, 0.026 mmol) in dry CHCl₃ (1.0 mL, 0.026 M), add 2,6-lutidine (15.3 μL, 0.13 mmol, 5.0 equiv).
-
Add the appropriate sulfonyl chloride (0.26 mmol, 10 equiv) to the reaction mixture.
-
Stir the solution at ambient temperature for 12 hours.
-
Quench the reaction with the addition of water (2 mL).
-
Extract the mixture with CH₂Cl₂ (3 mL).
-
Filter the organic layer through silica gel and concentrate under a stream of nitrogen gas.
-
Purify the residue by preparative HPLC.
Protocol 4: Synthesis of Acetonide Derivative
This protocol describes the protection of the C8-C9 diol as an acetonide.
Materials:
-
This compound
-
Dry Dichloromethane (CH₂Cl₂)
-
p-Toluenesulfonic acid monohydrate
-
2,2-Dimethoxypropane
-
Silica Gel
Procedure:
-
To a stirred solution of this compound (10 mg, 0.026 mmol) in dry CH₂Cl₂ (0.1 mL, 0.026 M), add p-toluenesulfonic acid monohydrate (0.25 mg, 0.00132 mmol, 0.05 equiv).
-
Add 2,2-dimethoxypropane (300 μL, 2.45 mmol, 93 equiv) to the reaction mixture.
-
Stir the solution at ambient temperature for 12 hours.
-
Filter the reaction mixture through silica gel and concentrate under a stream of nitrogen gas.
-
Purify the residue by preparative HPLC to afford the acetonide as a white solid.
Protocol 5: Synthesis of Azole Derivatives
This protocol details the formation of pyrazoline and pyrazole derivatives.
Materials:
-
This compound
-
Dry Diethyl Ether (Et₂O)
-
(Trimethylsilyl)diazomethane (2.0 M in Et₂O)
-
Silica Gel
Procedure:
-
To a stirred solution of this compound (51.5 mg, 0.14 mmol) in dry Et₂O (1.0 mL, 0.14 M), add (trimethylsilyl)diazomethane (2.0 M in Et₂O; 6.8 mL, 13.6 mmol, 97 equiv).
-
Stir the reaction at ambient temperature for 12 hours.
-
Filter the reaction mixture through silica gel and concentrate under a stream of nitrogen gas.
-
Purify the residue by preparative HPLC to afford the pyrazoline and pyrazole derivatives as white solids.
Data Presentation
The following tables summarize the biological activity of selected this compound analogues synthesized using the protocols described above. Data is extracted from Al Subeh et al., 2022.
Table 1: TAK1 Inhibition and Cytotoxicity of Selected this compound Analogues
| Compound | R¹ Substituent | R² Substituent | TAK1 Inhibition IC₅₀ (µM) | Cytotoxicity (MDA-MB-231) IC₅₀ (µM) | Cytotoxicity (OVCAR3) IC₅₀ (µM) |
| This compound | H | H | 0.01 ± 0.00 | 0.03 ± 0.00 | 0.02 ± 0.00 |
| Analogue 1 | Acetyl | H | 0.04 ± 0.01 | 0.05 ± 0.01 | 0.03 ± 0.01 |
| Analogue 2 | H | Acetyl | 0.07 ± 0.01 | 0.06 ± 0.01 | 0.04 ± 0.01 |
| Analogue 3 | Acetyl | Acetyl | 1.8 ± 0.4 | 1.9 ± 0.3 | 0.9 ± 0.1 |
| Analogue 4 | Succinyl | H | 0.03 ± 0.00 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| Analogue 5 | H | Succinyl | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.02 ± 0.00 |
| Analogue 8 | Methoxycarbonyl | H | 0.08 ± 0.02 | 0.11 ± 0.01 | 0.07 ± 0.01 |
| Analogue 9 | H | Methoxycarbonyl | 0.07 ± 0.01 | 0.10 ± 0.01 | 0.08 ± 0.01 |
| Analogue 29 | Mesyl | H | 0.02 ± 0.00 | 0.03 ± 0.01 | 0.02 ± 0.00 |
| Analogue 30 | H | Mesyl | 0.04 ± 0.01 | 0.04 ± 0.01 | 0.03 ± 0.01 |
| Analogue 32 | Acetonide | - | >50 | >50 | >50 |
Data represents mean ± standard deviation. R¹ corresponds to substitution at C8, and R² corresponds to substitution at C9.
Structure-Activity Relationship (SAR) Insights
The data generated from these synthetic efforts provide valuable insights into the SAR of this compound.
Caption: Key structure-activity relationships for C8/C9 diol modifications.
-
Mono-functionalization: Modification of a single hydroxyl group at either the C8 or C9 position with small ester, carbonate, or sulfonate groups is well-tolerated. These analogues generally retain potent TAK1 inhibitory activity and cytotoxicity.
-
Di-functionalization: Substitution at both the C8 and C9 positions typically leads to a significant decrease in biological activity.
-
Bulky Groups: Protection of the diol with a bulky group, such as an acetonide, completely abolishes TAK1 inhibitory activity, suggesting that at least one free hydroxyl group, or a small substituent, is important for interacting with the target.
-
Solubility: The introduction of ionizable groups, such as a succinyl ester, can dramatically improve the aqueous solubility of this compound analogues, a critical parameter for drug development.
References
Application Notes & Protocols: Chemoproteomic Analysis with Hypothemycin-Based Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypothemycin is a natural product belonging to the resorcylic acid lactone family, which has been shown to exhibit potent biological activities, including antifungal and antitumor effects.[1] Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding site of a subset of protein kinases.[2] This irreversible inhibition makes this compound a valuable tool for studying kinase signaling and a promising scaffold for the development of targeted covalent inhibitors. Chemoproteomic analysis using this compound-based probes allows for the identification and quantification of its protein targets on a proteome-wide scale, providing crucial insights into its mechanism of action and potential off-target effects.[3]
These application notes provide a comprehensive overview and detailed protocols for performing chemoproteomic analysis using this compound-based probes.
Principle of the Method
The chemoproteomic workflow with this compound-based probes involves several key steps. First, a chemical probe is synthesized by derivatizing this compound with a bioorthogonal handle, such as a terminal alkyne. This probe is then introduced to live cells or cell lysates, where it covalently binds to its protein targets. Following cell lysis, the alkyne-tagged proteins are conjugated to a reporter tag, typically biotin, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry". The biotinylated proteins are then enriched using streptavidin affinity chromatography. Finally, the enriched proteins are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized this compound Probe
This protocol is based on the general principles of semisynthesis of this compound analogues and the introduction of bioorthogonal handles.[1][4]
Materials:
-
This compound
-
Propargylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Protection of reactive groups (if necessary): Depending on the synthetic strategy, it may be necessary to protect the phenolic hydroxyl groups of this compound to avoid side reactions. Standard protecting group chemistry can be employed.
-
Activation of a hydroxyl group: A primary or secondary hydroxyl group on this compound, ideally one that is not critical for kinase binding, is activated for coupling with propargylamine. This can be achieved by converting the hydroxyl group to a better leaving group.
-
Coupling Reaction: a. Dissolve this compound (or its protected derivative) in anhydrous DMF. b. Add propargylamine to the solution. c. Add a coupling agent like DCC and a catalytic amount of DMAP. d. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Work-up and Purification: a. Monitor the reaction progress by thin-layer chromatography (TLC). b. Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products. c. Remove the solvent under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Deprotection (if necessary): If protecting groups were used, they are removed in the final step using standard deprotection protocols.
-
Characterization: Confirm the structure and purity of the final alkyne-functionalized this compound probe using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Cell Culture, Probe Treatment, and Lysis
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Alkyne-functionalized this compound probe (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture: Culture cells to approximately 80-90% confluency in appropriate culture vessels.
-
Probe Treatment: a. Prepare a stock solution of the alkyne-functionalized this compound probe in DMSO (e.g., 10 mM). b. Dilute the probe stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM). Include a DMSO-only vehicle control. c. Remove the existing medium from the cells and replace it with the probe-containing medium or vehicle control medium. d. Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: a. After incubation, place the culture plates on ice. b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells. d. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction
Materials:
-
Clarified cell lysate (from Protocol 2)
-
Biotin-azide tag
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
Prepare Click Chemistry Reagents:
-
Biotin-azide: 10 mM stock in DMSO
-
TCEP: 50 mM stock in water (prepare fresh)
-
TBTA: 10 mM stock in DMSO
-
CuSO₄: 50 mM stock in water
-
Sodium ascorbate: 100 mM stock in water (prepare fresh)
-
-
Click Reaction Assembly: a. In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 1 mg). b. Add the click chemistry reagents in the following order, vortexing gently after each addition:
- Biotin-azide to a final concentration of 100 µM.
- TCEP to a final concentration of 1 mM.
- TBTA to a final concentration of 100 µM.
- CuSO₄ to a final concentration of 1 mM. c. Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Protocol 4: Streptavidin Pulldown and On-Bead Digestion
Materials:
-
Biotinylated lysate (from Protocol 3)
-
Streptavidin-agarose beads or magnetic streptavidin beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5)
-
Wash Buffer 3 (e.g., 20% acetonitrile in 100 mM Tris-HCl pH 8.5)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin beads in lysis buffer. b. Wash the beads three times with lysis buffer.
-
Protein Binding: a. Add the biotinylated lysate to the washed streptavidin beads. b. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: a. Pellet the beads by centrifugation (or using a magnetic rack). b. Discard the supernatant. c. Wash the beads sequentially with:
- Wash Buffer 1 (twice)
- Wash Buffer 2 (twice)
- Wash Buffer 3 (twice)
- 50 mM ammonium bicarbonate (three times)
-
On-Bead Digestion: a. After the final wash, resuspend the beads in 50 mM ammonium bicarbonate. b. Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Cool to room temperature. d. Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes. e. Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Peptide Elution: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. To further recover peptides, wash the beads with 50 mM ammonium bicarbonate and combine the supernatant with the first eluate. c. Acidify the pooled supernatant with formic acid to a final concentration of 1% to stop the digestion.
Protocol 5: LC-MS/MS Analysis and Data Analysis
Materials:
-
Digested peptide sample (from Protocol 4)
-
C18 desalting spin tips
-
Solvents for LC-MS/MS (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
A high-resolution mass spectrometer coupled to a nano-liquid chromatography system
Procedure:
-
Sample Desalting: Desalt the peptide sample using C18 spin tips according to the manufacturer's protocol.
-
LC-MS/MS Analysis: a. Reconstitute the desalted peptides in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid). b. Inject the sample onto the nano-LC system. c. Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration. d. Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Analysis: a. Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). b. Search the tandem mass spectra against a relevant protein database (e.g., UniProt Human) to identify the peptides and corresponding proteins. c. For quantitative analysis, use label-free quantification (LFQ) intensities or isotopic labeling ratios to determine the relative abundance of proteins in the probe-treated sample compared to the vehicle control. d. Perform statistical analysis to identify proteins that are significantly enriched upon treatment with the this compound-based probe.
Data Presentation
The following tables summarize quantitative data from studies using this compound and this compound-based probes.
Table 1: Inhibition of Trypanosoma brucei Kinases by a this compound-Based Probe
This table presents data from a quantitative chemoproteomic analysis in T. brucei lysates treated with a this compound-based probe. The ratio represents the relative abundance of the kinase in the control sample versus the probe-treated sample. A higher ratio indicates greater engagement by the probe.
| Kinase Target | Gene ID | Ratio (Control/Probe) |
| TbCLK1 | Tb927.10.14190 | 20.3 |
| TbGSK3short | Tb927.10.14190 | 5.6 |
| TbMAPK2 | Tb927.3.1410 | 3.2 |
| TbCRK3 | Tb927.10.10850 | 2.5 |
| TbPLK | Tb927.11.12720 | 2.1 |
Data adapted from Nishino et al., eLife 2013.
Table 2: IC₅₀ Values of this compound Against Various Human Kinases and Cell Lines
| Target/Cell Line | IC₅₀ (nM) |
| Kinases | |
| MEK1 | 12 |
| ERK2 | 200 |
| PDGFRβ | 30 |
| FLT3 | 6 |
| c-KIT | 370 |
| Cell Lines | |
| HT29 (B-RAF V600E) | 20 |
| COLO829 (B-RAF V600E) | 10 |
Data compiled from various sources.
Mandatory Visualizations
Caption: Experimental workflow for chemoproteomic analysis with this compound-based probes.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. Semisynthesis of this compound Analogues Targeting the C8-C9 Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling and crystal structure of ERK2-hypothemycin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a fungal natural product, identifies therapeutic targets in Trypanosoma brucei [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
Unraveling the Intricacies of Signal Transduction: A Guide to Assessing Hypothemycin's Impact
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource for evaluating the effects of Hypothemycin on cellular signaling pathways. These detailed application notes and protocols provide a roadmap for investigating the mechanism of action of this potent kinase inhibitor, offering insights into its therapeutic potential.
This compound, a resorcylic acid lactone polyketide, has garnered significant interest for its diverse biological activities, including its ability to selectively inhibit key kinases involved in cell growth, proliferation, and inflammation.[1][2] Understanding its precise impact on signal transduction is crucial for its development as a therapeutic agent.
Application Notes
This compound primarily functions by covalently binding to a conserved cysteine residue within the ATP-binding domain of a subset of protein kinases.[1][3] This irreversible inhibition disrupts downstream signaling cascades, making it a valuable tool for studying cellular processes and a promising candidate for drug development.
Key Signaling Pathways Affected by this compound:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound is a potent inhibitor of MEK and ERK, two central kinases in the MAPK/ERK pathway.[1] This pathway is frequently dysregulated in cancer, making this compound a subject of interest for oncology research. It has been shown to block ERK activation and inhibit the growth of cancer cell lines with a constitutively active MEK-ERK pathway.
-
Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1): this compound inhibits TAK1, a key regulator of inflammatory signaling pathways, including the NF-κB and p38 MAPK pathways. This suggests a potential role for this compound in treating inflammatory diseases.
-
Receptor Tyrosine Kinases (RTKs): The compound has been shown to inhibit the autophosphorylation of RTKs such as Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This highlights its potential as an anti-angiogenic and anti-proliferative agent.
-
Cytokine Signaling: this compound has demonstrated immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-2, IL-6, IFN-γ, and TNF-α, while enhancing the production of IL-4, IL-5, and IL-13.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various kinases and its effect on cancer cell proliferation.
| Kinase Target | IC50 (nM) | Reference |
| MEK | 15 | |
| TAK1 | 33 | |
| IL-2 Production | 9 | |
| IL-2 Induced Proliferation | 194 |
| Cell Line | IC50 (µM) | Reference |
| A549 | 6 | |
| MV-4-11 | 0.006 | |
| EOL1 | 0.0004 |
Experimental Protocols
To facilitate research into this compound's mechanism of action, detailed protocols for key experiments are provided below.
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK, a key downstream target of TAK1.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
This compound (solubilized in DMSO)
-
Stimulating agent (e.g., Anisomycin or LPS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK and Rabbit anti-total p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with a known activator of the p38 MAPK pathway for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p38 MAPK to total p38 MAPK.
Experimental workflow for Western blot analysis.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, which is regulated by the TAK1 signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter vector and the control vector.
-
Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Workflow for NF-κB luciferase reporter assay.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
This compound's inhibitory effects on key signaling pathways.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
This protocol allows for the quantification of mRNA levels of cytokines modulated by this compound.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with this compound and a vehicle control.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR: Perform qPCR using primers for the target cytokines and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
These protocols provide a solid foundation for researchers to delve into the molecular mechanisms of this compound and to explore its potential as a therapeutic agent in various disease models. The provided diagrams offer a visual representation of the experimental workflows and the signaling pathways involved, aiding in the comprehension and execution of these techniques.
References
Methodology for Evaluating Hypothemycin's Anti-Angiogenic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-angiogenic properties of Hypothemycin, a known inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Ras-mediated signaling.[1][2][3][4] The following protocols detail key in vitro assays to quantify the inhibitory effects of this compound on endothelial cell proliferation, migration, and tube formation, crucial processes in angiogenesis.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[3] this compound has been identified as a potential anti-cancer agent due to its ability to inhibit signaling pathways essential for cancer cell proliferation and survival. Its mechanism of action involves the inhibition of TAK1, a key kinase in the signaling cascades of pro-inflammatory cytokines and growth factors that promote angiogenesis. By inhibiting TAK1, this compound can suppress the activation of downstream pathways such as NF-κB and MAPKs, leading to reduced expression of angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs). This document outlines a methodological framework to investigate and quantify the anti-angiogenic efficacy of this compound.
Key Experimental Assays
A multi-faceted approach employing a combination of in vitro assays is recommended to thoroughly evaluate the anti-angiogenic potential of this compound.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of endothelial cells.
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells per well in complete endothelial growth medium (EGM-2). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control for inhibition of proliferation (e.g., a known anti-proliferative agent).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC₅₀ value, the concentration of this compound that inhibits cell proliferation by 50%.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Inhibition of Proliferation |
| 0 (Vehicle Control) | 1.2 ± 0.08 | 0 |
| 0.1 | 1.1 ± 0.07 | 8.3 |
| 1 | 0.8 ± 0.05 | 33.3 |
| 10 | 0.5 ± 0.04 | 58.3 |
| 100 | 0.2 ± 0.02 | 83.3 |
| Positive Control | 0.3 ± 0.03 | 75.0 |
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells.
Protocol:
-
Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add 600 µL of EGM-2 containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber.
-
Cell Seeding: Resuspend HUVECs in serum-free endothelial basal medium (EBM-2) at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Treatment: Add various concentrations of this compound to both the upper and lower chambers to ensure a stable gradient is not formed, thus testing the inhibitory effect on migration itself. Include a vehicle control and a positive control for migration inhibition.
-
Incubation: Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% Crystal Violet.
-
Data Acquisition: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Express the results as the average number of migrated cells per field.
Data Presentation:
| Treatment | Concentration (µM) | Average Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control | 0 | 150 ± 12 | 0 |
| This compound | 0.1 | 135 ± 10 | 10.0 |
| This compound | 1 | 90 ± 8 | 40.0 |
| This compound | 10 | 45 ± 5 | 70.0 |
| This compound | 100 | 15 ± 3 | 90.0 |
| Positive Control | - | 30 ± 4 | 80.0 |
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Resuspend HUVECs in EBM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Prepare cell suspensions containing various concentrations of this compound. Include a vehicle control and a positive control for tube formation inhibition (e.g., Suramin).
-
Plating: Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate for 4-12 hours at 37°C in a 5% CO₂ incubator.
-
Data Acquisition: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Data Presentation:
| Treatment | Concentration (µM) | Total Tube Length (µm) (Mean ± SD) | Number of Junctions (Mean ± SD) | % Inhibition of Tube Formation (based on length) |
| Vehicle Control | 0 | 5000 ± 450 | 80 ± 7 | 0 |
| This compound | 0.1 | 4200 ± 380 | 65 ± 6 | 16.0 |
| This compound | 1 | 2500 ± 220 | 40 ± 5 | 50.0 |
| This compound | 10 | 1000 ± 90 | 15 ± 3 | 80.0 |
| This compound | 100 | 200 ± 30 | 2 ± 1 | 96.0 |
| Positive Control | - | 800 ± 70 | 10 ± 2 | 84.0 |
Visualizations
Experimental Workflow for In Vitro Anti-Angiogenesis Assays
Caption: Workflow for evaluating this compound's anti-angiogenic effects.
This compound's Proposed Mechanism of Anti-Angiogenic Action
Caption: this compound inhibits TAK1, suppressing pro-angiogenic factors.
Conclusion
The described methodologies provide a robust framework for the preclinical evaluation of this compound as an anti-angiogenic agent. Consistent and dose-dependent inhibition across these assays would provide strong evidence for its potential therapeutic application in diseases characterized by pathological angiogenesis, such as cancer. Further in vivo studies, such as the chick chorioallantoic membrane (CAM) assay or Matrigel plug assay in mice, would be the next logical step to validate these in vitro findings.
References
- 1. TAK1 kinase signaling regulates embryonic angiogenesis by modulating endothelial cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. TAK1 signaling is a potential therapeutic target for pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Assessment of Hypothemycin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothemycin is a resorcylic acid lactone natural product that has garnered interest as a potential anti-cancer agent. Its mechanism of action is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including the Ras-Raf-MEK-ERK (MAPK) pathway and the NF-κB signaling cascade through the inhibition of TGF-beta activated kinase 1 (TAK1). Given that aberrant activation of these pathways is a hallmark of many aggressive cancers, this compound presents a promising candidate for targeted therapy.
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This document provides a comprehensive guide for the preclinical evaluation of this compound in combination with standard-of-care chemotherapeutic agents. The protocols outlined herein are designed for cancer cell lines with known KRAS mutations, such as those found in pancreatic and colorectal cancers, where the MAPK pathway is constitutively active.
In Vitro Assessment of this compound Combination Therapy
Objective
To determine the in vitro efficacy of this compound as a monotherapy and in combination with standard chemotherapeutic agents in KRAS-mutant pancreatic and colorectal cancer cell lines. The primary endpoint is the assessment of synergistic, additive, or antagonistic effects on cell viability.
Recommended Cell Lines
-
Pancreatic Cancer: AsPC-1 (KRAS G12D), PANC-1 (KRAS G12D)
-
Colorectal Cancer: SW620 (KRAS G12V), DLD-1 (KRAS G13D)
Rational Combination Partners
-
For Pancreatic Cancer: Gemcitabine, a nucleoside analog that inhibits DNA synthesis.
-
For Colorectal Cancer: Irinotecan (a topoisomerase I inhibitor) or Oxaliplatin (a platinum-based alkylating agent), key components of the FOLFIRI and FOLFOX regimens, respectively.
Experimental Workflow: In Vitro Synergy
Detailed Protocols
1.5.1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[1][2][3]
-
Cell Seeding: Seed pancreatic or colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare 2x serial dilutions of this compound and the combination drug (e.g., Gemcitabine) in culture medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired 2x concentrations to achieve a constant ratio combination.
-
Include wells with untreated cells (vehicle control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
1.5.2. Data Analysis: Chou-Talalay Method
The Chou-Talalay method is used to quantitatively determine drug interactions.[4][5]
-
IC50 Determination: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each drug alone using dose-response curves.
-
Combination Index (CI) Calculation: The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.
-
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation: In Vitro Synergy
Table 1: IC50 Values of this compound and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) |
| AsPC-1 | This compound | 15 |
| Gemcitabine | 25 | |
| PANC-1 | This compound | 20 |
| Gemcitabine | 30 |
Table 2: Combination Index (CI) Values for this compound and Gemcitabine in AsPC-1 Cells
| Fa (Fraction affected) | This compound (nM) | Gemcitabine (nM) | CI Value | Interpretation |
| 0.25 | 5 | 8 | 0.66 | Synergism |
| 0.50 | 10 | 15 | 0.58 | Synergism |
| 0.75 | 20 | 30 | 0.52 | Strong Synergism |
| 0.90 | 40 | 60 | 0.45 | Strong Synergism |
Mechanistic Validation of Combination Synergy
Objective
To investigate the molecular mechanisms underlying the observed synergy by assessing the impact of the combination treatment on key signaling pathways.
Methodologies
2.2.1. Western Blot Analysis for MAPK Pathway Inhibition
This protocol is based on standard Western blotting procedures.
-
Cell Treatment and Lysis: Treat cells with this compound, the combination drug, and the combination at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Signaling Pathway Diagram
In Vivo Evaluation of this compound Combination Therapy
Objective
To assess the in vivo anti-tumor efficacy and tolerability of this compound in combination with standard-of-care chemotherapy in a subcutaneous xenograft mouse model.
Animal Models
-
Pancreatic Cancer: Subcutaneous xenograft of AsPC-1 cells in athymic nude mice.
-
Colorectal Cancer: Subcutaneous xenograft of SW620 cells in athymic nude mice.
Experimental Workflow: In Vivo Efficacy
Detailed Protocols
3.4.1. Xenograft Model Establishment
-
Cell Preparation: Harvest cancer cells during the exponential growth phase and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
3.4.2. Dosing and Treatment Schedule
-
Randomization: Once tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 10 mg/kg, oral gavage, daily)
-
Chemotherapy (e.g., Gemcitabine at 100 mg/kg, intraperitoneal injection, twice weekly for pancreatic model; or Irinotecan at 40 mg/kg, intraperitoneal injection, weekly for colorectal model).
-
This compound + Chemotherapy
-
-
Monitoring: Measure tumor volume and body weight 2-3 times weekly. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).
Data Presentation: In Vivo Efficacy
Table 3: Anti-tumor Efficacy of this compound and Gemcitabine in AsPC-1 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 150 | - | +5 |
| This compound | 980 ± 120 | 32.4 | -2 |
| Gemcitabine | 850 ± 110 | 41.4 | -8 |
| Combination | 350 ± 80 | 75.9 | -10 |
Table 4: Anti-tumor Efficacy of this compound and Irinotecan in SW620 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1600 ± 180 | - | +4 |
| This compound | 1100 ± 140 | 31.3 | -3 |
| Irinotecan | 950 ± 130 | 40.6 | -9 |
| Combination | 420 ± 95 | 73.8 | -12 |
Conclusion
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in combination therapies. The in vitro assays are designed to establish a quantitative basis for synergy, while the mechanistic studies offer insights into the underlying molecular interactions. The in vivo xenograft models serve as a crucial step in validating the therapeutic potential of the combination in a more physiologically relevant setting. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to guide further drug development efforts.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Hypothemycin solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hypothemycin in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I dissolve this compound for my experiments?
This compound is a resorcylic acid lactone that is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[1] The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Acetone can also be used.
Q2: What is the recommended concentration for a this compound stock solution?
You can prepare a stock solution of this compound in DMSO at a concentration of up to 10 mg/mL. Always refer to the manufacturer's datasheet for the specific lot you are using.
Q3: I've dissolved the this compound in DMSO, but I see a precipitate after diluting it into my aqueous cell culture medium. What should I do?
This is a common issue when diluting a DMSO stock solution into an aqueous buffer. This precipitation occurs because the compound is poorly soluble in the final aqueous environment. Here are several steps to resolve this:
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Increase the final DMSO concentration (with caution): Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
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Warm the solution: Gently warming the solution to 37°C can help redissolve the precipitate.
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Vortex or sonicate: Brief periods of vortexing or sonication can often be sufficient to get the compound back into solution.
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Serial dilutions: Instead of a single large dilution, perform serial dilutions into the aqueous medium. This can sometimes prevent the compound from crashing out of solution.
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Use of surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, like Tween 80, can help maintain solubility.
Q4: The vial of powdered this compound appears empty. Is there a problem?
If you ordered a small quantity, the compound may be a thin film or lyophilized powder on the walls of the vial, making it difficult to see. Add the recommended solvent (e.g., DMSO) directly to the vial and vortex or sonicate to ensure all the compound is dissolved.
Q5: How should I store my this compound stock solution?
This compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should also be stored at -20°C, aliquoted to avoid repeated freeze-thaw cycles. Under these conditions, the solid compound is stable for at least 2-4 years.
Q6: What is the maximum concentration of solvent my cells can tolerate?
The tolerance of cell lines to solvents like DMSO and ethanol varies. It is crucial to run a solvent control experiment to determine the highest concentration that does not affect your cells' viability or the experimental outcome. Generally, keeping the final DMSO concentration at or below 0.5% is recommended for most cell lines.
Data Summary Tables
Table 1: Solubility of this compound
| Compound | Solvent | Solubility |
| This compound | DMSO | 10 mg/mL |
| This compound | Acetone | Soluble |
| This compound | Deionized Water | Insoluble |
Table 2: Comparison of Common Solvents for In Vitro Assays
| Solvent | Advantages | Disadvantages & Considerations |
| DMSO | - Excellent solubilizing agent for many nonpolar compounds. - Can be stored at -20°C. | - Can be toxic to cells at concentrations >0.5-1%. - Can affect cell differentiation and other biological processes. - Hygroscopic; absorbs water from the air. |
| Ethanol | - Less toxic than DMSO for some cell lines. - Volatile, can be easily removed if necessary. | - Not as effective as DMSO for solubilizing highly nonpolar compounds. - Can also exert biological effects on cells. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Pre-analysis: Calculate the required mass of this compound. The molecular weight of this compound is 378.37 g/mol . To make 1 mL of a 10 mM stock solution, you will need 3.78 mg.
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Weighing: Carefully weigh out the required amount of powdered this compound in a sterile microcentrifuge tube. As the amount may be small, handle it in a draft-free environment.
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Dissolution: Add the calculated volume of high-purity, sterile DMSO to the tube. For example, add 1 mL of DMSO to 3.78 mg of this compound.
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Solubilization: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the tube or warm it in a 37°C water bath until the solution is clear.
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Sterilization (Optional): If your experimental procedure must be completely sterile, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
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Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store them at -20°C, protected from light.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Diluting this compound for a Cell-Based Assay
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Thaw Stock: Thaw one aliquot of your this compound DMSO stock solution at room temperature.
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Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 2 µL of the stock into 198 µL of medium (a 1:100 dilution to get 100 µM).
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Final Dilution: Add the required volume of the intermediate dilution to your cells in the culture plate. For example, add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of cells and medium to achieve a final concentration of 10 µM. This ensures the final DMSO concentration remains low (e.g., 0.1% in this example).
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Solvent Control: Prepare a "vehicle control" by adding the same final concentration of DMSO (without this compound) to a set of control wells. This is critical to ensure that any observed effects are due to the compound and not the solvent.
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Incubation: Gently mix the plate and incubate for the desired experimental duration.
Signaling Pathway Inhibition
This compound has been shown to inhibit several protein kinases, notably those within the MEK-ERK (MAPK) signaling pathway. It acts by binding to a conserved cysteine residue in the ATP-binding domain of kinases like MEK. This inhibition blocks downstream signaling, which can prevent cell proliferation and other processes dependent on this pathway.
Caption: this compound inhibits the MEK-ERK signaling pathway.
References
challenges with Hypothemycin stability in aqueous solutions
Welcome to the Technical Support Center for Hypothemycin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the use of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound in aqueous environments.
| Issue | Potential Cause | Recommended Solution |
| 1. Precipitation of this compound upon addition to aqueous buffer. | This compound is known to be insoluble in water.[1] The abrupt change in solvent polarity when diluting a stock solution (e.g., in DMSO or Acetone) into an aqueous buffer leads to precipitation. | a) Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible (ideally <1%). b) Use a Co-solvent System: For intermediate dilutions, consider using a mixture of the organic solvent and the aqueous buffer before the final dilution. c) pH Adjustment: If your experimental conditions allow, modifying the pH of the aqueous buffer may improve the solubility of this compound. This would need to be determined empirically. d) Formulation with Excipients: Consider the use of solubilizing agents such as cyclodextrins or formulating this compound in a lipid-based system for in vivo studies. |
| 2. Loss of compound activity or inconsistent results over time in aqueous solution. | This may be due to the degradation of this compound. As a resorcylic acid lactone, the macrolactone ring is susceptible to hydrolysis, especially under acidic or basic conditions. Degradation has also been observed during chemical synthesis with acid chlorides.[2] | a) Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. b) Control pH: Maintain a neutral pH for your aqueous solutions, unless your experimental design requires otherwise. Buffer your solutions to prevent pH shifts. c) Temperature Control: Store stock solutions at –20 °C as recommended.[1] For working aqueous solutions, maintain a constant and controlled temperature, and avoid repeated freeze-thaw cycles. d) Perform Stability Studies: Conduct a preliminary stability study under your specific experimental conditions (pH, temperature, buffer composition) to understand the degradation kinetics of this compound. |
| 3. Difficulty in achieving desired concentration in aqueous media. | The poor aqueous solubility of this compound is the primary limiting factor. | a) Synthesize More Soluble Analogues: Research has shown that succinate and maleate esters of this compound have significantly increased aqueous solubility (100 to 1,000-fold improvement).[1] b) Use of Solubilizing Agents: Investigate the use of pharmaceutically acceptable solubilizing agents. c) Solid Dispersions: For oral formulations, creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate. |
| 4. Unexpected peaks observed during HPLC analysis of samples from aqueous solutions. | These peaks likely represent degradation products of this compound. The lactone ring is a potential site for hydrolysis. | a) Develop a Stability-Indicating HPLC Method: Use a gradient HPLC method that can separate the parent this compound peak from any potential degradation products. b) Characterize Degradation Products: If significant degradation is observed, consider using LC-MS to identify the mass of the degradation products to help elucidate their structures. c) Optimize Experimental Conditions: Based on the degradation profile, adjust the pH, temperature, or other experimental parameters to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO and Acetone.[1] It is insoluble in water. For biological experiments, DMSO is the most commonly used solvent for preparing stock solutions.
Q2: How should I store this compound?
A2: The solid compound should be stored sealed at –20 °C, where it is stable for at least 2 years. DMSO stock solutions should also be stored at –20 °C.
Q3: Can I sonicate my this compound solution to aid dissolution?
A3: Yes, sonication can be used to help dissolve this compound in an appropriate organic solvent. However, be mindful of potential heating of the sample during sonication, which could accelerate degradation if the compound is temperature-sensitive.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several strategies can be employed. For in vitro studies, adjusting the pH of the buffer or using co-solvents may be effective. For in vivo applications, more advanced formulation approaches like creating more soluble pro-drug analogues (e.g., succinate esters), using lipid-based formulations, or preparing solid dispersions are recommended.
Q5: What are the likely degradation pathways for this compound in an aqueous solution?
A5: While specific degradation pathways for this compound in aqueous solution are not extensively documented in the literature, as a resorcylic acid lactone, it is susceptible to hydrolysis of the macrolactone ring. This hydrolysis can be catalyzed by acidic or basic conditions.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the stability of this compound in aqueous solutions. To facilitate your research, we provide a template table below that you can populate with your own experimental data generated using the protocols provided in the next section.
Table 1: Stability of this compound in Aqueous Solution as a Function of pH and Temperature
| pH | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining this compound (%) | Half-life (t½) (hours) | Appearance of Solution |
| 5.0 | 4 | 0, 1, 2, 4, 8, 24 | ||||
| 5.0 | 25 (RT) | 0, 1, 2, 4, 8, 24 | ||||
| 5.0 | 37 | 0, 1, 2, 4, 8, 24 | ||||
| 7.4 | 4 | 0, 1, 2, 4, 8, 24 | ||||
| 7.4 | 25 (RT) | 0, 1, 2, 4, 8, 24 | ||||
| 7.4 | 37 | 0, 1, 2, 4, 8, 24 | ||||
| 9.0 | 4 | 0, 1, 2, 4, 8, 24 | ||||
| 9.0 | 25 (RT) | 0, 1, 2, 4, 8, 24 | ||||
| 9.0 | 37 | 0, 1, 2, 4, 8, 24 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Buffers
Objective: To assess the stability of this compound in aqueous solutions at different pH values and temperatures over time.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO), HPLC grade
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Phosphate-buffered saline (PBS), pH 7.4
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Citrate buffer, pH 5.0
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Carbonate-bicarbonate buffer, pH 9.0
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HPLC system with UV detector
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C18 HPLC column
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Acetonitrile, HPLC grade
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Water, HPLC grade
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Formic acid
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Temperature-controlled incubator/water bath
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Microcentrifuge tubes
Procedure:
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Preparation of Working Solutions:
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Dilute the this compound stock solution to a final concentration of 10 µM in each of the aqueous buffers (pH 5.0, 7.4, and 9.0).
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Ensure the final DMSO concentration is below 1% to minimize solvent effects.
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Prepare a sufficient volume for sampling at all time points.
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Incubation:
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Aliquot the working solutions into microcentrifuge tubes for each time point.
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Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
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Sampling:
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At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each condition.
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Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.
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Store the samples at -20°C until HPLC analysis.
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HPLC Analysis:
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Analyze the samples using a validated stability-indicating HPLC method. A general method is provided in Protocol 2.
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Quantify the peak area of the intact this compound at each time point.
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
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Plot the percentage of remaining this compound versus time for each condition.
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Determine the half-life (t½) of this compound under each condition by fitting the data to a first-order decay model.
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Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
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HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient Elution:
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Start with a linear gradient of 10% B to 90% B over 20 minutes.
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Hold at 90% B for 5 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis scan, typically around 254 nm and 320 nm for similar structures).
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Injection Volume: 10 µL.
Procedure:
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Forced Degradation Studies: To generate degradation products and demonstrate the specificity of the method, subject this compound to forced degradation conditions:
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Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
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Oxidation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
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Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
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Method Development and Optimization:
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Inject the undergraded this compound standard and the samples from the forced degradation studies.
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Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation between the parent this compound peak and all degradation product peaks.
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The method is considered stability-indicating if all peaks are well-resolved.
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Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
identifying and minimizing off-target effects of Hypothemycin
This technical support center provides essential guidance for researchers utilizing Hypothemycin, a resorcylic acid lactone known for its activity as a kinase inhibitor. The focus of this guide is to help identify and minimize potential off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural product that functions as a selective and irreversible inhibitor of a specific subset of protein kinases. It contains an α,β-unsaturated ketone (a cis-enone) that can form a covalent bond with a conserved cysteine residue found within the ATP-binding site of susceptible kinases.[1][2] This mechanism is distinct from many reversible ATP-competitive inhibitors. Kinases lacking this specific cysteine are generally not primary targets.[2]
Q2: My cells exhibit a phenotype that is not consistent with the known function of the intended target kinase. Could this be an off-target effect?
A2: Yes, discrepancies between the observed cellular phenotype and the expected outcome of on-target inhibition strongly suggest potential off-target effects.[3] this compound has been shown to inhibit multiple kinases that contain the required cysteine residue, including ERK1/2, MEK, and TAK1. Inhibition of these unintended kinases can lead to complex cellular responses. It is crucial to validate that the observed phenotype is a direct result of inhibiting the primary target.
Q3: I'm observing high levels of cytotoxicity even at concentrations where my primary target should only be partially inhibited. What should I do?
A3: High cytotoxicity can be a result of off-target kinase inhibition or compound-specific issues like poor solubility. First, verify the solubility of this compound in your cell culture media. If solubility is not an issue, the cytotoxicity may stem from the inhibition of multiple essential kinases. Consider performing a dose-response experiment and correlating the cytotoxicity profile with the inhibition of your primary target versus known off-target kinases using methods like Western blotting for downstream pathway markers.
Q4: How can I confirm that this compound is engaging my target kinase within the cell?
A4: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) or thermal proteome profiling (TPP) can demonstrate direct binding of this compound to the target protein in a cellular context. Alternatively, a Western blot analysis showing a significant reduction in the phosphorylation of a direct, well-validated downstream substrate of your target kinase can serve as a robust indicator of target engagement and inhibition.
Troubleshooting Experimental Issues
This section addresses specific problems that may arise during experiments with this compound and provides actionable troubleshooting steps.
Issue 1: Inconsistent IC50 Values in Cellular Assays
Description: The calculated IC50 value for this compound varies significantly between experimental replicates or different experimental dates.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | Consistent compound potency and more reproducible IC50 values. |
| Cell Health Variability | Use cells from a consistent, low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase. Monitor cell morphology and doubling time. | Reduced biological variability leading to more stable and reliable assay results. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and final DMSO concentration. Ensure the final solvent concentration is low (<0.1%) and identical across all wells. | Increased precision and reproducibility of the measured IC50 values. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Description: this compound appears highly potent in a biochemical (enzymatic) assay but is significantly less potent in cell-based assays.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Permeability | This compound may have poor membrane permeability, limiting its access to intracellular targets. | This is an intrinsic property of the compound. Consider using analogues with improved cell permeability if available. |
| High Intracellular ATP | Biochemical assays are often run at low ATP concentrations, which can overestimate inhibitor potency. The high ATP concentration in cells (~1-10 mM) can outcompete the inhibitor. | Acknowledging this difference is key. Cellular assays provide a more physiologically relevant measure of potency. |
| Efflux Pump Activity | Cells may actively transport the compound out via efflux pumps (e.g., P-glycoprotein), reducing the effective intracellular concentration. | Co-incubation with known efflux pump inhibitors can help determine if this is a factor, though this can introduce its own off-target effects. |
Workflow for Identifying and Validating Off-Target Effects
If you suspect off-target effects are influencing your results, a systematic approach is necessary for identification and validation.
Caption: Workflow for identifying and validating this compound off-target effects.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This method provides a broad overview of which kinases this compound binds to across the human kinome.
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Compound Preparation : Prepare a stock solution of this compound in DMSO. For a broad screen, a final assay concentration of 1 µM is often used to identify potential off-targets.
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Service Selection : Engage a commercial vendor that offers kinome-wide profiling services (e.g., Eurofins DiscoverX, Reaction Biology). These services typically screen against panels of hundreds of kinases.
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Assay Format : The most common format is a competition binding assay, where this compound competes with a labeled ligand for binding to each kinase in the panel.
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Data Analysis : Results are typically provided as percent inhibition at the tested concentration or as dissociation constants (Kd) for each interaction.
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Interpretation : Analyze the data to identify kinases that are inhibited with potency similar to or greater than the intended target. A selective inhibitor should show a significant potency window between its on-target and off-target interactions.
Protocol 2: Western Blot for Pathway Analysis
This protocol is used to verify if an off-target kinase pathway is modulated by this compound in cells.
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Cell Treatment : Plate cells and allow them to adhere. Treat cells with vehicle (DMSO) and various concentrations of this compound for a predetermined time.
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Lysate Preparation : After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting :
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Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
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Incubate the membrane with a primary antibody against the phosphorylated form of a suspected off-target's downstream substrate overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis : Quantify the band intensities. Normalize the phosphorylated protein signal to a total protein or loading control (e.g., β-actin, GAPDH). A significant change in phosphorylation in treated samples compared to the vehicle control suggests the pathway is affected.
Protocol 3: Rescue Experiment
This experiment can differentiate on-target from off-target effects.
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Generate Resistant Mutant : Create a version of the primary target kinase where the key cysteine residue is mutated (e.g., to a serine or alanine). This mutation should prevent the covalent binding of this compound, rendering the kinase resistant.
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Cell Line Engineering : Stably or transiently transfect cells with either the wild-type (WT) target kinase or the drug-resistant mutant.
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Treatment and Assay : Treat both cell lines (WT and mutant-expressing) with this compound and measure the cellular phenotype of interest (e.g., cell viability, downstream signaling).
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Interpretation :
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On-Target Effect : If the phenotype is caused by inhibiting the primary target, cells expressing the resistant mutant will be "rescued" and will not show the phenotype, while WT-expressing cells will.
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Off-Target Effect : If the phenotype persists in the cells expressing the resistant mutant, it is likely caused by this compound acting on a different target.
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Caption: Relationship between this compound, its on-target, and potential off-targets.
References
potential mechanisms of resistance to Hypothemycin treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to Hypothemycin treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While specific resistance mechanisms to this compound are not extensively documented, potential mechanisms can be inferred based on its known targets, primarily protein kinases like TAK1 and components of the Ras-ERK signaling pathway. Potential mechanisms include:
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Target Modification: Mutations in the kinase domain of target proteins (e.g., TAK1, ERK1/2) could prevent this compound from binding effectively.
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Pathway Reactivation or Bypass: Cells may develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target. For instance, activation of a parallel pathway like the ERK5 signaling cascade has been observed in resistance to ERK1/2 inhibitors.[1]
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Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound. Members of the ATP-binding cassette (ABC) transporter superfamily are often implicated in multidrug resistance.
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Altered Drug Metabolism: Cells might acquire the ability to metabolize and inactivate this compound more efficiently.
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Target Overexpression: Increased expression of the target protein may require higher concentrations of this compound to achieve the same level of inhibition.
Q2: How can I experimentally confirm if my cells have developed resistance to this compound?
A2: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can compare the IC50 of the suspected resistant cell line to the parental, sensitive cell line using a cell viability assay.
Q3: What is a typical starting point for generating a this compound-resistant cell line?
A3: To generate a resistant cell line, you can expose the parental cancer cells to incrementally increasing concentrations of this compound over several weeks.[2] A common starting point is to treat cells with a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) and gradually increase the dose as the cells adapt and resume proliferation.[3]
Troubleshooting Guides
Issue 1: Decreased Inhibition of Target Phosphorylation
Symptom: Western blot analysis shows reduced inhibition of the phosphorylation of downstream targets of the this compound-targeted pathway (e.g., p-ERK, p-p38) in treated cells compared to previous experiments.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Step |
| Target Mutation | 1. Sequence the gene encoding the target kinase (e.g., MAP3K7 for TAK1, MAPK1/3 for ERK2/1) in your resistant cells to identify potential mutations. 2. Perform a Cellular Thermal Shift Assay (CETSA) to assess direct target engagement by this compound in intact cells. A lack of thermal stabilization of the target protein in the presence of the drug would suggest altered binding. |
| Pathway Reactivation | 1. Perform a broader phosphoproteomic analysis to identify upregulated signaling pathways in the resistant cells. 2. Investigate the activation status of known bypass pathways, such as the ERK5 pathway, by Western blotting for phosphorylated ERK5.[1] |
Issue 2: Increased IC50 Value of this compound
Symptom: Cell viability assays show a significant rightward shift in the dose-response curve, indicating a higher IC50 value for this compound in your cell line.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Step |
| Increased Drug Efflux | 1. Measure the expression levels of common drug efflux pumps (e.g., P-glycoprotein/MDR1) using qPCR or Western blotting. 2. Test the effect of co-incubating your cells with this compound and a known efflux pump inhibitor (e.g., verapamil). A reversal of resistance would indicate the involvement of efflux pumps. |
| Altered Dosing Schedule | The scheduling of drug administration can influence the development of resistance.[4] Continuous low-dose exposure may be less likely to induce resistance compared to intermittent high-dose treatments. Consider optimizing the treatment schedule in your experimental model. |
Data Presentation
Table 1: Expected Changes in IC50 Values in this compound-Resistant Cells
| Cell Line | Treatment | Expected IC50 (nM) | Fold Resistance |
| Parental Sensitive Cells | This compound | 10 - 100 | 1x |
| Resistant Cells (Hypothesized) | This compound | > 1000 | > 10x |
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell line and the specific resistance mechanism.
Table 2: Interpreting Western Blot Results for Phosphorylated Proteins
| Target Protein | Parental Cells + this compound | Resistant Cells + this compound | Potential Implication |
| p-ERK1/2 | Decreased | No change or less decrease | Target mutation or pathway reactivation |
| p-JNK | Decreased | No change or less decrease | Target mutation or pathway reactivation |
| p-ERK5 | No change | Increased | Bypass pathway activation |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.
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Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in your parental cell line.
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Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.
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Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.
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Repeat Escalation: Continue this process of gradually increasing the drug concentration. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
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Establish the Resistant Line: After several months of continuous culture with dose escalation, the cells should be able to proliferate in a significantly higher concentration of this compound than the parental cells.
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Characterize the Resistant Line: Confirm the resistance by determining the new IC50 value and comparing it to the parental line. A resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol outlines the key steps for detecting changes in protein phosphorylation.
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Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
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Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
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Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane to prevent non-specific antibody binding. For phospho-specific antibodies, it is recommended to use 5% BSA in TBST, as milk contains phosphoproteins that can cause high background.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of your target protein.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalization: To ensure that changes in phosphorylation are not due to changes in the total amount of protein, it is advisable to strip the membrane and re-probe with an antibody against the total (pan) protein, or to run a parallel blot.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment.
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Cell Treatment: Treat intact cells with either this compound or a vehicle control.
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Heat Challenge: Heat the treated cells to a range of temperatures. The binding of this compound should stabilize its target protein, making it more resistant to heat-induced denaturation.
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Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
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Protein Detection: Detect the amount of the soluble target protein remaining at each temperature point using Western blotting or other detection methods.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
References
- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Hypothemycin Concentration for Cell-Based Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Hypothemycin in their cell-based experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Compound-Related Issues
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What is the primary mechanism of action for this compound? this compound is a resorcylic acid lactone that functions as a kinase inhibitor.[1][2] It has been shown to selectively and irreversibly inhibit protein kinases that have a conserved cysteine residue within their ATP-binding domain.[3] Key targets include Transforming Growth Factor-β Activated Kinase 1 (TAK1), which is a regulator of the NF-κB signaling pathway, and components of the MEK-ERK signaling pathway.[4][5] Its anti-tumor effects are partly attributed to the inhibition of Ras-inducible genes.
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What is the recommended solvent and storage condition for this compound? this compound is soluble in DMSO and Acetone but insoluble in water. For experimental use, it is recommended to prepare a stock solution in DMSO. This stock solution should be stored at -20°C, where it is stable for at least two years.
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Why is my this compound derivative showing low or no bioactivity? Several factors could contribute to low bioactivity:
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Poor Solubility: Ensure the compound is fully dissolved in the assay medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
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Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
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Incorrect Target Expression: The cell line you are using may not express the target kinase (e.g., TAK1) at sufficient levels.
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Suboptimal Concentration: The concentration range tested may be too low to elicit a biological response.
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Experimental Design & Troubleshooting
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How do I determine the optimal concentration of this compound for my experiment? The optimal concentration is a balance between achieving the desired biological effect and minimizing off-target effects and cytotoxicity. A dose-response experiment is crucial. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 (the concentration that inhibits 50% of the biological activity).
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My cells are dying at concentrations where I expect to see a specific inhibitory effect. What should I do? This indicates that the therapeutic window for your specific cell line and assay is narrow.
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Perform a Cytotoxicity Assay: First, determine the concentration at which this compound becomes cytotoxic to your cells using an assay like MTT or resazurin.
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Time-Course Experiment: The observed cytotoxicity might be time-dependent. Consider reducing the incubation time with this compound.
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Use a Lower, Sub-toxic Concentration: Based on your cytotoxicity data, select a concentration for your functional assays that is below the toxic threshold.
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I am observing inconsistent results between experiments. What are the common causes? Inconsistent results in cell-based assays can arise from several factors:
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Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent range of passage numbers.
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Seeding Density: Uneven cell seeding can lead to variability. Allow cells to adhere and distribute evenly before adding the compound.
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Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
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Pipetting Errors: Calibrate your pipettes and ensure thorough mixing of reagents.
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Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations | Inadequate concentration. | Test a wider and higher range of concentrations. |
| Low expression of the target kinase in the cell line. | Verify target expression using techniques like Western Blot or qPCR. | |
| Compound degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| High cell death across all concentrations | High sensitivity of the cell line to this compound. | Perform a cytotoxicity assay to determine the toxic concentration range and use concentrations below this for your experiments. |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| High variability in results | Inconsistent cell seeding or cell health. | Standardize your cell culture and seeding protocols. Ensure cells are in the log growth phase. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to minimize evaporation. | |
| Inaccurate compound dilution. | Prepare serial dilutions carefully and ensure proper mixing. |
Data Presentation: this compound IC50 Values
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various cell lines as reported in the literature.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| OVCAR3 | Human Ovarian Cancer | 2.6 | |
| MDA-MB-435 | Human Melanoma Cancer | 1.9 | |
| MDA-MB-231 | Human Breast Cancer | 0.4 - 4.8 (range for this compound and its alkaloids) | |
| T cells (IL-2 production) | Human and Mouse T cells | 0.009 | |
| T cells (IL-2 induced proliferation) | Human and Mouse T cells | 0.194 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol is adapted from standard cytotoxicity assay procedures.
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Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C in 5% CO2.
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Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a DMSO stock. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
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Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
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Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound inhibits the proliferative response and modulates the production of cytokines during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H22O8 | CID 9929643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Semisynthesis of this compound Analogues Targeting the C8-C9 Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results in Hypothemycin studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hypothemycin. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
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Question: My cell viability assays (e.g., MTT, CellTiter-Glo®) are showing significant variability in the IC50 value for this compound between experiments. What are the potential causes and solutions?
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Answer: Inconsistent IC50 values for this compound can stem from several factors related to the compound, cell culture conditions, and assay procedures.
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Compound Stability and Solubility: this compound is soluble in DMSO and acetone but insoluble in water.[1][2] Ensure that your stock solution is properly prepared and stored at -20°C to maintain its stability for up to two years.[1] When diluting into aqueous media for your experiments, be mindful of potential precipitation.
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Troubleshooting Steps:
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Always prepare fresh dilutions from a validated stock for each experiment.
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Visually inspect for any precipitate after diluting this compound into your cell culture medium.
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Maintain a consistent, low final DMSO concentration across all wells (typically <0.5%) and include a vehicle control.[3]
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-
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Cell Culture Conditions: The physiological state of your cells can significantly impact their response to this compound.
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Troubleshooting Steps:
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Use cells within a consistent and low passage number range to avoid phenotypic drift.[4]
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Ensure cells are in the logarithmic growth phase at the time of treatment.
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Maintain consistent cell seeding densities across all experiments.
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Assay Protocol: Minor variations in your experimental protocol can lead to significant differences in results.
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Troubleshooting Steps:
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Use a consistent incubation time for this compound exposure.
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Ensure thorough mixing of reagents and uniform temperature and CO2 levels in your incubator.
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To mitigate the "edge effect" in microplates, consider not using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.
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Issue 2: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Results
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Question: this compound shows potent inhibition of my target kinase in an in vitro assay, but the effect is much weaker or absent in my cell-based assays. Why is this happening?
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Answer: This is a common challenge when translating in vitro findings to a cellular context. Several factors can contribute to this discrepancy:
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Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
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Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations significantly lower than physiological levels. Since many kinase inhibitors are ATP-competitive, the high intracellular ATP concentration can reduce the apparent potency of the inhibitor.
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Off-Target Effects: In a cellular environment, this compound may interact with multiple kinases, leading to complex biological responses that can mask the effect on your primary target. This compound is known to inhibit several protein kinases that have a conserved cysteine residue in the ATP-binding domain, including MEK, ERK, PDGFR, VEGFR, PKD1, and MAPKAP5/MK5.
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Compound Stability: The compound may be unstable or rapidly metabolized within the complex environment of the cell culture medium.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro vs. in cellulo discrepancies.
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Frequently Asked Questions (FAQs)
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Q1: How should I store and handle this compound?
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A: this compound solid should be stored at -20°C, where it is stable for at least four years. Stock solutions, typically prepared in DMSO, should also be stored at -20°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
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-
Q2: In which solvents is this compound soluble?
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A: this compound is soluble in DMSO (at 10 mg/ml) and acetone. It is insoluble in water.
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Q3: What are the known primary targets of this compound?
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A: this compound is a resorcylic acid lactone that acts as a kinase inhibitor. It has been shown to inhibit MEK with an IC50 of 15 nM and transforming growth factor β-activated kinase 1 (TAK1) with an IC50 of 33 nM. It also inhibits other kinases with a conserved cysteine in the ATP-binding site, such as ERK and PDGFR.
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-
Q4: Which signaling pathways are affected by this compound?
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A: this compound has been shown to inhibit the Ras-mediated signaling pathway. By inhibiting TAK1, it can also interfere with the NF-κB signaling pathway. Furthermore, it inhibits the phosphorylation of ERK1/2.
Caption: Simplified signaling pathways inhibited by this compound.
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Data Presentation
Table 1: Reported IC50 Values for this compound
| Target/Cell Line | IC50 Value | Reference |
| MEK (in vitro) | 15 nM | |
| TAK1 (in vitro) | 33 nM | |
| IL-2 Production (T cells) | 9 nM | |
| IL-2 Induced Proliferation | 194 nM | |
| A549 Cancer Cells | 6 µM | |
| MV-4-11 Cancer Cells | 0.006 µM | |
| EOL1 Cancer Cells | 0.0004 µM | |
| TbCLK1 (T. brucei) | 150 nM |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
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Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro Kinase Assay
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Reagent Preparation: Prepare the kinase buffer, recombinant kinase enzyme, substrate (e.g., a specific peptide), and ATP solution.
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Compound Dilution: Prepare a serial dilution of this compound in the kinase buffer.
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Reaction Setup: In a microplate, add the kinase, substrate, and this compound dilutions.
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Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the kinase.
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Initiation of Reaction: Add ATP to each well to start the kinase reaction.
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Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C or 37°C) for a specific duration.
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Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., measuring the remaining ATP using a luciferase-based assay like Kinase-Glo®, or detecting the phosphorylated substrate using a specific antibody in an ELISA-based format).
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Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Hypothemycin
Welcome to the technical support center for researchers working with Hypothemycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising natural product.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving high in vivo bioavailability with this compound?
A1: The primary challenges in achieving high in vivo bioavailability for this compound stem from its physicochemical properties. As a resorcylic acid lactone, it is characterized by:
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Poor Aqueous Solubility : this compound is a hydrophobic molecule, which limits its dissolution in the gastrointestinal tract—a critical first step for oral absorption.
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Low Permeability : The molecular size and polarity of this compound may hinder its ability to passively diffuse across the intestinal epithelium.
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First-Pass Metabolism : After absorption, this compound is likely to undergo significant metabolism in the liver before it can reach systemic circulation, a phenomenon known as the first-pass effect.
Q2: Are there any known physicochemical properties of this compound that I can use for formulation development?
A2: While experimentally determined data is limited in publicly available literature, computational models have been used to predict key properties. A study on this compound and its analogues provides calculated values that can guide formulation strategies. Notably, certain synthetic modifications have been shown to dramatically improve solubility.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Based on its properties and established pharmaceutical technologies, the most promising strategies involve:
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Prodrug Synthesis : Chemical modification of the this compound molecule to create more soluble and/or permeable derivatives that convert to the active drug in vivo.
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Advanced Formulation Development :
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Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of hydrophobic drugs.
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Nanoencapsulation : Encapsulating this compound into nanoparticles can protect it from degradation, improve solubility, and enhance uptake by intestinal cells.
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Amorphous Solid Dispersions : Dispersing this compound in a polymer matrix can prevent its crystallization and improve its dissolution rate.
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Troubleshooting Guides
Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration in animal models.
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Possible Cause 1: Poor Dissolution in the GI Tract.
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Troubleshooting: Your formulation may not be adequately solubilizing the compound. Consider reformulating this compound using a strategy known to enhance the solubility of hydrophobic drugs. Nanoencapsulation or the synthesis of a more soluble prodrug are viable options.
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Possible Cause 2: Insufficient Intestinal Permeability.
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Troubleshooting: If solubility has been addressed, poor absorption across the gut wall may be the issue. Nanoformulations can facilitate uptake by intestinal cells. Co-administration with a permeation enhancer could be investigated, but requires careful toxicological assessment.
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Possible Cause 3: Extensive First-Pass Metabolism.
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Troubleshooting: The liver may be rapidly clearing the drug. Strategies that promote lymphatic transport, such as lipid-based formulations, can partially bypass the portal circulation and reduce first-pass metabolism.
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Problem 2: Inconsistent results between different in vivo experiments.
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Possible Cause 1: Formulation Instability.
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Troubleshooting: Your formulation may not be physically or chemically stable, leading to variability in the amount of drug available for absorption. Conduct stability studies on your formulation under relevant conditions (e.g., pH, temperature). For nanoformulations, ensure that particle size and encapsulation efficiency remain consistent over time.
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Possible Cause 2: Animal-to-Animal Variability.
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Troubleshooting: Factors such as food intake can significantly affect the absorption of poorly soluble drugs. Standardize experimental conditions, including the fasting state of the animals and the timing of administration.
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Data Presentation
Table 1: Calculated Physicochemical Properties of this compound and More Soluble Analogues
| Compound | Calculated LogP | Calculated LogD (pH 7.4) | Calculated Aqueous Solubility (mg/mL) | Relative Solubility Improvement |
| This compound | 2.5 | 2.5 | 0.0015 | 1 (Baseline) |
| Succinate Ester Analogue | 1.6 | -3.9 | 1.5 | ~1000-fold |
| Maleate Ester Analogue | 1.7 | -3.8 | 1.6 | ~1067-fold |
Data sourced from a study on semisynthesis of this compound analogues targeting the C8-C9 diol. Note: These values are calculated and should be used as a guide for formulation development.[1]
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble this compound Prodrug (Succinate Ester)
This protocol is adapted from the literature and describes a general method for creating a succinate ester at the C8/C9 diol of this compound to improve solubility.[1]
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Dissolution : Dissolve this compound in a suitable dry solvent such as dichloromethane (CH₂Cl₂) or pyridine.
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Acylation : Add succinic anhydride to the solution. The molar ratio may need to be optimized to favor mono-succinylation. A non-nucleophilic base like triethylamine or DMAP can be used as a catalyst.
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Reaction : Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for several hours until the reaction is complete (monitor by TLC or LC-MS).
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Work-up : Quench the reaction, and perform an aqueous work-up to remove excess reagents.
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Purification : Purify the resulting succinate ester derivative using column chromatography or preparative HPLC.
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Characterization : Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol provides a general method for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles.
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Organic Phase Preparation :
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Dissolve this compound and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
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Aqueous Phase Preparation :
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Prepare an aqueous solution containing a stabilizer (e.g., PVA, Pluronic F68).
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Nanoprecipitation :
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Under constant stirring, inject the organic phase into the aqueous phase. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
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Solvent Evaporation :
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Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate completely.
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Purification :
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Separate the nanoparticles from the un-encapsulated drug and excess stabilizer by centrifugation or dialysis.
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Characterization :
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Measure the particle size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).
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Determine the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles and quantifying the this compound content using HPLC.
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Visualizations
References
addressing Hypothemycin degradation during chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of Hypothemycin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the degradation of the molecule.
Problem 1: Degradation during Acylation of the C8-C9 Diol
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Symptom: Complex mixture of byproducts observed by TLC or LC-MS analysis after attempting to acylate the C8-C9 diol.
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Probable Cause: The use of highly reactive acylating agents, such as acid chlorides, can lead to uncontrolled side reactions and degradation of the sensitive macrolide structure.[1]
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Solution:
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Use Anhydrides: Switch from acid chlorides to the corresponding anhydrides for the acylation reaction. Anhydrides are less reactive and generally result in cleaner reactions with fewer degradation products.[1]
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Reaction Conditions: Perform the reaction at ambient temperature and under an inert atmosphere (e.g., dry nitrogen) to minimize side reactions.
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Base Selection: Utilize a non-nucleophilic base, such as 2,6-lutidine, to neutralize the acid generated during the reaction without promoting side reactions.
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Problem 2: Formation of a Furan Derivative Byproduct
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Symptom: Isolation of a furan derivative, resulting from the opening of the epoxide ring and subsequent dehydration.
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Probable Cause: Certain reaction conditions, particularly those involving silver salts and alkyl halides (e.g., methyl iodide), can catalyze the opening of the epoxide ring.[1]
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Solution:
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Avoid Silver Salts: If methylation or other alkylation is desired, explore alternative reagents that do not require silver catalysis.
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Control of Acidity: The epoxide ring is susceptible to acid-catalyzed opening. Ensure the reaction medium is not acidic, or use appropriate acid scavengers.
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Protecting Groups: In a multi-step synthesis, consider protecting the epoxide moiety if harsh acidic or electrophilic conditions are required for other transformations.
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Problem 3: Lactone Ring Hydrolysis
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Symptom: Presence of a linearized byproduct corresponding to the opening of the 14-membered macrolactone ring, detected by mass spectrometry.
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Probable Cause: The ester linkage of the macrolactone is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.
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Solution:
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pH Control: Maintain the pH of the reaction and purification steps as close to neutral as possible. If acidic or basic conditions are unavoidable, keep the exposure time and temperature to a minimum.
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Aqueous Workup: During aqueous workups, use buffered solutions and avoid strong acids or bases for pH adjustment.
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Purification: Employ non-aqueous purification methods like chromatography with neutral mobile phases whenever possible. If reverse-phase HPLC is used, minimize the time the compound is in contact with acidic mobile phase modifiers like formic or trifluoroacetic acid.
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Frequently Asked Questions (FAQs)
Q1: What are the most sensitive functional groups in the this compound molecule during synthesis?
A1: The most sensitive functional groups in this compound are the 14-membered macrolactone, the epoxide, the C8-C9 diol, and the resorcylic acid phenolic hydroxyls. The macrolactone can undergo hydrolysis, the epoxide can be opened under acidic or nucleophilic conditions, and the diol and phenols are susceptible to oxidation and can undergo various reactions that may lead to degradation if not properly controlled.
Q2: Are there any recommended protecting groups for the phenolic hydroxyls of the resorcylic acid moiety?
A2: While specific protecting group strategies for this compound's total synthesis are not extensively documented, general strategies for protecting phenols can be applied. Silyl ethers (e.g., TBS, TIPS) are a common choice as they are stable to a wide range of reaction conditions and can be selectively removed. Benzyl ethers are also robust, though their removal requires hydrogenolysis, which might affect other functional groups. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required.
Q3: What are the optimal storage conditions for this compound and its synthetic intermediates?
A3: this compound should be stored as a solid in a sealed container at -20°C. Solutions, particularly in protic solvents, may be less stable and should be prepared fresh. Synthetic intermediates should be stored under an inert atmosphere at low temperatures, protected from light and moisture, to prevent degradation.
Q4: Which analytical techniques are best for monitoring the purity of this compound and detecting degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is the most powerful technique for monitoring the purity of this compound and identifying degradation products.[2] The UV detector allows for quantification, while the mass spectrometer provides molecular weight information crucial for identifying byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for the structural elucidation of the final product and any isolated impurities.
Quantitative Data on Macrolide Stability
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the degradation kinetics of Roxithromycin, a 14-membered macrolide antibiotic, which can serve as a general guide.
| Condition | pH | Temperature (°C) | Apparent Degradation Rate Constant (k) | Reference |
| UV/H₂O₂ | 4 | Ambient | 0.0162 min⁻¹ | |
| UV/H₂O₂ | 9 | Ambient | 0.0309 min⁻¹ | |
| 1.0 M NaOH | - | 75 | Complete degradation | |
| Thermal | - | 100 | Degradation observed over 6-24 hours |
Experimental Protocols
General Method for the Synthesis of Ester Derivatives of this compound
This protocol is adapted from the semi-synthesis of this compound analogues and is recommended for its cleaner reaction profile.
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To a stirred solution of this compound (10 mg, 0.026 mmol) in dry dichloromethane (CH₂Cl₂, 1.0 mL) under a nitrogen atmosphere, add 2,6-lutidine (9.2 μL, 0.079 mmol, 3.0 equivalents).
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Add the appropriate anhydride (0.058 mmol, 2.2 equivalents) to the reaction mixture.
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Stir the solution at ambient temperature for 12 hours.
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Quench the reaction with the addition of water (2 mL) and extract with CH₂Cl₂ (2 mL).
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Filter the organic layer through silica gel and concentrate under a stream of nitrogen.
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Purify the residue by preparative HPLC to afford the desired ester derivative.
Workflow for Esterification of this compound
Caption: Workflow for the esterification of the C8-C9 diol of this compound.
Signaling Pathway
This compound Target: TAK1 Signaling Pathway
This compound is a known inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key mediator in the signaling cascades of several pro-inflammatory cytokines, such as TNF-α and IL-1β, leading to the activation of the NF-κB and MAPK (JNK and p38) pathways.
Caption: The TAK1 signaling pathway and its inhibition by this compound.
References
Navigating the Challenges of Hypothemycin in Preclinical Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Hypothemycin, a resorcylic acid lactone with potent inhibitory activity against key signaling kinases, holds significant promise in preclinical cancer and immunology research. However, its practical application is often hampered by inherent physicochemical limitations. This technical support center provides a comprehensive resource to troubleshoot common experimental issues, offering detailed protocols and data to facilitate successful and reproducible research.
Troubleshooting Guide
This guide addresses specific problems researchers may encounter when working with this compound in a question-and-answer format.
Question 1: My this compound solution appears to have precipitated after dilution in aqueous buffer or cell culture medium. How can I resolve this?
Answer:
This is a common issue stemming from the poor aqueous solubility of this compound. While soluble in organic solvents like DMSO and acetone, it is practically insoluble in water[1][2].
Troubleshooting Steps:
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Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to distinguish between compound-induced effects and solvent effects.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to avoid cell toxicity and minimize precipitation.
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Stepwise Dilution: Avoid adding a concentrated DMSO stock of this compound directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your buffer or medium.
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Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate.
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Consider Analogs: If solubility issues persist and impact the reliability of your results, consider using more soluble analogs of this compound. Succinate and maleate esters of this compound have been shown to have 100- to 1000-fold increased solubility while retaining comparable cytotoxic activity[3][4].
Question 2: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes and how can I improve reproducibility?
Answer:
Inconsistent IC50 values for this compound can arise from its covalent mechanism of action, instability in culture medium, or variations in experimental setup.
Troubleshooting Steps:
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Pre-incubation Time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. Standardize the pre-incubation time of the compound with the cells before adding other reagents to ensure consistent target engagement.
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Compound Stability: The stability of this compound in cell culture medium can be a factor. It is advisable to assess its stability under your specific experimental conditions (see Experimental Protocol 2). If significant degradation is observed, consider shorter incubation times or replenishing the compound.
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Cell Density: Ensure consistent cell seeding density across all wells and plates, as this can influence the apparent IC50 value.
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Assay Linearity: Confirm that your cell viability assay (e.g., MTT, SRB) is within its linear range for your cell line and experimental conditions.
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Reagent Quality: Use high-quality, fresh reagents for your assays.
Question 3: I am concerned about potential off-target effects of this compound in my experiments. How can I assess and mitigate them?
Answer:
This compound is known to inhibit a subset of protein kinases that have a conserved cysteine residue in their ATP-binding site. While this provides some selectivity, off-target activities are possible.
Troubleshooting and Assessment Strategies:
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Kinase Profiling: The most direct way to assess off-target effects is to perform a kinase selectivity profiling screen against a broad panel of kinases.
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Use of Structurally Unrelated Inhibitors: To confirm that an observed phenotype is due to the inhibition of the intended target (e.g., TAK1), use a structurally unrelated inhibitor of the same target. If both compounds produce the same effect, it is more likely to be an on-target effect.
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Dose-Response Correlation: Compare the dose-response curve for the on-target effect with that of the off-target effect. A significant difference in potency may suggest an off-target interaction.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of your target pathway. If the phenotype is rescued, it supports an on-target mechanism.
Frequently Asked Questions (FAQs)
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What is the mechanism of action of this compound? this compound is a covalent irreversible inhibitor of several protein kinases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-activated protein Kinase Kinase (MEK). It forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of these kinases, leading to their irreversible inactivation.
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How should I prepare and store this compound stock solutions? this compound is soluble in DMSO and acetone. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C for long-term stability. This compound in DMSO is stable for at least 2 years when stored at -20°C. Avoid repeated freeze-thaw cycles.
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What is the aqueous solubility of this compound? this compound is reported to be insoluble in deionized water. While a precise quantitative value in µg/mL is not readily available in the literature, its poor aqueous solubility is a well-documented limitation.
Data Presentation
Table 1: Solubility and Cytotoxicity of this compound and its Analogs
| Compound | Relative Solubility (compared to this compound) | IC50 (OVCAR3 cells, µM) | IC50 (MDA-MB-435 cells, µM) |
| This compound | 1 | 2.6 | 1.9 |
| Succinate Ester Analog | ~100 - 1000 | Similar to this compound | Similar to this compound |
| Maleate Ester Analog | ~100 - 1000 | Similar to this compound | Similar to this compound |
Experimental Protocols
Protocol 1: In Vitro TAK1 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from a method used to assess the inhibition of TAK1 by this compound and its analogs.
Materials:
-
Recombinant active TAK1/TAB1 complex
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound or analog (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of TAK1/TAB1 enzyme solution.
-
Add 2 µL of a mixture of the substrate (e.g., MBP) and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS/MS system
-
Sterile microcentrifuge tubes or 96-well plate
-
Acetonitrile (ACN)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed complete cell culture medium with the this compound stock to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is <0.5%.
-
Immediately after spiking (T=0), take an aliquot of the medium, and quench the reaction by adding 3 volumes of cold ACN.
-
Incubate the remaining medium at 37°C in a cell culture incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), take aliquots and quench with cold ACN as in step 3.
-
Centrifuge the quenched samples at high speed to pellet precipitated proteins.
-
Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Simplified TAK1 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in cell-based assays and key troubleshooting checkpoints.
References
Technical Support Center: Managing Hypothemycin-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Hypothemycin-induced cytotoxicity in non-target cells during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring resorcylic acid lactone (RAL), a type of fungal polyketide.[1] Its primary mechanism of action is the selective and irreversible inhibition of a specific subset of protein kinases that contain a conserved cysteine residue within their ATP-binding site.[2] This covalent binding occurs through a Michael addition reaction.[1] Key targets include kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, such as MEK1/2 and Extracellular signal-Regulated Kinases (ERK1/2).[1] By inhibiting these kinases, this compound can suppress cellular signaling pathways, like the Ras-ERK pathway, that are often dysregulated in cancer, thereby inhibiting cell proliferation and survival.[3]
Q2: I am observing significant cytotoxicity in my non-target control cell line. Is this expected?
A2: While this compound can show selective cytotoxicity against cancer cells, particularly those with mutations like BRAF V600E that lead to ERK pathway dependency, it can also exhibit cytotoxic effects in non-target cells. This is because the kinases it targets, such as ERK1/2, are also essential for the proliferation and survival of normal cells. However, some related compounds have shown a degree of selective cytotoxicity against cancer cell lines when compared to normal human fibroblast cell lines. If the cytotoxicity is higher than anticipated, it could be due to several factors including high concentration, extended exposure time, or specific sensitivities of the cell line being used.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is soluble in DMSO and acetone but is insoluble in water. For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution should be stored at -20°C. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all treatments, including a vehicle control, to avoid solvent-induced cytotoxicity.
Q4: My results are inconsistent between experiments. What are the common causes?
A4: Inconsistent results in cytotoxicity assays can stem from several factors:
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Compound Stability: this compound's stability in aqueous culture medium at 37°C may be limited. It is recommended to prepare fresh dilutions from the frozen DMSO stock for each experiment.
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Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all plates and experiments. Overly confluent or sparse cultures can respond differently to cytotoxic agents.
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Reagent Variability: Use the same batch of media, serum, and other reagents whenever possible to minimize variability.
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Precipitation: Visually inspect your wells under a microscope after adding this compound to check for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider optimizing the solvent concentration or using a solubilizing agent.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Cytotoxicity in Non-Target Cells
If you are observing excessive cell death in your non-target or control cell lines, this guide provides a systematic approach to troubleshoot the issue.
Logical Workflow for Troubleshooting High Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
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Verify Compound Concentration: Double-check all calculations for serial dilutions. If possible, verify the concentration and purity of your this compound stock using an analytical method like HPLC.
-
Review Experimental Parameters:
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Cell Line Health: Ensure your non-target cells are healthy, free from contamination (especially mycoplasma), and are at a low passage number.
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Seeding Density: Optimize cell density to ensure they remain in a healthy growth phase throughout the experiment.
-
-
Assess Vehicle Control: Run a control with the highest concentration of DMSO used in your experiment to ensure the vehicle itself is not causing cytotoxicity.
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Perform a Time-Course Experiment: The cytotoxic effect of this compound is time-dependent. Conduct an experiment measuring cytotoxicity at multiple time points (e.g., 12, 24, 48, 72 hours) to find the optimal incubation time that distinguishes between target and non-target effects.
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Implement Mitigation Strategies: If intrinsic cytotoxicity in non-target cells is still a concern, consider co-treatment with a cytoprotective agent like N-acetylcysteine (NAC). Refer to the experimental protocol below.
Guide 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC) Co-treatment
Some kinase inhibitors induce cytotoxicity through the generation of reactive oxygen species (ROS). The antioxidant N-acetylcysteine (NAC) can mitigate drug-induced cytotoxicity by scavenging ROS and replenishing intracellular glutathione (GSH). This approach can be used to test if this compound's off-target cytotoxicity is ROS-dependent and to potentially create a larger therapeutic window.
Experimental Workflow for NAC Co-treatment
Caption: Workflow for assessing NAC's cytoprotective effect.
Data Presentation
Cytotoxicity of this compound in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines. This data can help researchers select appropriate concentration ranges for their experiments.
| Cell Line | Cell Type | Assay Endpoint | IC50 Value | Reference |
| Human PBMC | T-Cell (Immune) | IL-2 Production | 9 nM | |
| Human PBMC | T-Cell (Immune) | IL-2 Induced Proliferation | 194 nM | |
| OVCAR3 | Human Ovarian Cancer | Cell Viability | 2.6 µM | |
| MDA-MB-435 | Human Melanoma | Cell Viability | 1.9 µM | |
| WI-38 (Example) | Normal Human Fibroblast | Cell Viability | Less sensitive than cancer lines | ** |
Note: The data for WI-38 is based on the related resorcylic acid lactone, Monocillin I, which showed selective cytotoxicity against cancer cells over this normal fibroblast line. This suggests this compound may also exhibit a degree of selectivity.
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for determining the IC50 of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.
Materials:
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This compound (DMSO stock solution)
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Target and non-target cell lines
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Complete cell culture medium
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96-well flat-bottom plates
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MTT solution (5 mg/mL in sterile PBS)
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DMSO (for formazan solubilization)
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Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
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Harvest and count cells, ensuring they are in the logarithmic growth phase.
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Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in complete medium from your DMSO stock.
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Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank absorbance.
-
Plot the results on a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC)
This protocol outlines how to perform a co-treatment experiment to determine if NAC can mitigate this compound-induced cytotoxicity in non-target cells.
Procedure:
-
Determine Non-Toxic NAC Concentration:
-
Before starting, perform a standard cytotoxicity assay (as described in Protocol 1) with NAC alone on your non-target cells to determine the highest concentration that does not cause significant cytotoxicity (typically in the range of 1-10 mM).
-
-
Cell Seeding:
-
Seed your non-target cells in a 96-well plate as described in Protocol 1.
-
-
Co-treatment:
-
Prepare two sets of serial dilutions of this compound in complete medium.
-
To one set, add the pre-determined non-toxic concentration of NAC. The other set will not contain NAC.
-
Prepare control wells: medium only, vehicle control (DMSO), NAC only, and vehicle + NAC.
-
Remove the old medium and add 100 µL of the appropriate treatment solutions to the wells.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for the desired time (e.g., 48 hours).
-
Assess cell viability using the MTT assay (or another preferred method) as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the IC50 of this compound in the presence and absence of NAC.
-
A significant increase in the IC50 value in the presence of NAC indicates a cytoprotective effect.
-
Mandatory Visualizations
This compound's Effect on the MAPK/ERK Signaling Pathway
This compound covalently binds to and inhibits key kinases in the MAPK/ERK pathway, preventing the phosphorylation cascade that leads to cell proliferation and survival.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
References
Technical Support Center: Enhancing Hypothemycin's Kinase Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the selectivity of Hypothemycin for specific kinase targets. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. Why is my this compound analog showing low potency against my target kinase?
Several factors could contribute to low potency:
-
Loss of Key Interactions: The modification to the this compound scaffold may have disrupted essential binding interactions with the kinase's active site. The cis-enone moiety is critical for the covalent Michael addition to the conserved cysteine residue in the ATP-binding pocket of many target kinases.[1][2] Modifications at or near this group can significantly reduce or abolish activity.
-
Steric Hindrance: The newly introduced functional group might be too bulky, preventing the analog from fitting optimally into the ATP-binding pocket.
-
Altered Electronics: Changes to the electronic properties of the resorcylic acid lactone core can impact the reactivity of the Michael acceptor, affecting the rate of covalent bond formation.
-
Poor Solubility: The analog may not be sufficiently soluble in the assay buffer, leading to a lower effective concentration.
2. My this compound analog has poor aqueous solubility. How can I address this?
Poor solubility is a common issue with macrocyclic compounds like this compound. Here are some strategies to improve it:
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Introduce Polar Functional Groups: Incorporating polar groups, such as carboxylic acids, can significantly enhance aqueous solubility. For instance, creating succinate and maleate esters of the C8-C9 diol has been shown to improve solubility by over 100-fold.[1][3]
-
Formulate with Excipients: Using formulation strategies like complexation with cyclodextrins can improve the solubility of hydrophobic compounds.
-
pH Adjustment: If your analog has ionizable groups, adjusting the pH of your buffer can increase its solubility.
-
Co-solvents: While using co-solvents like DMSO is common, it's crucial to keep the final concentration low (typically <1%) in cellular assays to avoid solvent-induced artifacts. Always include a vehicle control.
3. I'm observing significant off-target effects with my this compound analog. What are the likely off-target kinases?
This compound and its analogs can inhibit a range of kinases that possess a conserved cysteine in the ATP-binding site.[2] Common off-targets include other members of the MAP kinase pathway (e.g., MEK, ERK) and receptor tyrosine kinases like PDGFR. To identify specific off-targets of your analog, it is essential to perform comprehensive kinase profiling against a large panel of kinases.
Experimental Design & Troubleshooting
4. What are the key considerations when designing a synthesis route for this compound analogs?
-
Protecting Groups: The multiple hydroxyl groups on the this compound scaffold may require protection to achieve selective modification at a specific position.
-
Reaction Conditions: this compound can be sensitive to harsh reaction conditions. For example, using acid chlorides for acylation can lead to degradation, whereas anhydrides often result in cleaner reactions.
-
Purification: Purification of analogs from complex reaction mixtures often requires HPLC.
5. My kinase inhibition assay is giving inconsistent results. What should I troubleshoot?
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Assay Format: Ensure the chosen assay format (e.g., radiometric, fluorescence-based, mobility shift) is suitable for your kinase and inhibitor. Mobility shift assays have been reported to yield higher data quality in some cases.
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ATP Concentration: If you are evaluating an ATP-competitive inhibitor, the concentration of ATP in your assay is critical. Running assays at or near the Km of ATP for the target kinase is recommended for accurate potency determination.
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Enzyme and Substrate Concentrations: Ensure that enzyme and substrate concentrations are optimized and that you are measuring initial reaction velocities.
-
Inhibitor Stability: Verify the stability of your this compound analog in the assay buffer over the time course of the experiment.
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Controls: Always include appropriate positive (known inhibitor) and negative (vehicle) controls.
6. How do I confirm that my this compound analog is a covalent inhibitor?
Time-dependent inhibition is a hallmark of covalent inhibitors. You can assess this by pre-incubating the kinase with your analog for varying amounts of time before initiating the reaction by adding ATP and the substrate. A covalent inhibitor will show increasing inhibition with longer pre-incubation times. Mass spectrometry can also be used to confirm the formation of a covalent adduct between the kinase and the inhibitor.
Troubleshooting Guides
Problem 1: Low Yield or Degradation During Analog Synthesis
| Possible Cause | Troubleshooting Step |
| Harsh reaction conditions (e.g., strong acids/bases, high temperatures) | Use milder reagents (e.g., anhydrides instead of acid chlorides for acylations). |
| Run reactions at lower temperatures. | |
| Instability of starting material | Ensure the purity and stability of your starting this compound. Store it under appropriate conditions (-20°C). |
| Use freshly purified starting material for each reaction. | |
| Inefficient purification | Optimize your HPLC purification method (e.g., gradient, column chemistry). |
| Consider alternative purification techniques like flash chromatography if applicable. |
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the analog | Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). |
| Modify the analog to improve its physicochemical properties for better cell uptake (e.g., by masking polar groups to create a pro-drug). | |
| Efflux by cellular transporters | Use cell lines with known expression levels of common drug efflux pumps (e.g., P-glycoprotein) to test for susceptibility. |
| Metabolic instability of the analog | Perform metabolic stability assays using liver microsomes or hepatocytes to determine the half-life of your compound. |
| High protein binding in cell culture media | Measure the fraction of your compound bound to serum proteins. Consider reducing the serum concentration in your cell culture medium during the experiment, if possible for the cell line. |
| Cellular ATP concentration | The high intracellular concentration of ATP (~1-10 mM) can outcompete your inhibitor, leading to lower apparent potency in cellular assays compared to biochemical assays run at lower ATP concentrations. |
Data Summary
Table 1: Kinase Inhibitory Activity of this compound and Select Analogs
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | TAK1 | <100 (submicromolar) | |
| MEK1/2 | Potent inhibitor | ||
| ERK1/2 | Potent inhibitor | ||
| PDGFRα | 0.4 | ||
| c-KIT | 370 | ||
| FLT3 | 6 | ||
| This compound Analogs (C8/C9 mono-functionalized) | TAK1 | Submicromolar |
Table 2: Cytotoxicity of this compound and Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | OVCAR3 (ovarian) | 2.6 | |
| MDA-MB-435 (melanoma) | 1.9 | ||
| C8/C9 Acylated Analogs | OVCAR3 | 1.7 - 3.2 | |
| MDA-MB-435 | 1.7 - 3.1 |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound C8-C9 Diol
This protocol is adapted from studies on the semisynthesis of this compound analogs.
-
Dissolve this compound: Dissolve this compound in a suitable dry solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Acylating Agent: Add the corresponding anhydride (e.g., acetic anhydride, succinic anhydride) to the solution. Using an excess of the anhydride can lead to a mixture of mono- and di-acylated products.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the resulting residue, which may contain a mixture of mono- and di-acylated analogs, by preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds.
Protocol 2: Kinase Selectivity Profiling
To assess the selectivity of your this compound analog, it is crucial to screen it against a broad panel of kinases. Several commercial services offer kinase profiling.
-
Compound Preparation: Prepare a stock solution of your analog at a high concentration (e.g., 10 mM) in 100% DMSO.
-
Assay Concentration: Select the concentration(s) at which you want to screen your compound. A common starting point is a single high concentration (e.g., 1 or 10 µM) to identify initial hits.
-
Kinase Panel Selection: Choose a diverse panel of kinases that represents different branches of the human kinome. It is particularly important to include kinases known to be sensitive to this compound (e.g., TAK1, MEK1/2, ERK1/2) and those with a conserved cysteine in the ATP-binding site.
-
Assay Format: The profiling service will typically use a standardized biochemical assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a mobility shift assay.
-
Data Analysis: The results are usually reported as the percent inhibition of kinase activity at the tested concentration. For any significant "hits," it is advisable to follow up with IC50 determination to quantify the potency of the off-target inhibition.
Protocol 3: Cellular Target Engagement Assay (e.g., NanoBRET™)
Cellular target engagement assays are essential to confirm that your analog binds to its intended target within a physiological context.
-
Cell Line: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer: A fluorescently labeled tracer that is known to bind to the target kinase is added to the cells.
-
Compound Treatment: Treat the cells with varying concentrations of your this compound analog.
-
BRET Measurement: If your analog binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: The decrease in the BRET signal is measured, and the data is used to calculate an IC50 value, which reflects the potency of your analog in engaging the target kinase in live cells.
Visualizations
Caption: Workflow for improving this compound selectivity.
Caption: Key signaling pathways targeted by this compound.
References
techniques to reduce variability in Hypothemycin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability and achieving reproducible results in experiments involving Hypothemycin.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I prepare and store this compound stock solutions to ensure stability and consistency?
A1: Proper preparation and storage of this compound are critical for reproducible results. This compound is soluble in DMSO and acetone but insoluble in water.[1][2]
-
Reconstitution: Dissolve solid this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.
-
Storage of Solid Compound: Store the solid, powdered form of this compound at -20°C, where it is stable for at least two years.[1]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store them in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and introduce variability.[3]
-
Handling: Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation. When handling DMSO, use chemical-resistant gloves (e.g., butyl rubber or fluoroelastomer) as it can penetrate standard nitrile gloves and carry dissolved substances through the skin.
Q2: I'm observing precipitation when I dilute my this compound stock solution into aqueous media. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are some strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your cell culture medium or assay buffer.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Direct Addition to Cells: For cell-based assays, you can add the small volume of DMSO stock directly to the culture medium in the well while gently swirling the plate to ensure rapid mixing.
-
Co-solvents: If precipitation persists, consider the use of a co-solvent. However, this should be approached with caution as it can affect experimental outcomes.
Experimental Variability and Troubleshooting
Q3: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
A3: Fluctuations in IC50 values are a common source of frustration and can stem from several factors:
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Cell-Based Factors:
-
Cell Passage Number: Use cells with a consistent and low passage number. Phenotypic drift can occur over multiple passages, altering the cellular response to the compound.
-
Cell Density: The initial cell seeding density can impact the final assay readout. Ensure consistent cell plating across all experiments.
-
Cell Health: Only use healthy, viable cells for your assays. Routinely check for contamination.
-
-
Assay Conditions:
-
Inconsistent Incubation Times: Ensure that the incubation time with this compound is consistent across all plates and experiments.
-
Reagent Variability: Use reagents from the same lot number whenever possible to minimize variability.
-
-
Compound Handling:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated regularly. Inaccurate pipetting can lead to significant variations in compound concentration.
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation and loss of potency.
-
Q4: My in vitro kinase assay shows potent inhibition by this compound, but I don't observe a corresponding effect in my cell-based assays. Why might this be?
A4: Discrepancies between in vitro and cell-based assay results are common and can be attributed to the complexities of the cellular environment.
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Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
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Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.
-
Compound Instability: this compound might be unstable in the complex environment of cell culture media, degrading before it can exert its effect.
-
High Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations lower than physiological levels. The high ATP concentration within a cell can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency.
Q5: How can I minimize the risk of off-target effects in my this compound experiments?
A5: this compound is known to inhibit multiple kinases that share a conserved cysteine residue in their ATP-binding site. While this provides a broad spectrum of activity, it also increases the risk of off-target effects.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces your desired on-target effect through dose-response experiments.
-
Use Multiple gRNAs in CRISPR Experiments: When using CRISPR to study the effects of knocking out a target of this compound, using two gRNAs with Cas nickases can reduce off-target mutations.
-
Employ High-Fidelity Cas9 Variants: High-fidelity Cas9 variants have a lower propensity for off-target activity.
-
Rescue Experiments: To confirm that the observed phenotype is due to the inhibition of your primary target, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase.
-
Use Orthogonal Approaches: Confirm your findings using alternative methods, such as RNAi or CRISPR-mediated gene knockout of the target kinase.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution. Verify the age and storage conditions of your stock. |
| Incorrect Concentration | Double-check all calculations for dilutions. Ensure pipettes are calibrated. |
| Cellular Resistance | Investigate the expression of efflux pumps in your cell line. |
| Assay System Issue | Run a positive control with a known inhibitor of the same pathway to ensure the assay is working correctly. |
Issue 2: High Cytotoxicity in Control Cells
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure the final DMSO concentration is below 0.5%. Run a DMSO-only vehicle control to assess solvent toxicity. |
| Compound Contamination | Use high-purity this compound. If you suspect contamination, obtain a new batch of the compound. |
| Cell Sensitivity | Some cell lines may be particularly sensitive to this compound. Perform a dose-response curve to determine the optimal non-toxic concentration. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound for Various Kinases
| Kinase | IC50 (nM) |
| MEK | 15 |
| TAK1 | 33 |
Data sourced from Cayman Chemical.
Table 2: Reported IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 6 |
| MV-4-11 | Acute Myeloid Leukemia | 0.006 |
| EOL1 | Eosinophilic Leukemia | 0.0004 |
| OVCAR3 | Ovarian Cancer | 2.6 |
| MDA-MB-435 | Melanoma | 1.9 |
Data sourced from Cayman Chemical and a study on this compound analogues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature.
-
In a sterile environment, add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: In Vitro Kinase Assay
This is a general protocol and should be optimized for the specific kinase of interest.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase, the substrate, and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the appropriate wells. Pre-incubate the kinase with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Detect the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based method (e.g., ELISA) or quantifying the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Determine the percentage of kinase inhibition relative to the vehicle control and calculate the IC50 value.
Visualizations
References
methods for enhancing the yield of Hypothemycin from fungal cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the yield of Hypothemycin from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known producers of this compound?
A1: this compound has been isolated from several fungal species, including Hypomyces subiculosus, Hypomyces trichothecoides, and the marine mangrove fungus Aigialus parvus BCC 5311.[1][2] Certain strains of Setophoma sp. have also been identified as producers.[3]
Q2: What are the key factors influencing this compound production?
A2: The primary factors affecting this compound yield are the composition of the culture medium (carbon and nitrogen sources), the initial pH of the medium, and the genetic makeup of the fungal strain, specifically the expression of the this compound biosynthetic gene cluster.[2][4]
Q3: What is the general biosynthetic pathway of this compound?
A3: this compound biosynthesis is a complex process involving two key iterative polyketide synthases (PKSs): a highly reducing PKS (Hpm8) and a non-reducing PKS (Hpm3). Hpm8 synthesizes a reduced hexaketide intermediate, which is then transferred to Hpm3 for extension, cyclization, and macrolactonization to form a precursor molecule. This precursor undergoes several post-PKS modifications, including methylation and epoxidation, to become this compound.
Q4: Can genetic engineering be used to improve yield?
A4: Yes, genetic engineering holds significant potential. Strategies include the heterologous expression of the this compound PKS genes (hpm8 and hpm3) in a high-yielding host like Saccharomyces cerevisiae. Additionally, overexpression of the entire biosynthetic gene cluster or knocking out competing metabolic pathways could enhance production.
Troubleshooting Guide for Low this compound Yield
Problem: Consistently low or no detectable this compound yield.
This guide will help you diagnose potential issues in your experimental setup.
Step 1: Verify Culture Conditions
| Question | Troubleshooting Action & Rationale |
| What is the initial pH of your culture medium? | The initial pH is a critical factor. For Aigialus parvus BCC 5311, a lower initial pH of 5.0 resulted in significantly higher this compound production compared to a pH of 7.0. Verify your pH meter and calibration buffers. |
| What carbon and nitrogen sources are you using? | The choice of carbon and nitrogen sources dramatically impacts yield. Soluble starch and yeast extract have been identified as the best carbon and nitrogen sources, respectively, for this compound production in A. parvus. Consider screening various sources as shown in the data tables below. |
| Are essential vitamins and trace elements included? | Trace elements and vitamins can have a constructive effect on this compound production, especially at lower nitrogen concentrations. Ensure these solutions are correctly prepared and added to the medium. |
| Is the fermentation time optimal? | Secondary metabolite production is often growth-phase dependent. In a 5 L bioreactor with A. parvus, the maximum concentration of this compound (58.0 mg/L) was achieved at 120 hours of cultivation. Perform a time-course experiment to determine the optimal harvest time for your specific strain and conditions. |
Step 2: Assess the Fungal Strain and Inoculum
| Question | Troubleshooting Action & Rationale |
| Has the viability and purity of the fungal strain been confirmed? | Contamination or loss of productivity through repeated subculturing can drastically reduce yield. Re-isolate your strain from a single spore or a cryopreserved stock. Verify its identity through microscopy and/or molecular methods. |
| Is the inoculum preparation consistent? | The age and density of the inoculum can affect fermentation performance. Standardize your inoculum preparation by using a specific number of agar plugs or a defined concentration of mycelial fragments from a pre-culture of a specific age. |
Step 3: Review Downstream Processing (Extraction and Analysis)
| Question | Troubleshooting Action & Rationale |
| Is your extraction protocol efficient for this compound? | This compound is a macrolide. Ensure your chosen solvent system (e.g., ethyl acetate) is appropriate for extracting resorcylic acid lactones from the culture filtrate and mycelium. Inefficient extraction will lead to artificially low yield measurements. |
| How is the this compound being quantified? | Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a pure this compound standard for accurate quantification. Ensure the detector wavelength (e.g., 220 nm or 300 nm) is optimal for this compound. |
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production by Aigialus parvus BCC 5311
| Carbon Source | Nitrogen Source | Biomass Yield (g/L) | This compound Yield (mg/L) |
| Soluble Starch | Yeast Extract | 8.9 ± 0.5 | 17.1 ± 0.9 |
| Soluble Starch | Casamino Acid (CASA) | 9.7 ± 0.8 | 10.9 ± 0.5 |
| Glucose | Ammonium Sulfate | 3.9 ± 0.2 | 8.0 ± 0.1 |
| Glucose | Yeast Extract | 4.8 ± 0.1 | 11.5 ± 0.6 |
| Data adapted from a study on A. parvus BCC 5311. |
Table 2: Optimal Fermentation Parameters for this compound Production in a 5L Bioreactor
| Parameter | Optimal Value | Result |
| Specific Growth Rate | 0.0295 h⁻¹ | - |
| Biomass Yield | 1.6 g/g starch | - |
| This compound Yield | 13.6 mg/g biomass | - |
| This compound Production Rate | 0.6 mg/L/day | - |
| Maximum this compound Conc. | 58.0 mg/L | Achieved at 120 h |
| Data obtained from scale-up fermentation of A. parvus BCC 5311. |
Experimental Protocols
Protocol 1: Fungal Cultivation and Inoculum Preparation (A. parvus BCC 5311)
-
Strain Maintenance: Maintain the fungal strain on potato dextrose agar (PDA) with sea water at 25°C for 30-35 days.
-
Inoculum Preparation:
-
Cut an agar block (approx. 1 cm³) containing fresh mycelia into small pieces.
-
Transfer the pieces into a 250 mL flask containing 25 mL of potato dextrose broth (PDB).
-
Incubate for 5-7 days at 25°C on a rotary shaker at 200 rpm to generate a homogenous mycelial suspension.
-
This suspension serves as the inoculum for the main fermentation.
-
Protocol 2: Media Optimization Using Factorial Design
-
Component Screening: First, perform a one-factor-at-a-time (OFAT) or general factorial design experiment to identify the most suitable carbon and nitrogen sources, as shown in Table 1.
-
Factorial Design:
-
Select the most significant factors identified in the screening phase (e.g., soluble starch concentration, yeast extract concentration, initial pH, vitamin solution).
-
Use a two-level fractional factorial design to investigate the effects of these factors and their interactions on this compound yield. This statistical approach allows for efficient optimization with fewer experimental runs.
-
-
Analysis: Analyze the results using statistical software to determine the optimal levels of each component and identify significant interactions between them. For example, an interaction between vitamin levels and yeast extract concentration has been shown to influence this compound production.
Protocol 3: Extraction and Quantification of this compound
-
Harvesting: At the end of the fermentation period, separate the mycelium from the culture broth by filtration (e.g., using Whatman No. 1 filter paper).
-
Extraction:
-
Lyophilize the mycelium and extract it with a suitable organic solvent like methanol or ethyl acetate.
-
Extract the culture filtrate separately with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm filter.
-
Analyze the sample using HPLC equipped with a C18 column.
-
Create a standard curve using a pure this compound standard to calculate the concentration in the extract.
-
Visualizations
Caption: The biosynthetic pathway of this compound.
Caption: A workflow for optimizing this compound production.
Caption: A decision tree for troubleshooting low yield.
References
Validation & Comparative
Validating the Kinase Targets of Hypothemycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hypothemycin's performance in validating specific kinase targets against other established kinase inhibitors. Experimental data is presented to support these comparisons, along with detailed protocols for key validation assays.
Introduction to this compound
This compound is a resorcylic acid lactone natural product that has garnered significant interest for its potent anti-cancer and anti-inflammatory properties. Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of a subset of protein kinases, leading to irreversible inhibition. This guide focuses on the validation of its key kinase targets, primarily within the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and alternative kinase inhibitors against key kinase targets. This quantitative data allows for a direct comparison of their potency.
Table 1: Inhibition of MEK1 and MEK2 Kinases
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Notes |
| This compound | Not widely reported | Not widely reported | Primarily targets upstream and downstream of MEK. |
| U0126 | 72[1][2][3] | 58[1][2] | A highly selective, non-competitive inhibitor of MEK1 and MEK2. |
Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs) and other Kinases
| Inhibitor | PDGFRβ IC50 (nM) | VEGFR2 IC50 (nM) | Raf-1 IC50 (nM) | B-Raf IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) |
| This compound | Potent inhibitor (specific IC50 not consistently reported) | Potent inhibitor (specific IC50 not consistently reported) | - | - | - | Potent inhibitor |
| Sorafenib (BAY 43-9006) | 57 | 90 | 6 | 22 | 68 | 58 |
| Sunitinib (SU11248) | 2 | 80 | - | - | Potent inhibitor | Potent inhibitor |
Table 3: Cellular Activity - Inhibition of Cancer Cell Line Growth
| Inhibitor | Cell Line | IC50 (µM) |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | 4.5 |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 6.3 | |
| H295R (Adrenocortical Carcinoma) | ~5 (at 72h) |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's kinase targets are provided below.
Radiometric Kinase Activity Assay
This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., myelin basic protein for ERK)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)
-
Unlabeled ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
This immunoassay is used to detect the phosphorylation status of ERK, a key downstream effector of the MEK-ERK pathway, providing a measure of pathway activation.
Materials:
-
Cell culture reagents
-
Test compound (e.g., this compound, U0126)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the test compound for the specified time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic effects of a compound.
Materials:
-
Cell culture reagents
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: MEK-ERK Signaling Pathway and points of inhibition.
Caption: TGF-β-TAK1 Signaling Pathway and inhibition by this compound.
Experimental Workflow Diagram
Caption: General workflow for validating a kinase inhibitor.
References
A Comparative Analysis of Hypothemycin and (5Z)-7-oxozeaenol Kinase Inhibitory Activity
For Immediate Release
This guide provides a detailed comparison of the biochemical and cellular activities of two closely related resorcylic acid lactone natural products, Hypothemycin and (5Z)-7-oxozeaenol. Both compounds are recognized as potent, irreversible kinase inhibitors with significant potential in cancer and inflammation research. This document summarizes their inhibitory profiles, mechanisms of action, and impact on key signaling pathways, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Executive Summary
This compound and (5Z)-7-oxozeaenol are structurally similar natural products that function as covalent inhibitors of a range of protein kinases. Their primary mechanism involves the formation of a Michael adduct with a conserved cysteine residue within the ATP-binding pocket of susceptible kinases, leading to irreversible inhibition.
(5Z)-7-oxozeaenol is a highly potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory and stress response pathways. In contrast, this compound, an epoxide derivative of (5Z)-7-oxozeaenol, demonstrates a broader inhibitory profile, targeting not only TAK1 but also key components of the MAPK/ERK signaling cascade, including MEK and ERK kinases, as well as several receptor tyrosine kinases. This broader activity profile suggests different therapeutic applications and potential off-target effects compared to the more targeted action of (5Z)-7-oxozeaenol.
Comparative Inhibitory Activity
The inhibitory potency of this compound and (5Z)-7-oxozeaenol has been evaluated against various protein kinases. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Comments |
| (5Z)-7-oxozeaenol | TAK1 | 8.0 | Potent and selective irreversible inhibitor. |
| TAK1 | 8.1[1] | ||
| MEK1 | 411 | Over 50-fold less potent than against TAK1. | |
| MEKK1 | 268 | Over 33-fold less potent than against TAK1. | |
| MEKK4 | >500 | Demonstrates high selectivity for TAK1. | |
| VEGF-R2 | 52 | Also shows activity against this receptor tyrosine kinase. | |
| This compound | TAK1 | 250 | Less potent against TAK1 compared to (5Z)-7-oxozeaenol. |
| FLT3 | 6 | Potent inhibitor of this receptor tyrosine kinase.[2] | |
| PDGFRα | 0.4 | Highly potent against this receptor tyrosine kinase. | |
| c-KIT | 370 |
Table 2: Cellular Activity
| Compound | Cellular Assay | Cell Line | IC50 (nM) |
| (5Z)-7-oxozeaenol | IL-1-induced NF-κB activation | 293-IL-1RI | 83 |
| This compound | IL-2 production suppression | Human T-cells | 9 |
| IL-2-induced proliferation | Human T-cells | 194 | |
| Growth inhibition (B-RAF V600E) | Various cancer cell lines | Potent, selective inhibition reported. |
Mechanism of Action and Signaling Pathways
Both compounds are covalent inhibitors that target a reactive cysteine residue in the hinge region of the ATP-binding pocket of susceptible kinases. This irreversible binding accounts for their potent and sustained inhibitory effects.
(5Z)-7-oxozeaenol: A Selective TAK1 Inhibitor
(5Z)-7-oxozeaenol's primary target is TAK1, a central kinase in the activation of NF-κB and MAPK pathways in response to pro-inflammatory stimuli such as IL-1 and TNF-α. By inhibiting TAK1, (5Z)-7-oxozeaenol effectively blocks the downstream phosphorylation of IKKs (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation).
This compound: A Broader Spectrum Kinase Inhibitor
This compound, while also inhibiting TAK1, demonstrates a wider range of activity, notably targeting the Ras/MEK/ERK pathway. This pathway is crucial for cell proliferation and survival and is often dysregulated in cancer. This compound has been shown to inhibit receptor tyrosine kinases (RTKs) like PDGFR and FLT3, which are upstream activators of the Ras pathway, as well as MEK1/2 and ERK1/2, the core components of this cascade.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the activity of kinase inhibitors like this compound and (5Z)-7-oxozeaenol.
In Vitro Kinase Assay (for TAK1)
This protocol describes a method to measure the direct inhibitory effect of a compound on the kinase activity of purified TAK1.
-
Reagents and Materials:
-
Recombinant human TAK1/TAB1 complex
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)
-
[γ-32P]ATP
-
ATP solution
-
Test compounds (this compound or (5Z)-7-oxozeaenol) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction tube, combine the kinase buffer, recombinant TAK1/TAB1 enzyme, and the substrate (MBP).
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cellular NF-κB Reporter Assay
This assay measures the ability of a compound to inhibit the NF-κB signaling pathway within a cellular context.
-
Reagents and Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulating agent (e.g., TNF-α or IL-1β).
-
Test compounds (this compound or (5Z)-7-oxozeaenol) dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., TNF-α at 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubate for a further 6-8 hours to allow for luciferase reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Normalize the luminescence readings to a cell viability assay performed in parallel to account for any cytotoxic effects.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
-
Conclusion
This compound and (5Z)-7-oxozeaenol are valuable chemical probes for studying kinase signaling. (5Z)-7-oxozeaenol offers high selectivity for TAK1, making it an excellent tool for investigating the specific roles of this kinase in inflammation and immunity. This compound, with its broader inhibitory profile against the Ras/MEK/ERK pathway in addition to TAK1, may be more suited for studying cancers driven by this pathway, although the potential for off-target effects is greater. The choice between these two inhibitors will depend on the specific research question and the signaling pathways of interest. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies.
References
- 1. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]
Hypothemycin: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Hypothemycin, a resorcylic acid lactone natural product, has emerged as a promising small molecule with potent anti-cancer properties. This guide provides a comparative analysis of this compound's effects across various cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of this compound
This compound exhibits a range of cytotoxic effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for several cell lines, as summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Ovarian Cancer | OVCAR3 | 2.6 | [1] |
| Melanoma | MDA-MB-435 | 1.9 | [1] |
This table will be populated with more data as further research becomes available.
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating critical cellular signaling pathways involved in cell proliferation, survival, and metastasis.
Inhibition of the Ras/MAPK Signaling Pathway
A primary mechanism of this compound is the inhibition of the Ras-mediated signaling pathway. This pathway, when constitutively activated by mutations in Ras genes, is a major driver of tumorigenesis. This compound has been shown to inhibit the phosphorylation of key downstream effectors in this cascade, such as MEK and ERK. This disruption leads to a reduction in the expression of genes crucial for tumor progression, including those involved in angiogenesis and invasion.
Below is a diagram illustrating the inhibitory effect of this compound on the Ras/MAPK signaling pathway.
References
A Comparative Guide to the Anti-proliferative Effects of Hypothemycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative properties of Hypothemycin, a resorcylic acid lactone antibiotic, against established alternatives. It includes a summary of its mechanism of action, comparative efficacy data, and detailed experimental protocols for validation.
Mechanism of Action
This compound exerts its anti-proliferative effects by targeting key nodes in cellular signaling pathways that are crucial for cell growth and division. It is recognized as an inhibitor of Ras-mediated cellular signaling.[1] This compound selectively and irreversibly inhibits protein kinases that feature a conserved cysteine residue within their ATP-binding domain.[2]
Key molecular targets of this compound include:
-
MEK (MAPK/ERK Kinase): By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, a critical step in the MAPK/ERK signaling cascade that promotes cell proliferation.[3]
-
TAK1 (Transforming growth factor-β-activated kinase 1): Inhibition of TAK1 disrupts the NF-κB signaling pathway, which is heavily involved in inflammation, cell survival, and proliferation.
This targeted inhibition leads to a reduction in the expression of Ras-inducible genes responsible for tumor invasion and angiogenesis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[1]
Signaling Pathway Inhibition by this compound
References
Unveiling the Mechanism of Hypothemycin: A Guide to its Irreversible Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of irreversible inhibition by the natural product Hypothemycin. By covalently modifying its target protein kinases, this compound offers a potent and lasting mode of action. This document compares its mechanism with other inhibitors and presents the key experimental data and protocols used to validate its function, offering a valuable resource for researchers in oncology and parasitology.
The Core Mechanism: Covalent Adduct Formation
This compound functions as an irreversible inhibitor by forming a stable covalent bond with a specific cysteine residue located within the ATP-binding site of a subset of protein kinases.[1][2][3] This targeted inactivation is a two-step process:
-
Reversible Binding: Initially, this compound reversibly binds to the active site of the target kinase. This initial binding is crucial for its potency, as compounds with similar reactivity but lacking this affinity do not inhibit the target enzymes.[1]
-
Covalent Modification: Following initial binding, a nucleophilic cysteine residue within the kinase's active site attacks the electrophilic α,β-unsaturated ketone (a cis-enone) of the resorcylic acid lactone structure of this compound.[1] This reaction, a Michael addition, results in the formation of a permanent covalent adduct, thereby irreversibly inactivating the enzyme.
The crystal structure of the ERK2–this compound complex has confirmed the covalent attachment of the inhibitor to the target Cys-166 residue. This irreversible binding prevents the kinase from carrying out its normal catalytic function.
Caption: Mechanism of this compound's irreversible inhibition of target kinases.
Comparison with Other Kinase Inhibitors
This compound's irreversible mechanism distinguishes it from the more common reversible inhibitors.
| Inhibitor Type | Mechanism of Action | Binding Nature | Example(s) | Key Difference from this compound |
| This compound | Forms a covalent bond with a cysteine in the ATP-binding site. | Irreversible | - | - |
| Reversible ATP-Competitive Inhibitors | Compete with ATP for binding to the active site. | Non-covalent | cSRC, TRKA, TRKB inhibitors | Inhibition can be overcome by increasing ATP concentration; no permanent modification. |
| (5Z)-7-oxozeaenol | Also a resorcylic acid lactone that forms a covalent adduct via Michael addition. | Irreversible | - | Structurally similar analogue with a comparable mechanism. |
| U0126 | A non-ATP competitive inhibitor of MEK1/2. | Reversible | - | Targets the same pathway but through a different, non-covalent mechanism. |
The irreversible nature of this compound offers potential therapeutic advantages, such as a prolonged duration of action and increased potency.
Supporting Experimental Data
The irreversible inhibitory activity of this compound has been quantified through various assays.
Table 1: Kinase Inhibition and Cellular Potency of this compound
| Target / Cell Line | Assay Type | Parameter | Value | Reference |
| ERK2 | Enzyme Kinetics | Ki | 10 µM | |
| kinact | 0.4 min-1 | |||
| kinact/Ki | 670 M-1s-1 | |||
| TbCLK1 | Enzyme Inhibition | IC50 | 150 nM | |
| HT29 (B-RAF V600E) | P-ERK1/2 Depletion | IC50 | 20 nM | |
| COLO829 (B-RAF V600E) | P-ERK1/2 Depletion | IC50 | 10 nM | |
| OVCAR3 | Cytotoxicity | IC50 | 2.6 µM | |
| MDA-MB-435 | Cytotoxicity | IC50 | 1.9 µM |
Experimental Protocols for Mechanism Confirmation
Validation of this compound's irreversible inhibition relies on a combination of biochemical and analytical techniques.
Kinase Inhibition Assay Protocol
This protocol is used to determine the kinetic parameters of inhibition.
-
Reagents: Purified target kinase, this compound, ATP, appropriate kinase buffer, and a detection reagent such as the Kinase-Glo Plus luminescence kit.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Incubate the kinase with varying concentrations of this compound for different time intervals in a multi-well plate.
-
Initiate the kinase reaction by adding the substrate and a concentration of ATP relevant to the assay (e.g., the Km for ATP).
-
Allow the reaction to proceed for a set period.
-
Terminate the reaction and quantify the remaining ATP using the Kinase-Glo reagent, which generates a luminescent signal inversely proportional to kinase activity.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The time-dependent inactivation data is fitted to kinetic models to determine the rate of inactivation (kinact) and the initial binding affinity (Ki).
Mass Spectrometry Protocol for Covalent Adduct Confirmation
This method directly confirms the covalent modification of the target protein.
-
Sample Preparation:
-
Incubate the target kinase (e.g., ERK2) with a molar excess of this compound to ensure complete labeling.
-
Remove excess, unbound inhibitor by dialysis or gel filtration.
-
Denature the protein and digest it into smaller peptides using a sequence-specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using liquid chromatography (LC).
-
Elute the peptides directly into a mass spectrometer (MS).
-
Perform tandem mass spectrometry (MS/MS) on peptide ions. The instrument isolates a peptide ion, fragments it, and measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Search the MS/MS spectra against the known protein sequence.
-
Identify the peptide containing the covalent adduct by looking for a mass shift corresponding to the molecular weight of this compound on the target cysteine-containing peptide. The fragmentation pattern of the modified peptide will confirm the precise site of attachment.
-
Caption: Experimental workflow for mass spectrometric confirmation of the covalent adduct.
Impact on Cellular Signaling
This compound's ability to inhibit key kinases allows it to potently disrupt cellular signaling cascades, particularly the MAP kinase pathway, which is frequently hyperactivated in cancer. By targeting multiple nodes in this pathway, including MEK1/2 and ERK1/2, this compound effectively blocks downstream signaling required for cell proliferation and survival. This makes it a powerful tool for studying cancer biology and a promising scaffold for the development of targeted anticancer therapeutics.
Caption: Inhibition of the MAP Kinase signaling pathway by this compound.
References
- 1. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resorcylic acid lactone this compound selectively inhibits the mitogen-activated protein kinase kinase-extracellular signal-regulated kinase pathway in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Comparative Potency of Hypothemycin Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of various hypothemycin analogues. The data presented is based on a comprehensive study involving the semisynthesis and biological evaluation of these compounds, with a focus on their potential as anticancer agents through the inhibition of Transforming Growth Factor-β Activated Kinase 1 (TAK1).
This compound, a resorcylic acid lactone, and its analogues have garnered significant interest due to their potent and selective inhibition of protein kinases, particularly TAK1, a key regulator in the NF-κB signaling pathway often implicated in cancer cell proliferation and survival.[1][2] This guide summarizes the structure-activity relationships of a series of C8-C9 diol derivatives of this compound, providing valuable insights for the development of novel therapeutic agents.
Comparative Potency and Cytotoxicity
A series of 35 this compound analogues were synthesized and evaluated for their ability to inhibit TAK1 and their cytotoxic effects on human ovarian (OVCAR3) and melanoma (MDA-MB-435) cancer cell lines.[1][3][4] The key findings from these evaluations are summarized in the table below. Mono-functionalization of the C8 or C9 positions of this compound generally resulted in analogues that retained potent TAK1 inhibitory activity and comparable cytotoxicity to the parent compound.
| Compound | Modification at C8-C9 diol | TAK1 Inhibition (IC50) | Cytotoxicity vs. OVCAR3 (IC50, µM) | Cytotoxicity vs. MDA-MB-435 (IC50, µM) | Relative Solubility |
| This compound | Unmodified | Submicromolar | 2.6 | 1.9 | 1 |
| Analogue 33 | Heterocyclic | Not specified | Not specified | Not specified | Not specified |
| Analogue 34 | Pyrazoline derivative | Not specified | Not specified | Not specified | Not specified |
| Analogue 35 | Pyrazole derivative | Not specified | Not specified | Not specified | Not specified |
| Succinate Esters | Mono-functionalization | Potent | Similar to this compound | Similar to this compound | ~100 to 1,000-fold increase |
| Maleate Esters | Mono-functionalization | Potent | Similar to this compound | Similar to this compound | ~100 to 1,000-fold increase |
| Other Mono-functionalized Analogues | Various | Strong Inhibition | 1.7 - 3.2 | 1.7 - 3.1 | Similar to this compound |
Note: Specific IC50 values for TAK1 inhibition for each analogue were not detailed in the provided search results, but the study consistently refers to "submicromolar" or "strong" inhibition for active compounds. The cytotoxicity data indicates a narrow range of activity for the analogues against the tested cell lines.
Experimental Protocols
The following methodologies were employed in the synthesis and evaluation of the this compound analogues:
Semisynthesis of this compound Analogues
A step-economical approach was utilized where non-selective reactions were used to functionalize the C8-C9 diol of this compound, allowing for the generation of multiple analogues in a single reaction. For example, the synthesis of azole derivatives involved reacting this compound with (trimethylsilyl)diazomethane in diethyl ether.
TAK1 Inhibition Assay
The inhibitory activity of the synthesized analogues against TAK1 was assessed. The mechanism of inhibition is the irreversible and selective conjugate addition of a cysteine residue in the ATP binding pocket of TAK1 to the enone moiety of the this compound analogues.
Cytotoxicity Assay
The cytotoxic activity of the analogues was evaluated against human melanoma (MDA-MB-435) and human ovarian (OVCAR3) cancer cells. The protocol involved seeding 5,000 cells per well in a 96-well plate and incubating them overnight. The compounds, dissolved in DMSO, were then added to the wells, and the cell viability was assessed to determine the IC50 values.
Visualizing the Biological Context and Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: TAK1 Signaling Pathway and Inhibition by this compound Analogues.
References
Validating the In Vivo Efficacy of Hypothemycin in Xenograft Models: A Comparative Guide
For researchers and drug development professionals, the validation of a compound's in vivo efficacy is a critical step in the preclinical pipeline. This guide provides an objective comparison of Hypothemycin's performance in xenograft models with other anti-cancer agents, supported by available experimental data.
This compound's Mechanism of Action: Targeting Key Cancer Signaling Pathways
This compound has been identified as a potent inhibitor of critical signaling pathways that are often dysregulated in cancer. Its primary mechanisms of action include the inhibition of the Ras-mediated signaling pathway and the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
Ras Signaling Pathway: this compound has been shown to reduce the transcription of Ras-responsive elements, leading to decreased expression of downstream genes crucial for tumor progression, such as Matrix Metalloproteinase-1 (MMP-1), MMP-9, Transforming Growth Factor-beta (TGF-beta), and Vascular Endothelial Growth Factor (VEGF).[1] These genes play significant roles in tumor invasion and angiogenesis.
TAK1 Signaling Pathway: TAK1 is a key kinase in the signaling cascades that lead to the activation of the NF-κB and MAPK pathways, which are fundamental for cancer cell proliferation and survival. By inhibiting TAK1, this compound can suppress these pro-survival signals.
Below are diagrams illustrating the signaling pathways targeted by this compound.
References
Cross-Validation of Hypothemycin's Activity in Different Laboratory Settings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Hypothemycin, a natural product kinase inhibitor, with alternative compounds. It is designed to assist researchers in evaluating its performance and understanding the critical parameters for cross-laboratory validation of its activity. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Performance of this compound and Alternatives
This compound is a resorcylic acid lactone known to irreversibly inhibit a subset of protein kinases by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket. Its primary target is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory and cell survival pathways.[1] To objectively assess its potency, this section compares the half-maximal inhibitory concentration (IC50) of this compound with its direct precursor, (5Z)-7-oxozeaenol, and other well-characterized TAK1 inhibitors, Takinib and NG25.
It is crucial to note that the direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as ATP concentration, enzyme and substrate sources, and assay formats. The data presented below is compiled from various sources and should be interpreted with these considerations in mind. For the most accurate comparison, a head-to-head analysis under identical, standardized conditions is recommended.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | TAK1 | ~30 | In vitro kinase assay | [2] |
| c-KIT | 370 | Cell-based assay | [3] | |
| FLT3 | 6 | Cell-based assay | [3] | |
| PDGFRα | 0.4 | Cell-based assay | [3] | |
| (5Z)-7-oxozeaenol | TAK1 | 8.1 | In vitro kinase assay | |
| TAK1 | 22 | Radiometric kinase assay | ||
| TAK1 | 65 | In vitro kinase assay (endogenous TAK1) | ||
| MEK1 | 411 | In vitro kinase assay | ||
| VEGFR2 | 52 | In vitro kinase assay | ||
| Takinib | TAK1 | 8.2 | Radiometric kinase assay | |
| TAK1 | 9.5 | In vitro kinase assay | ||
| IRAK4 | 120 | In vitro kinase assay | ||
| IRAK1 | 390 | In vitro kinase assay | ||
| NG25 | TAK1 | 81 | Radiometric kinase assay | |
| TAK1 | 149 | In vitro kinase assay | ||
| MAP4K2 | 21.7 | In vitro kinase assay |
Experimental Protocols
To facilitate the replication and cross-validation of findings, this section provides detailed methodologies for key experiments used to characterize the activity of this compound and its alternatives.
In Vitro Kinase Inhibition Assay (for TAK1)
This protocol outlines a radiometric method to determine the in vitro inhibitory activity of compounds against TAK1.
Materials:
-
Recombinant active TAK1/TAB1 complex
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant TAK1/TAB1 enzyme, and the substrate (MBP).
-
Add varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of kinase inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with a kinase inhibitor.
Materials:
-
Cells treated with the kinase inhibitor and/or a stimulating agent (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., the phosphorylated form of a downstream target of TAK1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like β-actin.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language to illustrate the TAK1 signaling pathway and a general workflow for inhibitor validation.
Considerations for Cross-Laboratory Validation
A formal cross-laboratory validation study for this compound has not been identified in the published literature. However, ensuring the reproducibility and comparability of data across different research settings is paramount for establishing the robust activity of any compound. Several factors can contribute to variability in the determination of the potency of kinase inhibitors like this compound.
Key Factors Influencing Assay Variability:
-
Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have inherent differences in sensitivity and susceptibility to interference, which can lead to variations in measured IC50 values.
-
ATP Concentration: As many kinase inhibitors are ATP-competitive, the concentration of ATP used in the assay can significantly impact the apparent potency of the inhibitor. It is recommended to perform assays at or near the Km value of ATP for the specific kinase.
-
Enzyme and Substrate: The source, purity, and concentration of the kinase and its substrate can affect the reaction kinetics and, consequently, the inhibitor's potency. The use of different protein tags or isoforms of the kinase can also introduce variability.
-
Reagent and Buffer Composition: Components in the assay buffer, such as detergents and solvents (e.g., DMSO), can influence both the enzyme activity and the behavior of the test compound.
-
Data Analysis: The method used to calculate IC50 values from raw data can also be a source of variation.
Recommendations for Improving Cross-Laboratory Comparability:
To enhance the reliability and comparability of data on this compound's activity, the following practices are recommended:
-
Standardized Protocols: Laboratories should collaboratively establish and adhere to standardized, detailed protocols for all key assays.
-
Use of Reference Compounds: A well-characterized reference compound (e.g., a known TAK1 inhibitor with a stable and reproducible IC50) should be included in all assays to serve as an internal control and to normalize the data.
-
Centralized Reagent Distribution: Whenever possible, key reagents such as the kinase enzyme, substrate, and the inhibitor itself should be sourced from a single, quality-controlled batch and distributed to participating laboratories.
-
Transparent Reporting: Publications and reports should thoroughly document all experimental details, including the source and handling of all reagents, detailed assay conditions, and the specific methods used for data analysis.
By carefully controlling these variables, the scientific community can work towards generating a more consistent and reliable dataset for this compound and other natural product kinase inhibitors, ultimately accelerating the drug discovery and development process.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, kinase activity and molecular modeling of a resorcylic acid lactone incorporating an amide and a trans-enone in the macrocycle [oru.diva-portal.org]
- 3. mdpi.com [mdpi.com]
Unraveling the Kinase Conundrum: A Comparative Analysis of Hypothemycin's Impact on Wild-Type Versus Mutant Kinases
For Immediate Release
A deep dive into the inhibitory prowess of Hypothemycin reveals a significant disparity in its effects on wild-type versus mutant kinases, offering crucial insights for targeted cancer therapy and drug development. This comprehensive guide synthesizes available experimental data to illuminate the nuanced interactions of this potent natural product with key cellular signaling regulators.
This compound, a resorcylic acid lactone, has emerged as a promising covalent inhibitor of a specific subset of protein kinases. Its mechanism of action involves the irreversible formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of susceptible kinases. This mode of inhibition leads to prolonged and potent suppression of kinase activity. Our analysis, based on a meticulous review of published research, demonstrates that this compound exhibits a marked preference for certain oncogenic mutant kinases over their wild-type counterparts, a characteristic that is highly desirable for targeted cancer therapeutics.
Data Presentation: A Tale of Two Kinases
The differential impact of this compound is most evident when examining its inhibitory concentrations (IC50) against cell lines harboring activating kinase mutations compared to those with wild-type kinases.
| Cell Line | Cancer Type | Activating Mutation | This compound IC50 (µM) | Reference |
| B-RAF Mutant | ||||
| HT29 | Colon Cancer | B-RAF V600E | 0.02 - 0.1 | [1] |
| COLO829 | Melanoma | B-RAF V600E | 0.03 | [1] |
| DU-4475 | Breast Cancer | B-RAF V600E | 0.024 | [1] |
| B-RAF Wild-Type | ||||
| A549 | NSCLC | KRAS mutant, B-RAF WT | >10 | [1] |
| SKOV-3 | Ovarian Cancer | HER2 amplified, B-RAF WT | >10 | [1] |
| BT-474 | Breast Cancer | HER2 amplified, B-RAF WT | >10 | |
| FLT3 Mutant | ||||
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Significantly more sensitive than WT | |
| c-KIT Mutant | ||||
| P815 | Mastocytoma | c-KIT mutant | Potent inhibition | |
| PDGFRα Mutant | ||||
| EOL-1 | Eosinophilic Leukemia | PDGFRα FIP1L1 fusion | Potent inhibition |
Note: Specific IC50 values for all mutant-dependent cell lines versus their direct wild-type counterparts are not always available in a single study. The data presented is a synthesis from multiple sources to illustrate the general trend of increased sensitivity in mutant cell lines.
Notably, cancer cell lines with the B-RAF V600E mutation are exquisitely sensitive to this compound, with IC50 values in the nanomolar range. In stark contrast, cell lines with wild-type B-RAF, even those with activated MAPK pathways due to other mutations (e.g., KRAS), are significantly less sensitive. Similarly, cell lines dependent on mutant forms of FLT3, c-KIT, and PDGFRα show high susceptibility to the inhibitory effects of this compound.
Signaling Under Siege: The MAPK Pathway
This compound's potent anti-proliferative effects in mutant kinase-driven cancers are primarily attributed to its disruption of the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
As depicted in Figure 1, this compound can intercept this signaling cascade at multiple points. In cells harboring activating mutations in receptor tyrosine kinases like PDGFR, c-KIT, and FLT3, this compound directly inhibits these upstream drivers. In the case of B-RAF V600E mutant cancers, it potently targets the constitutively active B-RAF kinase. Furthermore, this compound is also known to inhibit MEK, a downstream effector of RAF. This multi-pronged attack on a crucial cancer signaling pathway likely contributes to its pronounced efficacy in susceptible mutant contexts.
Experimental Protocols: A Glimpse into the Methodology
The data presented in this guide is derived from established in vitro assays. Below are generalized protocols for the key experiments used to assess the impact of this compound.
Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo®)
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Purified wild-type or mutant kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
Assay plates (e.g., 96-well or 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In each well of the assay plate, combine the kinase and its specific substrate in kinase buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells and pre-incubate.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (wild-type and mutant)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) value.
The Gatekeeper's Role and Potential for Resistance
A critical aspect of kinase inhibitor efficacy and the emergence of resistance lies in the "gatekeeper" residue within the ATP-binding pocket. This residue controls access to a hydrophobic pocket, and mutations at this site can sterically hinder the binding of inhibitors.
For covalent inhibitors like this compound that target a nearby cysteine, the interplay with the gatekeeper residue is complex. While a gatekeeper mutation might not directly prevent the covalent bond formation, it could alter the initial non-covalent binding affinity required for the subsequent irreversible reaction. For instance, in the case of Bruton's tyrosine kinase (BTK), the C481S mutation, which is adjacent to the covalent binding site, alters the conformation and hinders the binding of covalent inhibitors. Conversely, some irreversible inhibitors for EGFR have been designed to overcome the T790M gatekeeper mutation.
The development of resistance to covalent inhibitors can also occur through mutations that eliminate the target cysteine residue or through the activation of bypass signaling pathways that circumvent the inhibited kinase. While specific resistance mutations to this compound have not been extensively documented, the principles learned from other covalent kinase inhibitors suggest potential mechanisms that could lead to reduced efficacy.
References
Validating TbCLK1 as a Therapeutic Target of Hypothemycin in Trypanosomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hypothemycin's efficacy in targeting Trypanosoma brucei, the causative agent of African trypanosomiasis, with a focus on the validation of TbCLK1 as its primary therapeutic target. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with existing trypanocidal drugs.
Executive Summary
Data Presentation
In Vitro Efficacy of this compound and Standard Trypanocidal Drugs
The following table summarizes the in vitro efficacy of this compound against T. brucei and compares it with commonly used trypanocidal drugs.
| Compound | Target/Mechanism of Action | T. brucei Strain | Efficacy (EC50/IC50) | Citation(s) |
| This compound | TbCLK1 (covalent inhibition) | Bloodstream form (Lister 427) | EC50: ~170 nM | [1] |
| Nifurtimox | Nitroreductase-mediated production of cytotoxic metabolites | Bloodstream form (Wild-type) | EC50: 2.1 - 2.4 µM | [2][3] |
| Eflornithine | Ornithine decarboxylase inhibitor | T. b. gambiense | IC50: 5.5 - 9.1 µM (racemic) | [4][5] |
| Suramin | Inhibition of various enzymes and growth factors | Bloodstream form | GI50: 0.035 µM | |
| Melarsoprol | Trivalent arsenical, likely inhibits glycolysis | Not specified | Sub-micromolar IC50 |
In Vitro Kinase Inhibition Profile of this compound
This compound exhibits preferential inhibition of TbCLK1 over other related kinases in T. brucei.
| Kinase | Inhibition by this compound (IC50) | Citation(s) |
| TbCLK1 | 150 nM | |
| TbGSK3short | > 4.5 µM (30-fold higher than TbCLK1) |
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is used to determine the half-maximal effective concentration (EC50) of compounds against bloodstream form T. brucei.
Materials:
-
T. brucei bloodstream form parasites
-
HMI-9 medium
-
96-well plates
-
Alamar Blue reagent (Resazurin)
-
Fluorescence plate reader
Procedure:
-
Seed bloodstream form T. brucei at a density of 5 x 10³ cells/mL in a 96-well plate containing serial dilutions of the test compound.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 66 hours.
-
Add Alamar Blue reagent to each well to a final concentration of 10% (v/v).
-
Incubate for an additional 4-6 hours.
-
Measure fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate EC50 values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay
This assay measures the inhibitory activity of compounds against purified kinases.
Materials:
-
Purified recombinant TbCLK1 and TbGSK3short
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP (100 µM)
-
[γ-32P]ATP
-
Substrate peptide
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Pre-incubate the purified kinase with varying concentrations of this compound in the kinase buffer for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and [γ-32P]ATP and the appropriate substrate peptide.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
TbCLK1 Target Validation using RNA Interference (RNAi)
This protocol validates the essentiality of TbCLK1 for T. brucei survival.
Materials:
-
T. brucei bloodstream form cell line expressing a tetracycline-inducible RNAi construct targeting TbCLK1.
-
HMI-9 medium
-
Tetracycline (1 µg/mL)
-
Microscope
-
Flow cytometer
-
DAPI stain
Procedure:
-
Culture the T. brucei cell line containing the TbCLK1 RNAi construct.
-
Induce RNAi by adding tetracycline to the culture medium.
-
Monitor cell growth daily by counting with a hemocytometer.
-
At various time points post-induction, harvest cells for cell cycle analysis.
-
Fix the cells and stain with DAPI.
-
Analyze the DNA content and cell cycle distribution by flow cytometry and fluorescence microscopy.
-
Observe the phenotype of TbCLK1 knockdown, specifically looking for defects in cell cycle progression.
Chemoproteomics-based Target Identification
This workflow identifies the cellular targets of this compound.
Materials:
-
T. brucei lysate
-
This compound-alkyne probe
-
Biotin-azide
-
Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Mass spectrometer
Procedure:
-
Treat T. brucei cell lysate with the this compound-alkyne probe.
-
Perform a click chemistry reaction to attach a biotin-azide tag to the probe-bound proteins.
-
Enrich the biotinylated proteins using streptavidin affinity chromatography.
-
Elute the bound proteins and identify them using mass spectrometry.
-
In competitive binding experiments, pre-incubate the lysate with this compound before adding the probe to identify specific targets.
Mandatory Visualization
Caption: Proposed pathway of this compound-induced cell death in trypanosomes.
Caption: Experimental workflow for TbCLK1 validation.
Conclusion
The presented data strongly support the validation of TbCLK1 as a primary therapeutic target of this compound in Trypanosoma brucei. This compound exhibits potent and selective inhibition of TbCLK1, leading to a G2/M cell cycle arrest and subsequent parasite death. Its efficacy is comparable to or greater than some standard trypanocidal drugs in vitro. While this compound itself may not be a clinical candidate due to potential off-target effects, the validation of TbCLK1 as a druggable target opens new avenues for the development of novel and selective inhibitors for the treatment of African trypanosomiasis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and accelerate the discovery of new therapies against this neglected tropical disease.
References
- 1. Hypothemicin, a fungal natural product, identifies therapeutic targets in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiospecific antitrypanosomal in vitro activity of eflornithine | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the gene expression profiles of cells treated with Hypothemycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gene expression profiles in cells treated with Hypothemycin, a resorcylic acid lactone with known anti-tumor and immunomodulatory properties. The information is compiled from published research to facilitate an objective comparison with other signaling pathway inhibitors.
Introduction to this compound
This compound is a potent inhibitor of several protein kinases, primarily targeting the Ras-Raf-MEK-ERK and NF-κB signaling pathways. Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of susceptible kinases, leading to their irreversible inactivation. This guide focuses on the downstream consequences of this inhibition at the transcriptomic level.
Data Presentation: Gene Expression Changes
The following tables summarize the known effects of this compound on the expression of key genes implicated in cancer progression and immune response. For comparative purposes, the effects of U0126, a well-characterized MEK inhibitor, are also included where available. It is important to note that the data are aggregated from various studies and cell types, and direct quantitative comparison should be approached with caution.
Table 1: Effect of this compound on Ras-Inducible Gene Expression
| Gene | Function | Effect of this compound | Reference |
| MMP-1 | Matrix metalloproteinase, tumor invasion | Reduced Expression | [1] |
| MMP-3 | Matrix metalloproteinase, tumor invasion | Reduced Production | [1] |
| MMP-9 | Matrix metalloproteinase, tumor invasion | Reduced Expression & Production | [1] |
| TGF-β | Transforming growth factor-beta, angiogenesis | Reduced Expression | [1] |
| VEGF | Vascular endothelial growth factor, angiogenesis | Reduced Expression | [1] |
Table 2: Modulation of Cytokine Gene Expression in T-Cells by this compound
| Gene | Cytokine | Effect of this compound |
| IL-2 | Interleukin-2 | Suppressed Production |
| IL-4 | Interleukin-4 | Markedly Enhanced Production |
| IL-5 | Interleukin-5 | Markedly Enhanced Production |
| IL-6 | Interleukin-6 | Inhibited Production |
| IL-10 | Interleukin-10 | Inhibited Production |
| IL-13 | Interleukin-13 | Markedly Enhanced Production |
| IFN-γ | Interferon-gamma | Inhibited Production |
| TNF-α | Tumor necrosis factor-alpha | Inhibited Production |
Experimental Protocols
The following is a generalized protocol for analyzing gene expression changes in cells treated with this compound, based on standard molecular biology techniques.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human colon carcinoma cells or T-lymphocytes) in 6-well plates at a density of 1 x 10^6 cells per well.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 μM) or a vehicle control (e.g., DMSO). For comparison, treat a parallel set of wells with another inhibitor such as U0126 (e.g., 10 μM).
-
Incubation Time: Incubate the treated cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture early and late gene expression changes.
RNA Extraction and Quantification
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the well using 1 mL of TRIzol™ reagent per well.
-
Phase Separation: Transfer the lysate to a microfuge tube, add 200 μL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 500 μL of isopropanol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet for 5-10 minutes and dissolve the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop™) by measuring the absorbance at 260 and 280 nm. Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Gene Expression Analysis (e.g., using RT-qPCR)
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR: Perform qPCR using a SYBR™ Green or TaqMan™-based assay with primers specific for the genes of interest. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for gene expression analysis.
Caption: this compound inhibits the Ras-MEK-ERK and NF-κB signaling pathways.
Caption: Workflow for analyzing gene expression in this compound-treated cells.
References
Validating Hypothemycin's Effects: A Comparative Guide to Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
Hypothemycin, a resorcylic acid lactone, has emerged as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and immune responses.[1][2] Validating that the observed cellular and physiological effects of this compound are indeed mediated through its inhibition of TAK1 is a critical step in its development as a therapeutic agent. This guide provides a comparative overview of how genetic knockout (KO) and knockdown models are used to unequivocally validate the on-target effects of TAK1 inhibitors like this compound, supported by experimental data and detailed protocols.
Comparison of Pharmacological Inhibition with Genetic Models
The central principle behind using knockout or knockdown models for drug target validation is to ascertain whether the genetic removal or reduction of the target protein mimics the effects of the pharmacological inhibitor. A strong correlation between the two provides compelling evidence that the compound's mechanism of action is through the intended target.
Studies on TAK1 have consistently demonstrated that genetic ablation of TAK1 recapitulates the effects observed with pharmacological inhibitors. This has been shown in various cell types and in vivo models, providing a robust validation for TAK1 as a therapeutic target.
| Model System | Genetic Modification | Key Phenotype/Effect Observed | Corresponding Pharmacological Inhibitor Effect | Reference |
| THP-1 Macrophages | TAK1 Knockout (CRISPR/Cas9) | Significant loss of LPS-induced TNF and IL-6 production. | Takinib, a selective TAK1 inhibitor, potently reduces TNF and IL-6 secretion in a dose-dependent manner. | [3][4] |
| Mouse Embryonic Fibroblasts (MEFs) | TAK1 Knockout | Increased apoptosis in response to TNF-α stimulation. | Pharmacological inhibition of TAK1 sensitizes cells to TNF-α-induced cell death. | [5] |
| Murine Keratinocytes | Inducible Epidermal Specific TAK1 Knockout | Regression of skin tumors due to increased reactive oxygen species (ROS) and apoptosis. | Inhibition of TAK1 is proposed as a new strategy for ROS-based tumor killing. | |
| Mice | Inducible Global TAK1 Knockout | Bone marrow and liver failure due to massive apoptosis of hematopoietic cells and hepatocytes. | Highlights the critical role of TAK1 in cell survival, a key consideration for systemic therapies. | |
| Mice | Doxycycline-inducible TAK1 shRNA (knockdown) | Systemic inflammation and splenomegaly. | Demonstrates the complex in vivo roles of TAK1, where sustained systemic inhibition can lead to adverse effects. | |
| Mice (Immune-mediated inflammatory disorder model) | siRNA-mediated TAK1 knockdown in myeloid cells | Alleviation of inflammation and decreased frequency of Th1 and Th17 cells. | Supports the therapeutic potential of targeting TAK1 in inflammatory diseases. | |
| Rat Lungs | CRISPR/Cas9-mediated TAK1 knockdown | Reduced inflammation and fibrosis in a pneumoconiosis model. | A natural product TAK1 inhibitor, resveratrol, also attenuated inflammation and fibrosis. |
Signaling Pathways and Experimental Workflows
To understand the validation process, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to interrogate them.
References
- 1. This compound inhibits the proliferative response and modulates the production of cytokines during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semisynthesis of this compound Analogues Targeting the C8-C9 Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Metabolomics of Hypothemycin-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Hypothemycin treatment on cells. While direct comprehensive metabolomic studies on this compound are limited, this document synthesizes available data on the metabolic consequences of inhibiting its primary targets, the MEK-ERK and TAK1 signaling pathways, to offer valuable insights for experimental design and hypothesis generation.
This compound, a resorcylic acid lactone natural product, is a known inhibitor of key protein kinases, primarily Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-activated protein Kinase Kinase (MEK). By targeting these central nodes in cellular signaling, this compound exerts significant influence on cell proliferation, inflammation, and survival. Understanding the metabolic reprogramming induced by this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
Data Presentation: A Comparative Analysis of Metabolic Changes
The following tables summarize the anticipated quantitative changes in the metabolome of cells treated with inhibitors of the MEK-ERK and TAK1 pathways. This serves as a proxy for the effects of this compound.
Table 1: Comparative Metabolomic Changes Following MEK-ERK Pathway Inhibition
| Metabolic Pathway | Metabolite | Direction of Change | Reference |
| Glycolysis | Glucose-6-phosphate | Down | [1] |
| Fructose-6-phosphate | Down | [1] | |
| Lactate | Down | [1] | |
| Pentose Phosphate Pathway | Ribose-5-phosphate | Down | [1] |
| Sedoheptulose-7-phosphate | Down | [1] | |
| TCA Cycle | Citrate | Down | |
| Succinate | Down | ||
| Malate | Down | ||
| Amino Acid Metabolism | Glutamine | Down | |
| Glutamate | Down | ||
| Aspartate | Down | ||
| Alanine | Down | ||
| Nucleotide Metabolism | Purines (Adenine, Guanine) | Down | |
| Pyrimidines (Uracil, Cytosine) | Down |
Table 2: Inferred Metabolomic Changes Following TAK1 Pathway Inhibition (via AMPK activation)
Rationale: TAK1 is a known upstream activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Therefore, inhibition of TAK1 is expected to lead to metabolic changes largely opposite to those observed with AMPK activation.
| Metabolic Pathway | Metabolite | Inferred Direction of Change with TAK1 Inhibition | Rationale (Opposite effect of AMPK activation) | Reference |
| Glycolysis | Glucose | Up | AMPK activation stimulates glycolysis. | |
| Lactate | Up | AMPK activation can increase lactate production. | ||
| Fatty Acid Oxidation | Long-chain fatty acids | Up | AMPK activation promotes fatty acid oxidation. | |
| Fatty Acid Synthesis | Malonyl-CoA | Down | AMPK activation inhibits fatty acid synthesis. | |
| Lipid Metabolism | Triacylglycerols | Up | AMPK activation inhibits lipid synthesis. | |
| Amino Acid Metabolism | Branched-chain amino acids | Up | AMPK activation promotes BCAA catabolism. |
Experimental Protocols
Detailed methodologies for conducting a comparative metabolomics study of this compound-treated cells are provided below. These protocols are based on established methods for untargeted metabolomics of cultured cells using liquid chromatography-mass spectrometry (LC-MS/MS).
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549) in 6-well plates at a density of 1 x 10^6 cells per well and culture overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Treat the cells with this compound at a predetermined IC50 concentration for 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.
Metabolite Extraction
-
Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Cell Lysis and Collection: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Vortex the cell suspension vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Perform chromatographic separation using a HILIC or reversed-phase column on a high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain MS and MS/MS spectra.
Data Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS or MS-DIAL to detect and align metabolic features.
-
Metabolite Identification: Identify metabolites by matching the accurate mass and fragmentation patterns (MS/MS spectra) to metabolomics databases (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify significantly altered metabolites between this compound-treated and control groups.
-
Pathway Analysis: Use tools like MetaboAnalyst to perform pathway analysis and identify metabolic pathways significantly impacted by this compound treatment.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for comparative metabolomics.
References
Assessing the Synergistic Potential of Hypothemycin: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Hypothemycin's Mechanism of Action and a Framework for Evaluating its Synergistic Effects with Other Therapeutic Agents.
This compound, a resorcylic acid lactone natural product, has garnered significant interest in the scientific community for its potent and selective kinase inhibitory activity. Its unique mechanism of targeting key signaling pathways involved in cell proliferation and survival makes it a compelling candidate for combination therapies in oncology and potentially other therapeutic areas. This guide provides a comprehensive overview of this compound's established biological effects, its mechanism of action, and a detailed framework for assessing its synergistic potential with other drugs. While direct experimental data on synergistic combinations involving this compound is limited in publicly available literature, this guide will leverage data from analogous compounds and established methodologies to provide a robust roadmap for researchers.
Unveiling the Mechanism of Action: A Potent Kinase Inhibitor
This compound's primary mechanism of action is the irreversible inhibition of a specific subset of protein kinases. It covalently binds to a conserved cysteine residue within the ATP-binding pocket of these kinases, leading to their inactivation.[1][2] This targeted approach contributes to its selectivity and potent cellular effects.
Key signaling pathways and kinases targeted by this compound include:
-
Ras-Mediated Signaling Pathway: this compound has been shown to inhibit Ras-mediated cellular signaling, reducing the expression of Ras-inducible genes that are critical for tumor growth, invasion, and angiogenesis.[3]
-
MAPK/ERK Pathway: It effectively inhibits the phosphorylation of key components of the MAPK/ERK pathway, such as MEK1/2 and ERK1/2, which are frequently hyperactivated in cancer.[1][4]
-
Transforming Growth Factor-β-activated Kinase 1 (TAK1): this compound is a potent inhibitor of TAK1, a key regulator of inflammatory and immune responses, as well as cell survival.
-
Receptor Tyrosine Kinases: It has demonstrated inhibitory activity against receptor tyrosine kinases such as c-KIT, FLT3, and PDGFRα, which are often mutated and constitutively active in various cancers.
The inhibition of these critical pathways underscores this compound's potential as an anticancer agent. Its ability to modulate cytokine production also suggests its potential in immunological applications.
Single-Agent Activity of this compound
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly those with activating mutations in the kinases it targets. The following table summarizes its reported 50% inhibitory concentration (IC50) values against various cell lines, providing a baseline for its potency.
| Cell Line | Cancer Type | Target Kinase(s) | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3 | 6 | |
| EOL1 | Eosinophilic Leukemia | PDGFRα | 0.4 | |
| P815 | Mastocytoma | c-KIT | 370 |
A Framework for Assessing Synergistic Effects
Given its well-defined mechanism of action, this compound presents a strong rationale for combination with other therapeutic agents. Synergistic interactions can lead to enhanced efficacy, reduced dosages, and potentially overcoming drug resistance. The following sections outline a comprehensive approach to evaluating the synergistic potential of this compound.
Potential Combination Strategies
Based on its mechanism, promising combination strategies for this compound include:
-
With Conventional Chemotherapeutics: Combining this compound with cytotoxic agents could enhance their efficacy by inhibiting the survival signals that cancer cells rely on to evade drug-induced apoptosis. A study on the related polyketide antibiotic, Mithramycin, demonstrated synergistic effects when combined with etoposide and vincristine in Ewing Sarcoma cell lines.
-
With Other Kinase Inhibitors: A dual-targeting approach, where this compound is combined with an inhibitor of a complementary signaling pathway, could lead to a more profound and durable anti-cancer response.
-
With Immunotherapy: By modulating cytokine production and potentially altering the tumor microenvironment, this compound could be investigated for its ability to enhance the efficacy of immune checkpoint inhibitors.
Experimental Protocols for Synergy Assessment
A systematic evaluation of synergy requires robust experimental design and data analysis. The following protocols provide a standard framework for these investigations.
1. Cell Viability Assays (e.g., MTT or CellTiter-Glo® Assay)
-
Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug(s).
-
Treat the cells with single agents and in a matrix of combinations of varying concentrations (checkerboard assay design).
-
Include appropriate controls (untreated cells, vehicle-treated cells).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Measure cell viability using a suitable assay reagent according to the manufacturer's instructions.
-
2. Combination Index (CI) Calculation
-
Objective: To quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).
-
Methodology: The Combination Index (CI) method, based on the median-effect principle by Chou and Talalay, is a widely accepted method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
The CI is calculated using software such as CompuSyn.
-
3. Apoptosis Assays (e.g., Annexin V/PI Staining)
-
Objective: To determine if the synergistic cytotoxicity is due to an increase in apoptosis.
-
Methodology:
-
Treat cells with this compound, the combination drug, and the combination at synergistic concentrations.
-
After the treatment period, harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and the experimental workflow for assessing synergy.
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for synergy assessment.
Conclusion
This compound's potent and selective kinase inhibitory profile makes it a highly attractive candidate for further development, particularly in the context of combination therapies. While direct evidence for its synergistic effects is still emerging, its well-characterized mechanism of action provides a strong rationale for its investigation in combination with a variety of other anti-cancer agents. The experimental framework outlined in this guide offers a clear and robust methodology for researchers to systematically evaluate the synergistic potential of this compound, paving the way for the development of novel and more effective therapeutic strategies.
References
- 1. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Antitumor efficacy of this compound, a new Ras-signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferative response and modulates the production of cytokines during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hypothemycin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety information and a clear, step-by-step procedure for the proper disposal of Hypothemycin.
This compound is a resorcylic acid lactone polyketide with a range of biological activities.[1] Due to its potential hazards, it is crucial to follow established safety protocols during its use and disposal to protect laboratory personnel and the environment.
Key Safety and Hazard Information
According to safety data sheets (SDS), this compound is classified as harmful if swallowed.[2][3] Adherence to the following precautionary measures is essential when handling this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Disposal
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated consumables such as pipette tips, tubes, and weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste containing this compound (e.g., solutions in DMSO or other solvents) in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.
-
-
Container Labeling: Label the hazardous waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by the EHS or a licensed waste disposal contractor.
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste through your institution's established procedures for chemical waste disposal. Ensure that the waste is transferred to an approved waste disposal plant for proper treatment and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe management of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hypothemycin
For researchers, scientists, and drug development professionals, ensuring operational safety and procedural clarity is paramount when working with potent compounds like Hypothemycin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment. By offering value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
Immediate Safety and Handling Protocols
This compound, a resorcylic acid lactone polyketide, requires careful handling due to its biological activity.[1] The following protocols are designed to minimize exposure risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Nitrile gloves have shown high resistance to permeation by various cytotoxic agents.[2][3] Double-gloving provides an additional layer of protection. Immediately replace gloves if they are torn, punctured, or known to be contaminated.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions containing this compound.[5] |
| Face shield | Recommended when there is a significant risk of splashes or when handling larger quantities. | |
| Body Protection | Disposable gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing and skin. The gown should be made of a low-permeability fabric. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the solid (powder) form of this compound to prevent inhalation of aerosolized particles. |
Emergency Procedures
Spill Response:
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Don the appropriate PPE as outlined above.
-
If the spill involves powder, gently cover it with damp absorbent material to avoid creating dust.
-
For liquid spills, absorb with inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a detergent solution followed by a 70% ethanol solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area.
-
Await the arrival of trained emergency response personnel.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures both the safety of laboratory personnel and the integrity of the research involving this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: this compound should be stored at -20°C in a tightly sealed container. The storage area should be clearly labeled as containing a potent compound.
Preparation of Stock Solutions
This compound is soluble in DMSO (up to 10 mg/mL) and acetone, but insoluble in water.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Preparation: Perform all operations within a chemical fume hood or a biological safety cabinet.
-
Tare: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare it.
-
Weighing: Carefully add the desired amount of solid this compound to the tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Experimental Workflow
The following diagram illustrates a typical workflow for experiments involving this compound, emphasizing safety at each step.
Caption: A logical workflow for handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste generated from handling this compound must be segregated as hazardous chemical waste. This includes:
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and other disposable labware.
-
Liquid Waste: Unused stock solutions, cell culture media containing this compound, and rinsates from cleaning contaminated glassware.
Disposal Procedures
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.
-
-
Final Disposal:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste vendor.
-
Signaling Pathway Inhibition
This compound is known to inhibit several protein kinases, primarily by targeting a conserved cysteine residue in their ATP-binding domain. Understanding these pathways is crucial for researchers investigating its mechanism of action.
Caption: Key signaling pathways targeted by this compound.
By adhering to these safety and handling protocols, researchers can confidently and safely advance their scientific inquiries with this compound.
References
- 1. Permeability of nitrile rubber, latex, polyurethane, and neoprene gloves to 18 antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability of 13 different gloves to 13 cytotoxic agents under controlled dynamic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
